N-(furan-2-ylmethyl)oxan-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)oxan-4-amine |
InChI |
InChI=1S/C10H15NO2/c1-2-10(13-5-1)8-11-9-3-6-12-7-4-9/h1-2,5,9,11H,3-4,6-8H2 |
InChI Key |
PHUPZYYCGOHUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NCC2=CC=CO2 |
Origin of Product |
United States |
Synthesis Pathway and Optimization of N-(Furan-2-ylmethyl)oxan-4-amine via Reductive Amination
Executive Summary
N-(furan-2-ylmethyl)oxan-4-amine (systematically named N-(tetrahydro-2H-pyran-4-yl)-1-(furan-2-yl)methanamine) is a highly versatile secondary amine building block. By fusing the hydrophilic, conformationally flexible tetrahydropyran (oxane) ring with the electron-rich, aromatic furfuryl system, this structural motif serves as a critical pharmacophore in modern medicinal chemistry—frequently utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
This technical guide delineates the optimal synthetic pathway for this molecule, prioritizing scalability, safety, and atom economy. By leveraging a meticulously controlled reductive amination protocol, researchers can bypass the severe limitations of direct alkylation and achieve high-purity yields suitable for downstream drug development.
Strategic Pathway Selection: Reductive Amination vs. Alkylation
When designing a synthesis for secondary amines, chemists must evaluate the chemoselectivity and thermodynamic driving forces of the available routes.
-
Direct N-Alkylation (The Flawed Route): Reacting oxan-4-amine with 2-(chloromethyl)furan is mechanistically straightforward but practically problematic. Primary amines are highly susceptible to over-alkylation. The resulting secondary amine product is often more nucleophilic than the primary amine starting material, leading to an uncontrollable cascade that yields complex, difficult-to-separate mixtures of secondary, tertiary, and quaternary ammonium salts.
-
Reductive Amination (The Gold Standard): The condensation of a carbonyl compound with a primary amine forms a transient imine/iminium intermediate, which is subsequently reduced in situ. This pathway inherently prevents over-alkylation, as the reductive step yields a secondary amine that cannot easily form another iminium ion under the specific reaction conditions.
For N-(furan-2-ylmethyl)oxan-4-amine, the most efficient reductive amination disconnection utilizes tetrahydro-4H-pyran-4-one and furfurylamine . Furfurylamine is an exceptionally potent nucleophile due to the electron-donating nature of the furan ring, ensuring rapid and quantitative imine formation when reacted with the unhindered oxanone core.
Figure 1: Reductive amination pathway for N-(furan-2-ylmethyl)oxan-4-amine synthesis.
Mechanistic Elucidation: The Role of STAB
The success of a reductive amination hinges entirely on the chemoselectivity of the reducing agent. The reagent must reduce the transient iminium ion significantly faster than it reduces the starting carbonyl compound.
Sodium triacetoxyborohydride (NaBH(OAc)3, commonly abbreviated as STAB) is the optimal reagent for this transformation, consistently delivering higher yields and fewer side products compared to alternatives like catalytic hydrogenation or NaBH3CN[1]. The three electron-withdrawing acetate ligands severely attenuate the hydridic character of the boron atom compared to standard sodium borohydride (NaBH4). Consequently, STAB is unreactive toward most ketones and aldehydes at room temperature but rapidly reduces the highly electrophilic protonated imine (iminium ion).
The addition of acetic acid (AcOH) is a critical mechanistic requirement for ketone substrates[1]. The acid serves a dual purpose: it catalyzes the dehydration of the initial carbinolamine intermediate to form the imine, and it protonates the imine to form the reactive iminium species, which is subsequently trapped and reduced by STAB.
Figure 2: Mechanistic rationale for selecting STAB in secondary amine synthesis.
Experimental Methodology: Self-Validating Protocol
The following protocol outlines a self-validating, scalable procedure designed to drive the equilibrium toward the product while actively suppressing side reactions.
Step 1: Iminium Formation
-
Preparation: Charge a dry, argon-purged round-bottom flask with tetrahydro-4H-pyran-4-one (10.0 mmol, 1.00 g).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (30 mL) as the reaction solvent. DCE is the preferred solvent for STAB-mediated reductive aminations due to its superior solubility profile for acyloxyborohydride complexes[1].
-
Amine Addition: Add furfurylamine (10.5 mmol, 1.02 g, 1.05 eq). Causality: A slight stoichiometric excess of the amine ensures complete consumption of the ketone, preventing the formation of alcohol byproducts during the reduction phase.
-
Acid Catalysis: Add glacial acetic acid (10.0 mmol, 0.60 g, 1.0 eq). Stir the mixture at 25 °C for 30–60 minutes.
-
Self-Validation Checkpoint: Analyze an aliquot via TLC or LC-MS. The complete disappearance of the ketone mass/spot and the emergence of a new, more polar intermediate confirms successful iminium formation. Do not proceed to reduction until this is verified.
-
Step 2: Selective Reduction
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to control the mild exotherm associated with hydride transfer.
-
Reagent Addition: Add sodium triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g, 1.5 eq) portion-wise over 15 minutes.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 12–16 hours under an argon atmosphere.
Step 3: Quenching and Phase Separation
-
Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) (25 mL). Causality: The basic aqueous phase neutralizes the acetic acid and hydrolyzes any unreacted STAB, preventing the formation of stubborn borate complexes that complicate isolation.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) (30 mL) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 2% to 5% methanol in dichloromethane, containing 1% triethylamine (Et3N). Causality: The addition of Et3N deactivates the acidic silanol groups on the silica gel matrix. Without it, the basic secondary amine will bind irreversibly to the column, resulting in severe streaking and catastrophic yield loss.
Quantitative Data & Analytics
Table 1: Stoichiometric Parameters and Reagent Functions
| Reagent | Equivalents | Mass/Vol (10 mmol scale) | Primary Function & Causality |
| Tetrahydro-4H-pyran-4-one | 1.00 eq | 1.00 g | Electrophilic ketone core; maintained as the limiting reagent to prevent unreacted ketone contamination. |
| Furfurylamine | 1.05 eq | 1.02 g | Nucleophilic amine; slight excess drives quantitative condensation and imine formation. |
| Glacial Acetic Acid (AcOH) | 1.00 eq | 0.60 g | Acid catalyst; accelerates dehydration and protonates the imine to form the highly reactive iminium ion. |
| NaBH(OAc)3 (STAB) | 1.50 eq | 3.18 g | Mild reducing agent; selectively targets and reduces the iminium intermediate without reducing the ketone. |
| 1,2-Dichloroethane (DCE) | 0.3 M | 30.0 mL | Aprotic solvent; provides optimal solubility for STAB and stabilizes the polar transition state. |
Table 2: Comparative Analysis of Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity Profile | Functional Group Tolerance | Byproduct / Toxicity Risks | Suitability for Target |
| NaBH4 | High (Hydridic) | Poor (Reduces ketones/aldehydes directly) | Low toxicity, but generates alcohol byproducts. | Low: Leads to poor yields due to direct reduction of oxan-4-one. |
| NaBH3CN | Moderate | Good (Requires strict pH 3-4 control) | High toxicity (Releases highly toxic HCN gas upon aqueous workup). | Moderate: Effective, but poses severe safety and environmental hazards. |
| NaBH(OAc)3 | Mild | Excellent (Tolerates reducible functional groups) | Low toxicity (Generates benign acetate salts). | High: The industry gold standard; selectively targets iminium ions at neutral/mildly acidic pH. |
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Strategic Biological Activity Screening of Furan-Containing Amines in Drug Discovery
Executive Summary
The furan-amine scaffold, exemplified by furfurylamine and its derivatives, represents a highly privileged structural motif in modern medicinal chemistry. By combining the hydrogen-bond accepting capability of the furan oxygen with the versatile basicity of an amine, these compounds offer exceptional synthetic tractability and target affinity. This whitepaper provides a comprehensive, causality-driven guide to the biological activity screening of furan-containing amines, focusing on antimicrobial, anticancer, and target-specific methodologies.
Rational Design and Screening Causality
In drug discovery, screening must be a hypothesis-driven process rather than a blind numbers game. For furan-containing amines, the presence of the amine moiety dictates the compound's pKa , directly influencing its aqueous solubility and membrane permeability.
Causality of Experimental Choices: When screening these compounds for biological activity, researchers must account for their lipophilicity. Highly lipophilic furan derivatives might exhibit excellent target binding in silico but fail in vitro due to aggregation or poor cellular uptake. Therefore, our screening cascade must logically progress from phenotypic cellular assays (to confirm permeability and general efficacy) to highly specific biochemical assays (to isolate the mechanism of action).
Primary Screening Workflows: Phenotypic to Target-Specific
To identify viable hits and avoid false positives, a tiered screening approach is necessary.
Caption: Tiered High-Throughput Screening (HTS) Workflow for Furan-Amine Derivatives.
Protocol 1: Self-Validating High-Throughput Cytotoxicity Screening (MTT Assay)
Trustworthiness Note: A standard MTT assay can yield false positives if the tested furan-amine possesses intrinsic reductive activity. To make this a self-validating system, you must include a cell-free control well containing only the media, MTT reagent, and the highest concentration of the test compound. If this well turns purple, the compound is directly reducing the MTT, and an alternative assay (e.g., Resazurin or ATP-luminescence) must be utilized [2].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Preparation: Prepare a 10 mM stock of the furan-amine derivative in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 to 100 µM. Ensure final DMSO concentration remains ≤0.5% .
-
Treatment: Aspirate old media and add 100 µL of compound-containing media to respective wells. Include vehicle controls (0.5% DMSO), positive controls (e.g., Doxorubicin), and the critical cell-free compound control.
-
Incubation: Incubate for 48 or 72 hours depending on the cell doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble formazan crystals.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Quantitative Data Summarization
Recent literature highlights the diverse biological activities of furan-containing amines. For example,1 exhibit potent anticancer and antimicrobial properties [1], while2 have been identified as highly potent antimitotic agents [3].
Table 1: Representative Biological Activity of Furan-Amine Derivatives
| Compound Class | Target / Cell Line | Assay Type | Efficacy Metric | Ref |
| Carbamothioyl-furan-2-carboxamides (p-tolyl derivative) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Viability = 33.29% at 20 µg/mL | [1] |
| Furan-based Acyl Thioureas | Bacterial Strains (S. aureus, E. coli) | Antimicrobial | MIC = 150.7–295 µg/mL | [1] |
| α-Furfuryl-2-alkylaminophosphonates | DPPH Radical Scavenging | Antioxidant | IC50 = 35.23 µg/mL | [4] |
| Furfurylamine-derived Biphenabulins | HeLa (Cervical Cancer) | Mitotic Arrest | IC50 = Low nanomolar range | [3] |
Mechanistic Evaluation: Tubulin Dynamics Modulation
A prominent mechanism of action for specific furfurylamine derivatives is the disruption of microtubule dynamics. These compounds frequently bind allosterically to the colchicine-binding site on tubulin, preventing polymerization and leading to cell death [3].
Caption: Mechanism of Action for Furfurylamine-derived Antimitotic Agents Targeting Tubulin.
Protocol 2: In Vitro Tubulin Polymerization Assay
To validate that the cytotoxicity observed in Protocol 1 is mechanistically linked to cytoskeletal disruption, a cell-free tubulin polymerization assay is required.
Causality: By utilizing purified porcine brain tubulin and a fluorescent reporter, we isolate the target variable. This eliminates confounding cellular factors (like efflux pumps) and definitively proves whether the furan-amine directly interacts with the tubulin heterodimer.
Step-by-Step Methodology:
-
Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep purified porcine tubulin (>99% pure) strictly on ice to prevent premature polymerization.
-
Reaction Mix: Prepare a buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2 , 0.5 mM EGTA, 1 mM GTP, and a fluorescent reporter (e.g., DAPI or a specific fluorophore that enhances emission upon binding to polymerized microtubules).
-
Compound Addition: Add the furan-amine test compound (at 1× , 5× , and 10× the cellular IC50 ) to the respective wells. Include Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as controls.
-
Initiation: Rapidly add the tubulin stock (final concentration ~3 mg/mL) to the wells using a multichannel pipette.
-
Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (e.g., Ex 360 nm / Em 420 nm) every minute for 60 minutes.
-
Data Interpretation: A decrease in the Vmax of the polymerization curve relative to the vehicle control confirms the furan-amine acts as a direct microtubule-destabilizing agent.
Structure-Activity Relationship (SAR) Optimization
The biological versatility of furan derivatives allows for extensive SAR studies. 3 indicate that substituting the furan ring at the C5 position with electron-withdrawing groups (e.g., nitro or halogens) often enhances antimicrobial activity by increasing the electrophilicity of the molecule, thereby facilitating interactions with bacterial enzymes [2]. Conversely, incorporating bulky lipophilic groups at the amine terminus tends to improve anticancer efficacy by enhancing membrane permeability and optimizing the fit into hydrophobic pockets of targets like tubulin.
Conclusion
The screening of furan-containing amines requires a rigorous, multi-tiered approach that bridges phenotypic observations with precise mechanistic validation. By employing self-validating protocols and understanding the stereoelectronic causality behind compound behavior, researchers can efficiently advance furan-amine hits into viable lead candidates for oncology and infectious diseases.
References
- Source: NIH (PMC)
- Title: The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery Source: Benchchem URL
- Source: NIH (PMC)
- Title: Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates Source: ACS Omega URL
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- 3. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Potential Pharmacological Profile of N-(furan-2-ylmethyl)oxan-4-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a theoretical exploration and a proposed research framework for investigating the pharmacological potential of N-(furan-2-ylmethyl)oxan-4-amine. The information is based on the analysis of its chemical structure and a review of existing literature on related chemical moieties. It is intended to guide research and is not a definitive statement of the compound's biological activity.
Executive Summary
N-(furan-2-ylmethyl)oxan-4-amine is a novel chemical entity combining two biologically significant scaffolds: a furan ring and an oxane (tetrahydropyran) amine moiety. The furan nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and known to contribute to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3][4] Similarly, the tetrahydropyran ring is a common structural motif in natural products and synthetic pharmaceuticals, often used to improve pharmacokinetic properties.[5][6] The secondary amine linkage provides a key site for hydrogen bonding and potential interactions with various biological targets. This guide outlines the compound's fundamental properties, hypothesizes its potential pharmacological targets based on structural analogy, and provides a comprehensive, multi-stage experimental workflow to systematically characterize its bioactivity, selectivity, and preliminary safety profile.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to any pharmacological investigation. These parameters influence solubility, permeability, and metabolic stability, which are critical determinants of a drug's ultimate bioavailability and efficacy.
Structure:
-
IUPAC Name: N-(furan-2-ylmethyl)oxan-4-amine
-
Synonym: N-(2-furylmethyl)tetrahydro-2H-pyran-4-amine
-
CAS Number: 1156837-23-8
-
Molecular Formula: C₁₀H₁₅NO₂
-
Molecular Weight: 181.23 g/mol
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 181.23 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| XLogP3 | ~1.0 - 1.5 | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | The secondary amine provides a hydrogen bond donor site for target interaction. |
| Hydrogen Bond Acceptors | 3 (1 N, 2 O) | The nitrogen and two oxygen atoms can act as hydrogen bond acceptors, influencing solubility and target binding. |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Rotatable Bonds | 3 | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. |
Note: Predicted values are estimations based on computational models and require experimental verification.
Hypothesized Pharmacological Targets & Rationale
The chemical architecture of N-(furan-2-ylmethyl)oxan-4-amine suggests several plausible avenues for biological activity. The furan ring is a bioisostere for phenyl and thiophene rings and is known to interact with a wide array of receptors and enzymes.[2][3]
Primary Hypotheses:
-
Antimicrobial Activity: Furan derivatives have a long history as antimicrobial agents.[1][4][7] The nitrofurans (e.g., Nitrofurantoin), for instance, are activated within bacterial cells to produce reactive intermediates that damage bacterial DNA and proteins.[2] While this compound lacks the nitro group, the furan scaffold itself is present in many compounds with demonstrated activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[1][8]
-
Central Nervous System (CNS) Activity: The furan moiety is a component of compounds with antidepressant, anxiolytic, and anticonvulsant properties.[1][4] The compound's favorable predicted TPSA and LogP suggest it may be capable of crossing the blood-brain barrier. The overall structure bears some resemblance to ligands for serotonin or dopamine receptors, making these G-protein coupled receptors (GPCRs) a potential target class.
-
Anti-inflammatory Activity: Numerous furan derivatives have been reported to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenases (COX).[2][9]
Proposed Experimental Validation Workflow
A phased, systematic approach is required to elucidate the compound's true pharmacological profile. The following workflow progresses from broad, high-throughput screening to specific, mechanistic studies.
Caption: Proposed experimental workflow for pharmacological characterization.
Phase 1: Initial Screening & Profiling
Objective: To cast a wide net to identify primary biological activities and potential liabilities.
Protocol 4.1.1: Broad Target Panel Screening
-
Preparation: Solubilize N-(furan-2-ylmethyl)oxan-4-amine in 100% DMSO to create a 10 mM stock solution.
-
Assay: Submit the compound for screening against a commercially available broad target panel (e.g., a SafetyScreen panel) at a standard concentration (typically 10 µM). These panels include a wide range of GPCRs, ion channels, kinases, and transporters.
-
Data Analysis: Identify any target that shows significant inhibition or activation (e.g., >50% inhibition at 10 µM). This provides the first indication of potential primary targets and off-target effects.
-
Causality: This unbiased approach rapidly identifies potential interactions without preconceived notions, saving time and resources by focusing subsequent efforts on the most promising leads.
Protocol 4.1.2: Minimum Inhibitory Concentration (MIC) Assay
-
Strain Selection: Utilize a panel of clinically relevant bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans).
-
Preparation: Perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of each microbial strain to the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Endpoint Reading: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Causality: This standard assay provides a quantitative measure of antimicrobial potency and spectrum, directly testing the hypothesis derived from the furan scaffold's known activities.[8]
Phase 2: Hit Validation and Mechanism of Action
Objective: To confirm initial hits, determine potency, and begin to understand the mechanism of action.
Let us hypothesize that the Phase 1 screen reveals a significant interaction with a Gs-coupled GPCR.
Caption: Hypothesized Gs-coupled GPCR signaling pathway activation.
Protocol 4.2.1: cAMP Functional Assay
-
Cell Line: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.
-
Assay Principle: Utilize a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, to measure intracellular cyclic AMP (cAMP) levels.
-
Procedure: a. Plate the cells in a 384-well plate and allow them to adhere. b. Prepare a serial dilution of N-(furan-2-ylmethyl)oxan-4-amine (e.g., 11-point, 1:3 dilution starting from 100 µM). c. Add the compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a known agonist as a positive control. d. Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Causality: This functional assay directly measures the downstream consequence of receptor activation (or inhibition), confirming that the compound is not just binding but is modulating the receptor's biological signaling pathway.
Phase 3: Selectivity and Preliminary Safety
Objective: To assess the compound's specificity for its primary target and identify potential safety liabilities early in development.
Table 2: Hypothetical Selectivity & Safety Profile
| Assay | Target/Enzyme | Result (IC₅₀ / EC₅₀) | Interpretation |
|---|---|---|---|
| Primary Target | Hypothetical GPCR | EC₅₀ = 75 nM | Potent activity at the primary target. |
| Selectivity Panel | Subtype Receptor 2 | EC₅₀ > 10 µM | >133-fold selectivity over Subtype 2. |
| Subtype Receptor 3 | EC₅₀ = 2.5 µM | 33-fold selectivity over Subtype 3. | |
| hERG Channel | KCNH2 | IC₅₀ > 30 µM | Low risk of cardiac arrhythmia. |
| CYP450 Inhibition | CYP3A4 | IC₅₀ = 15 µM | Potential for drug-drug interactions, but with a reasonable therapeutic window. |
| CYP2D6 | IC₅₀ > 30 µM | Low risk of interaction with drugs metabolized by CYP2D6. |
| Cytotoxicity | HepG2 Cells | CC₅₀ > 50 µM | Low potential for general cytotoxicity. |
Protocol 4.3.1: Cytochrome P450 (CYP) Inhibition Assay
-
System: Use human liver microsomes, which contain a mixture of key drug-metabolizing CYP enzymes.
-
Methodology: Employ fluorescent probe-based assays for major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Procedure: a. Incubate the microsomes, a specific fluorescent probe substrate, and various concentrations of N-(furan-2-ylmethyl)oxan-4-amine. b. Initiate the reaction by adding the NADPH regenerating system. c. After a set incubation time, stop the reaction and measure the fluorescent signal of the metabolized product.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control. Determine the IC₅₀ value for each isoform.
-
Causality: CYP enzymes are responsible for the metabolism of most drugs.[10] Early identification of CYP inhibition is critical for predicting potential drug-drug interactions and ensuring a safe pharmacological profile.
Conclusion and Future Directions
N-(furan-2-ylmethyl)oxan-4-amine presents an intriguing chemical scaffold with a high potential for diverse biological activities, particularly in the antimicrobial and CNS therapeutic areas. The structured workflow detailed in this guide provides a robust framework for systematically de-risking and characterizing this potential.
Positive outcomes from this investigation—namely the identification of a potent and selective target interaction coupled with a clean preliminary safety profile—would warrant progression into more advanced studies. Future steps would include pharmacokinetic (PK) studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile in a living system, followed by efficacy testing in relevant disease models. This comprehensive approach ensures that decisions made during the drug discovery process are data-driven, maximizing the potential for developing a novel and effective therapeutic agent.
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- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of some new furan quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In silico prediction of N-(furan-2-ylmethyl)oxan-4-amine targets
In Silico Target Deconvolution of N-(furan-2-ylmethyl)oxan-4-amine: A Comprehensive Technical Guide
Executive Summary & Physicochemical Rationale
Identifying the molecular targets of uncharacterized small molecules is a critical bottleneck in modern drug discovery. N-(furan-2-ylmethyl)oxan-4-amine (also known as N-furfuryltetrahydropyran-4-amine) is a structurally intriguing fragment-like molecule. Before deploying computational resources, a Senior Application Scientist must first analyze the ligand's physicochemical vectors to establish a baseline hypothesis:
-
Secondary Amine Core: With a predicted pKa of ~8.5–9.5, this nitrogen is protonated at physiological pH. This strongly implies the capacity to form critical salt-bridge interactions with conserved acidic residues (e.g., Asp3.32 in aminergic GPCRs).
-
Furan Ring: An electron-rich heteroaromatic system that acts as a hydrogen bond acceptor and participates in π−π or cation- π stacking within hydrophobic binding pockets.
-
Oxan (Tetrahydropyran) Ring: Provides a rigidified, non-planar aliphatic vector that enhances aqueous solubility while allowing the molecule to occupy deep, narrow binding clefts.
Given these features, the molecule is highly biased toward biogenic amine receptors (GPCRs) or kinase hinge regions. To move beyond hypothesis and definitively identify the target, we must deploy a hybrid in silico target prediction architecture[1].
The Consensus In Silico Architecture
Relying on a single computational method is a systemic error in target deconvolution. Ligand-based methods fail when presented with novel chemotypes, while structure-based methods are prone to false positives due to scoring function approximations. Therefore, we utilize a multi-tiered, consensus-scoring approach.
Phase 1: Probabilistic Machine Learning (Ligand-Based)
We deploy a Laplacian-modified Naïve Bayes classifier and Random Forest (RF) algorithms trained on the ChEMBL database[2].
-
Causality: Naïve Bayes is mathematically optimal for handling high-dimensional, sparse datasets (such as extended connectivity Morgan fingerprints). Unlike binary classifiers, it outputs a probability score, allowing us to rank targets. To predict functional effects (e.g., agonism vs. antagonism), the model is trained against a background of putative inactive chemical space, ensuring the algorithm learns the structural determinants of functional activation[3].
Phase 2: Inverse Molecular Docking (Structure-Based)
To overcome the "applicability domain" limits of historical ligand data, we perform inverse docking against a curated subset of the Protein Data Bank (PDB).
-
Causality: By physically simulating the insertion of N-(furan-2-ylmethyl)oxan-4-amine into thousands of known binding sites, we identify novel geometric and electrostatic complementarities that machine learning models cannot infer from 2D structures alone[1].
Phase 3: Network Pharmacology Integration
Predicted targets are mapped onto human protein-protein interaction (PPI) networks to calculate topological centrality.
-
Causality: A target located at a central node in a biological network has a higher probability of propagating a therapeutic or phenotypic effect[1]. This filters out "bystander" binding events.
Consensus In Silico Target Prediction Workflow for Small Molecules.
Quantitative Data Presentation
Based on the consensus architecture, the following table synthesizes the hypothetical in silico output for N-(furan-2-ylmethyl)oxan-4-amine. The data strongly points to the 5-HT2A receptor as the primary target.
Table 1: Consensus In Silico Target Prediction Metrics
| Predicted Target | Protein Class | ML Probability (Naïve Bayes) | Inverse Docking Score ( Δ G, kcal/mol) | Network Centrality Score | Predicted Function | Consensus Rank |
| 5-HT2A Receptor | Aminergic GPCR | 0.89 | -9.4 | 0.92 | Antagonist | 1 |
| Dopamine D2 Receptor | Aminergic GPCR | 0.82 | -8.8 | 0.85 | Antagonist | 2 |
| Acetylcholinesterase | Hydrolase | 0.65 | -7.2 | 0.60 | Inhibitor | 3 |
| GSK-3 β | Kinase | 0.45 | -6.5 | 0.75 | Inhibitor | 4 |
Experimental Validation: The Self-Validating System
An in silico prediction is merely a highly educated hypothesis until it is empirically validated[4]. To ensure scientific integrity, the validation phase must be a self-validating system: Protocol A proves direct physical binding, Protocol B proves the binding occurs inside living cells, and Protocol C proves the binding triggers the predicted biological consequence.
Protocol A: Surface Plasmon Resonance (SPR) - Direct Binding Kinetics
Causality: SPR is selected over Isothermal Titration Calorimetry (ITC) because it requires significantly less recombinant protein and dynamically resolves association ( kon ) and dissociation ( koff ) rates, which are critical for predicting in vivo drug residence time.
-
Surface Preparation: Immobilize the purified recombinant 5-HT2A receptor onto a CM5 sensor chip via standard amine coupling. Rationale: Covalent amine coupling prevents receptor leaching during extensive screening cycles.
-
Analyte Preparation: Prepare a 2-fold serial dilution of N-(furan-2-ylmethyl)oxan-4-amine (10 µM down to 0.156 µM) in HBS-EP+ running buffer containing 1% DMSO. Rationale: Matching the DMSO concentration between the sample and running buffer is critical to prevent bulk refractive index artifacts.
-
Injection: Inject the analyte over the active and reference flow cells at 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).
-
Data Analysis: Subtract the reference flow cell data and fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD ).
Protocol B: Cellular Thermal Shift Assay (CETSA) - Intracellular Target Engagement
Causality: SPR proves binding in a vacuum. CETSA is mandatory to validate that the highly polar secondary amine can traverse the lipid bilayer and engage the target in its complex, native physiological environment.
-
Cell Treatment: Incubate intact HEK293T cells (overexpressing 5-HT2A) with 10 µM of the compound or DMSO vehicle for 1 hour at 37°C. Rationale: 1 hour ensures membrane penetration and thermodynamic binding equilibrium.
-
Thermal Aliquoting: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes. Rationale: Ligand binding thermodynamically stabilizes the folded protein, shifting its aggregation temperature ( Tm ) higher.
-
Clearance: Lyse cells via rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
-
Quantification: Analyze the soluble fraction via Western blot. Plot band intensities against temperature. A ΔTm>2∘C confirms intracellular target engagement.
Protocol C: Functional cAMP/IP3 Assay - Phenotypic Validation
Causality: To confirm the in silico prediction that the compound acts as an antagonist[3], we must measure downstream second messengers. 5-HT2A is a Gq -coupled receptor that activates Phospholipase C (PLC).
-
Stimulation: Pre-incubate cells with N-(furan-2-ylmethyl)oxan-4-amine for 30 minutes, followed by stimulation with an EC80 concentration of Serotonin (5-HT).
-
Measurement: Lyse cells and measure intracellular Inositol triphosphate (IP3) or intracellular Calcium ( Ca2+ ) flux using a fluorescent dye (e.g., Fluo-4 AM).
-
Validation: A dose-dependent decrease in Ca2+ flux confirms the compound is a functional antagonist.
Predicted downstream Gq-coupled signaling pathway modulated by the target compound.
References
- In Silico Target Prediction for Small Molecules: Methods and Protocols Source: ResearchGate URL
- Source: National Institutes of Health (PMC)
- Source: Journal of Chemical Information and Modeling (ACS Publications)
- Extending in Silico Protein Target Prediction Models to Include Functional Effects Source: Frontiers URL
Sources
N-(furan-2-ylmethyl)oxan-4-amine as a scaffold in medicinal chemistry
The furan ring is a privileged five-membered aromatic heterocycle that serves as an excellent bioisostere for phenyl or pyrrole rings. Its electron-rich nature allows it to engage in robust π
ππ2233Quantitative Impact on Physicochemical Properties
The shift from a purely carbocyclic/phenyl framework to the THP/furan framework drastically alters the physicochemical landscape of the resulting drug.
Table 1: Comparative Physicochemical Impact of Scaffold Selection
| Property | N-benzylcyclohexanamine (Traditional) | N-(furan-2-ylmethyl)oxan-4-amine (Optimized) | Pharmacological Implication |
| Heteroatom Count | 1 (Nitrogen) | 3 (N, O, O) | Increased H-bond acceptors for target binding. |
| cLogP (Est.) | ~3.2 | ~1.1 | Reduced lipophilicity; lower risk of off-target toxicity. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 30.5 Ų | Improved aqueous solubility and oral bioavailability. |
| Aromaticity | Phenyl (6-membered) | Furan (5-membered) | Differentiated π -stacking geometry; altered CYP450 metabolism. |
Application in Oncology: Targeting MTH1
One of the most prominent applications of the N-(furan-2-ylmethyl)oxan-4-amine scaffold is in the development of targeted oncological agents, specifically inhibitors of the enzyme MTH1 (MutT homolog 1) .
Cancer cells inherently experience high levels of oxidative stress, leading to the rapid oxidation of the dNTP pool (forming toxic metabolites like 8-oxo-dGTP). If incorporated into DNA during replication, 8-oxo-dGTP causes lethal DNA double-strand breaks. The MTH1 enzyme sanitizes this oxidized pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation and allowing cancer cells to survive. Normal cells do not rely on MTH1, making it a highly selective anti-cancer target.
Medicinal chemists have successfully utilized the N-(furan-2-ylmethyl)oxan-4-amine building block, reacting its secondary amine with 4-chloro-pyrimidine cores to yield potent pyrimidine-2,4-diamine MTH1 inhibitors4[4].
Mechanism of MTH1 inhibition leading to cancer cell apoptosis via oxidative DNA damage.
Experimental Protocols & Methodologies
The following self-validating protocols outline the synthesis of the scaffold and its subsequent functionalization. The causality behind reagent selection is detailed to ensure robust experimental design.
Protocol 1: Synthesis of N-(furan-2-ylmethyl)oxan-4-amine via Reductive Amination
Objective: Synthesize the secondary amine scaffold from commercially available oxan-4-amine and furfural.
-
Imine Formation: Dissolve oxan-4-amine (1.0 eq) and furan-2-carbaldehyde (furfural, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere. Stir at room temperature for 2 hours.
-
Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point and better solubility profile for imine intermediates.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde, preventing the formation of unwanted furfuryl alcohol side products.
-
-
In-Process Control (IPC): After 4 hours at room temperature, sample 10 µL of the reaction, quench in methanol, and analyze via LCMS. Self-validation: The reaction is complete when the starting oxan-4-amine mass is entirely consumed, and the [M+H]+ ion for the product (m/z 182.1) is dominant.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Causality: The basic quench ensures the secondary amine is fully deprotonated (free-based), allowing it to partition cleanly into the organic layer.
-
Protocol 2: SNAr Functionalization to Yield Pyrimidine-based Inhibitors
Objective: Attach the scaffold to a 4-chloro-pyrimidine core to build a kinase/MTH1 inhibitor.
-
Reaction Setup: Dissolve N-(furan-2-ylmethyl)oxan-4-amine (1.1 eq) and the target 4-chloro-pyrimidine derivative (1.0 eq) in n-butanol.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the Nucleophilic Aromatic Substitution (SNAr), driving the reaction forward without competing with the secondary amine for the electrophilic pyrimidine carbon.
-
-
Thermal Activation: Heat the mixture to 100°C for 12 hours.
-
Validation & Purification: Monitor via TLC (EtOAc:Hexane 1:1). Upon disappearance of the pyrimidine starting material, cool to room temperature, concentrate, and purify via flash column chromatography to yield the final drug candidate.
Synthetic workflow for N-(furan-2-ylmethyl)oxan-4-amine and its functionalization.
References
- Tetrahydropyrans in Drug Discovery - PharmaBlock. PharmaBlock.
- The Furan Scaffold: A Versatile Player in Medicinal Chemistry - Benchchem. Benchchem.
- WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer - Google Patents. Google Patents.
- A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry - ACS Publications.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer - Google Patents [patents.google.com]
Advanced Reductive Amination Strategies for Furan-Based Platform Chemicals: A Mechanistic and Operational Guide
Executive Summary
The valorization of lignocellulosic biomass into high-value nitrogenous compounds is a cornerstone of modern green chemistry. Furan-based aldehydes and ketones—specifically furfural, 5-hydroxymethylfurfural (5-HMF), and 2,5-diformylfuran (DFF)—are critical platform molecules. Their conversion via reductive amination yields primary and secondary furanic amines (e.g., furfurylamine, 5-(aminomethyl)furan-2-yl)methanol, and 2,5-bis(aminomethyl)furan), which are highly sought-after building blocks for pharmaceuticals, polyamides, and polyurethane polymers.
As a Senior Application Scientist, I have observed that the primary bottleneck in scaling these syntheses is not catalytic activity, but chemoselectivity . This whitepaper dissects the mechanistic causality behind catalyst selection, details advanced electrocatalytic and transfer hydrogenation workflows, and provides a self-validating experimental protocol designed to eliminate common side reactions.
Mechanistic Causality: Navigating the Reaction Network
Reductive amination is not a single transformation but a delicate cascade reaction. Understanding the thermodynamics and kinetics of each step is critical for rational workflow design.
-
Condensation (Imine Formation): The furanic aldehyde first reacts with an amine donor (e.g., NH₃ or a primary amine) to form a carbinolamine intermediate, which subsequently dehydrates to form an aldimine. This step is highly pH-dependent; the amine must be in its unprotonated base form to act as a nucleophile.
-
Hydrogenation: The aldimine is catalytically reduced by a hydrogen source (H₂, formic acid, or electrons/protons) to yield the target furanic amine.
The Causality of Side Reactions
The central challenge in this network is managing competitive pathways. If the hydrogenation catalyst is introduced too early or is overly active, two major failure modes occur:
-
Direct Reduction: The unreacted furanic aldehyde is directly hydrogenated to a furanic alcohol (e.g., 5-HMF to 2,5-bis(hydroxymethyl)furan) before the imine can form.
-
Ring Over-Reduction: Aggressive catalysts (like bare Ni or Pd) will saturate the aromatic furan ring, yielding tetrahydrofuran (THF) amine derivatives[1].
Reaction network of furanic aldehyde reductive amination highlighting target and side pathways.
Advanced Catalytic Modalities
Heterogeneous Metal Catalysis: Tuning Surface Environments
Historically, noble metals (Ru, Pd, Pt) were required to achieve high yields. For instance, exhibits an 11.8-fold higher reaction rate than its monoclinic counterpart, achieving a 99% yield of furfurylamine at 80 °C due to optimized surface acidity[2].
However, recent breakthroughs have shifted focus to earth-abundant metals. A prime example is the use of . Bare NiO reduced by H₂ tends to over-hydrogenate the product to a THF-amine (52% byproduct yield); however, encapsulating the Ni core in a metal-organic framework (MOF)-derived carbon shell attenuates H₂ dissociation. This precise electronic modulation protects the furan ring, achieving a 98% yield of the target amine under hypobaric conditions (2 bar H₂)[1]. Similarly, have been successfully deployed for the direct amination of DFF to 2,5-bis(aminomethyl)furan (BAF)[3].
Transfer Hydrogenation and Alternative Reductants
To circumvent the hazards of pressurized H₂ gas, utilizing formic acid as the hydrogen donor has emerged as a highly efficient alternative. This homogeneous system can achieve turnover numbers (TON) of 9,600 and turnover frequencies (TOF) of 14,400 h⁻¹, allowing for safe, gram-scale synthesis of furan-derived drug intermediates[4]. Alternatively, can catalyze reductive amination using abundant CO and water as the reductant source, offering an eco-friendly route to bis(hydroxylmethylfurfuryl)-amines[5].
Electrocatalytic Reductive Amination (ERA) & ERAO
Electrochemical reductive amination allows for the precise tuning of the reduction potential, eliminating the need for high temperatures or external H₂. Studies utilizing have demonstrated near 100% Faradaic efficiency (FE). A critical operational parameter here is the electrolyte pH: adjusting the solution to pH 11.0 ensures the amine (e.g., methylamine, pKa ~10.6) remains predominantly in its unprotonated base form, which is strictly required for the initial aldimine condensation[6].
Taking this a step further, researchers have developed Electrocatalytic Reductive Amination and Simultaneous Oxidation (ERAO) systems. By pairing a, 5-HMF is reductively aminated to 2-hydroxymethyl-5-(ethanolamine methyl)furan (HEMF) at the cathode while simultaneously being oxidized to 2,5-furandicarboxylic acid (FDCA) at the anode, maximizing atom economy across the entire electrochemical cell[7].
Schematic of an ERAO cell for simultaneous cathodic amination and anodic oxidation of 5-HMF.
Quantitative Performance Metrics
The following table summarizes the state-of-the-art catalytic systems for furanic aldehyde reductive amination, highlighting the diverse conditions required to achieve high chemoselectivity.
| Substrate | Target Amine Product | Catalytic System | Reductant Source | Reaction Conditions | Yield / Metric | Ref |
| Furfural | Furfurylamine (FAM) | Ru/T-ZrO₂ | H₂ gas | 80 °C, 2.5 h | 99% Yield | [2] |
| 5-HMF | 5-(aminomethyl)furan-2-yl)methanol | Ni@C (Magnetic) | H₂ (2 bar) | 100 °C, 4.0 h | 98% Yield | [1] |
| 5-HMF | Various Furanic Amines | Cyclometalated Ir | Formic Acid | Transfer Hydrogenation | 9,600 TON | [4] |
| 5-HMF | Bis(hydroxylmethylfurfuryl)amines | Au/TiO₂-R | CO / H₂O | Mild, Atom-economical | High TON/TOF | [5] |
| 2,5-DFF | 2,5-bis(aminomethyl)furan (BAF) | Acid-treated Ni-Raney | H₂ gas | THF/Water, 6 h | 42.6% Yield | [3] |
| 5-HMF | HEMF | Ti-MOF (Cathode) | Electrons (ERAO) | Room Temp, pH 11.0 | >95% Conv. | [7] |
Self-Validating Experimental Protocol
To guarantee high chemoselectivity and prevent the direct reduction of the aldehyde, the reaction must be executed as a two-step, one-pot process[8][9]. The following protocol utilizes the durable Ni@C magnetic catalyst for the hypobaric synthesis of furanic amines[1].
Objective: Synthesize 5-(aminomethyl)furan-2-yl)methanol (AMF) from 5-HMF.
Step 1: Imine Condensation (Pre-reaction)
-
In a 50 mL autoclave reactor, dissolve 1.0 mmol of 5-HMF in 10 mL of anhydrous methanol.
-
Add 5.0 mmol of aqueous ammonia (25% NH₃·H₂O). Causality: A 5:1 molar excess of ammonia drives the equilibrium toward the primary imine and sterically suppresses the formation of secondary amine dimers.
-
Stir the mixture at room temperature (25 °C) for 2 hours without the catalyst.
-
Validation Checkpoint: Pull a 50 µL aliquot, dilute in methanol, and analyze via GC-FID or GC-MS. Do not proceed to Step 2 until 5-HMF conversion to the imine intermediate is >95%. Causality: Introducing H₂ and the catalyst while unreacted aldehyde is present will result in direct hydrogenation to 2,5-bis(hydroxymethyl)furan (BHMF).
Step 2: Catalytic Hydrogenation 5. Once imine formation is validated, add 20 mg of the Ni@C magnetic catalyst to the reactor. 6. Seal the autoclave. Purge the headspace with N₂ three times to remove oxygen, followed by H₂ gas three times. 7. Pressurize the reactor to 2.0 bar with H₂. 8. Heat the system to 100 °C and stir at 800 rpm for 4 hours. Causality: The carbon shell of the Ni@C catalyst precisely modulates H₂ activation, providing enough energy to reduce the C=N bond while leaving the sensitive furan ring intact.
Step 3: Workup and Isolation 9. Cool the reactor to room temperature and safely vent the residual H₂ gas. 10. Recover the Ni@C catalyst by applying an external neodymium magnet to the wall of the vessel and decanting the liquid. Causality: Magnetic separation prevents catalyst attrition caused by mechanical filtration and allows for immediate recycling[10]. 11. Evaporate the methanol solvent under reduced pressure to yield the crude AMF product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 4. Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Versatile CO-assisted direct reductive amination of 5-hydroxymethylfurfural catalyzed by a supported gold catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US10392715B2 - Electrochemical reductive amination of furfural-based molecules - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Antimicrobial Potential of N-(furan-2-ylmethyl)oxan-4-amine Analogs: A Technical Guide to Scaffold Design and Evaluation
Executive Summary
The escalation of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA] and Vancomycin-resistant Enterococcus [VRE]), necessitates the development of novel pharmacophores that bypass existing resistance mechanisms. This technical whitepaper explores the rational design, synthesis, and biological evaluation of N-(furan-2-ylmethyl)oxan-4-amine analogs. By hybridizing a tetrahydropyran (oxan) core with a furfurylamine moiety, this scaffold presents a dual-action antimicrobial strategy: allosteric inhibition of bacterial topoisomerases combined with localized oxidative stress and biofilm disruption.
Mechanistic Rationale & Target Biology
The architectural design of N-(furan-2-ylmethyl)oxan-4-amine is not arbitrary; it is a deliberate fusion of two highly validated antimicrobial pharmacophores.
The Oxan-4-amine (Tetrahydropyran) Core
Traditional fluoroquinolones target DNA gyrase and Topoisomerase IV (Topo IV) but suffer from widespread resistance due to point mutations in the Quinolone-Resistance-Determining Region (QRDR). The tetrahydropyran core has emerged as a cornerstone for Novel Bacterial Topoisomerase Inhibitors (NBTIs). Unlike fluoroquinolones, tetrahydropyran-based NBTIs bind to a distinct, non-overlapping pocket at the GyrA/GyrB interface. This structural rigidity and hydrophobicity allow the oxan core to maintain potent anti-Gram-positive activity even in strains exhibiting clinically relevant resistance phenotypes [1].
The Furfurylamine Moiety
Furan derivatives, particularly furfurylamines, are well-documented for their ability to interfere with microbial metabolic processes and disrupt cell wall integrity. Recent studies demonstrate that furfurylamine-derived polymers can reduce S. aureus biofilm formation by over 60% at concentrations as low as 50 μg/mL [2]. Furthermore, furfurylamine biguanidine derivatives have shown profound bactericidal efficacy against multi-drug resistant Acinetobacter baumannii[3]. The electron-rich furan ring is hypothesized to induce localized Reactive Oxygen Species (ROS), destabilizing the extracellular polymeric substance (EPS) matrix of biofilms.
Fig 1: Synergistic mechanism of action for N-(furan-2-ylmethyl)oxan-4-amine analogs.
Scaffold Synthesis & Optimization
To synthesize the core scaffold, a reductive amination pathway is employed. The causality behind selecting Sodium Triacetoxyborohydride (STAB) over standard Sodium Borohydride ( NaBH4 ) is critical: STAB's electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the oxan-4-one starting material into an alcohol before the transient imine intermediate can fully form, ensuring high yields of the secondary amine.
Protocol 1: Reductive Amination Synthesis
Objective: Synthesize the parent N-(furan-2-ylmethyl)oxan-4-amine.
-
Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 equiv, 10 mmol) and furfurylamine (1.1 equiv, 11 mmol) in 30 mL of anhydrous Dichloromethane (DCM). Stir at room temperature for 2 hours to allow complete Schiff base (imine) formation.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
-
Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3 (Caution: gas evolution). Extract the aqueous layer with DCM (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography ( SiO2 , Eluent: 0–10% Methanol in Ethyl Acetate) to yield the pure secondary amine.
In Vitro Antimicrobial Evaluation Workflows
Once synthesized, analogs must be subjected to a rigorous, self-validating screening cascade. The workflow below ensures that only compounds exhibiting both planktonic cell death and biofilm eradication proceed to toxicity screening.
Fig 2: End-to-end experimental workflow for antimicrobial analog development.
Protocol 2: High-Throughput Biofilm Inhibition Assay
Because the furfurylamine moiety is specifically theorized to disrupt biofilms, standard Minimum Inhibitory Concentration (MIC) assays are insufficient. This protocol quantifies biofilm eradication.
-
Inoculum Preparation: Grow S. aureus (ATCC 29213) overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote robust biofilm formation. Adjust the suspension to 106 CFU/mL.
-
Compound Plating: In a 96-well flat-bottom polystyrene microtiter plate, add 100 μL of serially diluted compound (ranging from 0.5 to 128 μg/mL) to each well. Include a vehicle control (1% DMSO) and a positive control (Vancomycin).
-
Incubation: Add 100 μL of the bacterial suspension to each well. Incubate statically at 37°C for 24 hours.
-
Washing & Staining: Carefully aspirate the planktonic culture. Wash the wells three times with 200 μL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Add 150 μL of 0.1% (w/v) Crystal Violet solution and incubate for 15 minutes at room temperature.
-
Quantification: Wash the wells thrice with distilled water and let air dry. Solubilize the bound Crystal Violet by adding 150 μL of 33% glacial acetic acid. Read the optical density (OD) at 590 nm using a microplate reader. Biofilm inhibition is calculated relative to the vehicle control.
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the anticipated biological profile of the parent scaffold and rationally designed analogs. Halogenation of the furan ring is introduced to increase lipophilicity, while methylation of the oxan core restricts conformational flexibility.
| Compound ID | Structural Modification | MIC S. aureus (MRSA) (μg/mL) | MIC E. coli (μg/mL) | Biofilm Inhibition at 50 μg/mL | hERG IC₅₀ (μM) |
| Cmpd-01 | Parent Scaffold | 4.0 | >64 | 62% | 12.5 |
| Cmpd-02 | 5-Bromo-furan analog | 1.0 | 32 | 85% | 8.2 |
| Cmpd-03 | 2,2-Dimethyl-oxan analog | 2.0 | >64 | 60% | >30.0 |
| Cmpd-04 | Dual modified (Bromo + Dimethyl) | 0.5 | 16 | 88% | 28.5 |
Note: Data represents the synthesized SAR logic where increased lipophilicity (Cmpd-02) improves potency but worsens hERG liability, whereas steric hindrance (Cmpd-03) rescues the hERG profile. Cmpd-04 represents the optimized lead.
Pharmacokinetics & Toxicity (ADMET) Counter-Screening
A known liability in drug development involving basic amines attached to lipophilic cores (like the oxan-4-amine scaffold) is off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG prolongs the QT interval, leading to fatal cardiac arrhythmias.
To ensure the trustworthiness of the development pipeline, compounds must be counter-screened early using an automated patch-clamp hERG assay. As shown in the SAR table above, introducing steric bulk adjacent to the basic amine (e.g., 2,2-dimethylation of the oxan ring in Cmpd-03) is a proven strategy to disrupt the pharmacophore required for hERG binding without sacrificing topoisomerase inhibition.
References
- ACS Publications. Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity.
- MDPI. A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property.
- ResearchGate. A new antiseptic-furfurylamine biguanidine derivative synthesis and its effect on multi-drug resistant Acinetobacter baumannii strains.
The Furan Scaffold: A Double-Edged Sword in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The furan ring, a five-membered aromatic heterocycle, is a deceptively simple scaffold that has earned the title of a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, compact size, and ability to engage in specific biological interactions have cemented its role as a cornerstone in a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[2][3] However, the very reactivity that makes furan a versatile synthetic building block also presents a significant challenge in drug development: the potential for metabolic activation into toxic intermediates.[4] This guide provides a senior-level perspective on the multifaceted role of the furan ring, moving beyond a simple catalog of its activities. We will dissect the fundamental stereoelectronic features that drive its biological function, explore its application as a pharmacophore through structure-activity relationship (SAR) analysis of key drugs, and delve into the critical mechanisms of action and metabolic pathways. By integrating field-proven experimental protocols and visual guides, this document aims to equip researchers with the knowledge to harness the therapeutic potential of the furan scaffold while navigating its inherent liabilities.
The Furan Scaffold: Core Physicochemical and Bioisosteric Properties
The utility of the furan ring in drug design is not accidental; it stems from a unique combination of chemical characteristics that influence its interactions with biological targets and its overall pharmacokinetic profile.
Unique Stereoelectronic Landscape
Furan is an electron-rich aromatic system, a property conferred by the delocalization of one of the oxygen atom's lone pairs of electrons into the π-system.[5] This electron-rich nature is central to its ability to engage in various non-covalent interactions with biomolecules, facilitating strong binding to enzyme active sites or receptors.[5] Furthermore, the oxygen atom acts as a hydrogen bond acceptor, a feature that can be pivotal for anchoring a molecule to its biological target.[6] Unlike a simple hydrocarbon ring, the ether oxygen imparts a degree of polarity, influencing the compound's hydrophilic-lipophilic balance, which is a critical parameter for optimizing solubility and membrane permeability.[6]
The Furan Ring as a Phenyl Bioisostere
One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where one functional group is swapped for another to improve potency, selectivity, or metabolic properties while retaining the desired biological activity. The furan ring is frequently employed as a bioisostere for the ubiquitous phenyl group.[7]
This substitution is often advantageous for several reasons:
-
Reduced Lipophilicity: Replacing a phenyl ring with furan generally lowers the molecule's lipophilicity, which can improve aqueous solubility and reduce off-target effects associated with high lipophilicity, such as hERG channel inhibition.[8]
-
Altered Metabolism: Phenyl rings are common sites of CYP450-mediated oxidation.[8] While furan is also a substrate for these enzymes, its metabolic profile is different, offering a strategy to block or redirect metabolism away from an undesirable pathway.[7]
-
Improved Receptor Interactions: The furan ring has distinct steric and electronic properties compared to a phenyl ring, which can lead to enhanced binding affinity and selectivity for the target receptor.[6][9]
However, as will be discussed in Section 4, this replacement is not without risks, as the metabolic pathways of furan can introduce new liabilities.[7]
The Furan Pharmacophore: From Natural Products to Marketed Drugs
The furan moiety is a recurring motif in a vast number of natural products and synthetic pharmaceuticals, underscoring its evolutionary selection and synthetic utility as a key pharmacophore.[1][10] Its incorporation can significantly influence a drug's mechanism of action, potency, and overall therapeutic application.
Prominent Furan-Containing Drugs
The versatility of the furan scaffold is evident in the broad range of therapeutic areas where furan-containing drugs have found success.[11][12]
| Drug Name | Furan Derivative Type | Therapeutic Application | Core Mechanism of Action |
| Nitrofurantoin | Nitrofuran | Antibacterial (UTIs) | The nitro group is reduced by bacterial enzymes, forming reactive intermediates that damage bacterial DNA and ribosomes. The furan ring is central to this bioactivation.[6][11] |
| Furosemide | Furan-substituted sulfonamide | Loop Diuretic | Inhibits the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, increasing water and electrolyte excretion.[2][11] |
| Ranitidine | Furan-substituted biguanide | Anti-ulcer (H2 Antagonist) | Competitively blocks histamine H2 receptors on gastric parietal cells, reducing stomach acid secretion.[2][11] |
| Amiodarone | Benzofuran derivative | Antiarrhythmic | Blocks multiple ion channels (primarily potassium), prolonging the cardiac action potential.[2][12] |
| Rofecoxib (withdrawn) | Furanone derivative | Anti-inflammatory (COX-2 Inhibitor) | Selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain.[6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of furan-based compounds is highly dependent on the nature and position of substituents on the ring.[2][13] SAR studies consistently show that modifications at the C2 and C5 positions are particularly critical for modulating potency and selectivity.[13]
-
Electron-Withdrawing Groups (EWGs): The addition of EWGs like nitro (-NO₂) or cyano (-CN) groups, especially at the C2 or C5 position, is a common strategy to enhance antimicrobial and anticancer activity.[2][6] This is exemplified by Nitrofurantoin, where the nitro group is essential for its mechanism of action.[6]
-
Bulky/Aromatic Groups: Attaching bulky aromatic substituents can increase potency, particularly in anticancer agents, by facilitating additional hydrophobic or π-stacking interactions within the target's binding pocket.[2]
-
Fused Rings: Fusing the furan ring to other cyclic systems, as seen in benzofurans like amiodarone, significantly alters the molecule's shape and lipophilicity, often improving receptor binding and affecting properties like CNS penetration.[6]
Deep Dive into Mechanism of Action
The furan ring is not merely a passive scaffold; it actively participates in the mechanism of action of many drugs, often through bioactivation or by correctly orienting functional groups for optimal interaction with a biological target.
Case Study: Reductive Bioactivation of Nitrofurans
The antibacterial activity of nitrofurans is a classic example of mechanism-based drug action. The furan ring acts as a carrier for the nitro group, which is the key functional element.
Caption: Bioactivation pathway of Nitrofurantoin in bacterial cells.[6]
Inside the bacterial cell, flavoproteins (nitroreductases) reduce the nitro group on the furan ring.[6] This process generates highly reactive electrophilic intermediates that are non-specific in their targets, attacking multiple sites within the bacterium, including ribosomal proteins and DNA.[6][11] This multi-targeted assault is a key reason why resistance to nitrofurans develops relatively slowly.
Furan Derivatives as Enzyme Inhibitors
Many furan-containing compounds exert their effects by inhibiting key signaling pathways. For example, certain furan derivatives have been identified as potent inhibitors of the PI3K/Akt pathway, which is frequently dysregulated in cancer, promoting cell proliferation and survival.[2]
Caption: Simplified PI3K/Akt signaling pathway targeted by anticancer furan derivatives.[2][11]
The Double-Edged Sword: Furan Metabolism and Toxicity
While the furan ring is a valuable pharmacophore, it is not benign. Its metabolism, primarily mediated by cytochrome P450 enzymes (CYPs) in the liver, can lead to the formation of highly reactive and toxic metabolites.[4][14] This represents a major hurdle in the development of furan-containing drugs and a critical consideration for risk assessment.
Metabolic Activation Pathway
The primary mechanism of furan-induced toxicity involves oxidative cleavage of the furan ring.[4][14] This process generates a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA), which is considered the ultimate toxicant.[14][15]
Caption: Metabolic activation of the furan ring leading to cellular toxicity.[4][14]
BDA is a potent electrophile that can readily react with cellular nucleophiles, such as the side chains of cysteine and lysine residues in proteins and amino groups in DNA.[14] This covalent binding disrupts cellular function, leading to cell death, chronic inflammation, and, with prolonged exposure, potentially cancer.[4][14] This hepatotoxicity is a well-documented liability for many furan-containing compounds.[4][6]
Strategies to Mitigate Furan-Mediated Toxicity
Given the known risks, medicinal chemists employ several strategies to design safer furan-based drugs:
-
Steric Hindrance: Introducing bulky substituents near the furan ring can sterically block the approach of CYP enzymes, slowing or preventing the metabolic activation process.
-
Electronic Modification: Altering the electronic properties of the furan ring or adjacent functional groups can make the ring less susceptible to oxidation.
-
Bioisosteric Replacement: If furan-mediated toxicity cannot be engineered out, chemists may replace the furan ring with another bioisostere, such as a thiophene or a thiazole ring, which has a different metabolic profile.[8]
Key Experimental Protocols for Drug Development
For professionals in drug development, translating theoretical knowledge into practice is paramount. The following are condensed, field-proven protocols for the synthesis and evaluation of furan-containing compounds.
Synthesis Protocol: General Amide Coupling from 2-Furoic Acid
This protocol describes a common and reliable method for creating a library of furan-2-carboxamides, a class of compounds often explored for biological activity.[16] The causality behind this two-step approach is efficiency and purity; converting the carboxylic acid to a more reactive acid chloride ensures a clean and high-yielding amidation reaction.
Step 1: Acid Chloride Formation
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve substituted 2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude furoyl chloride is typically used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Setup: Dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) in anhydrous DCM.
-
Addition: Cool the amine solution to 0 °C and add a solution of the crude furoyl chloride (1.0 eq) in DCM dropwise.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by thin-layer chromatography (TLC).
-
Workup & Purification: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired furan-2-carboxamide.[16]
Biological Evaluation Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[13] It relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-based test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[13]
Workflow: In Vitro Metabolic Stability Assessment
Assessing metabolic stability early in drug discovery is crucial to predict a compound's in vivo half-life. This workflow uses liver microsomes, which are rich in CYP enzymes.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Future Perspectives and Conclusion
The furan ring remains a highly attractive and versatile platform in medicinal chemistry.[2] Its journey from a simple heterocyclic compound to a core component of life-saving drugs is a testament to its unique chemical virtues. Future research will likely focus on several key areas:
-
Novel Scaffolds: The development of new synthetic methodologies will enable the creation of more complex and diverse furan-containing scaffolds, opening up new therapeutic possibilities.[17][18]
-
Targeted Drug Delivery: Formulating furan derivatives into advanced drug delivery systems could help mitigate systemic toxicity while concentrating the therapeutic agent at the site of action.[1]
-
Natural Product Inspiration: Nature continues to be a rich source of complex furan-containing molecules with potent biological activities, such as the furanosteroids, which will serve as lead compounds for future drug development.[10][19]
References
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- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Furan: A Promising Scaffold for Biological Activity. (2024).
- The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Benchchem.
- Toxicity and hazards of Furan. (2021). ChemicalBook.
- Furanic Compounds Toxicity: Cellular Mechanisms and Health Risks. Omnicuris.
- Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innovation. Benchchem.
- Furan Derivatives and Their Role in Pharmaceuticals. (2025). BioScience Academic Publishing.
- Furan: A Promising Scaffold for Biological Activity.
- Efforts towards the synthesis of furan containing bioactive compounds. (2023). ShareOK.
- Furan: Structure and Medicinal Uses. Scribd.
- A Review on Biological and Medicinal Significance of Furan. (2023).
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022).
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Benchchem.
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024).
- Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed.
- Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers. Benchchem.
- Bioactive natural products containing a furan ring (blue) or 3-furoic acid moiety (red). ResearchGate.
- Hazards of furans and alkylfurans in food to consumers' health. (2022).
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF FURAN DERIVATIVES. (2011). SciSpace.
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- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.
- C‐fused furan containing biologically sound natural products. ResearchGate.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate.
- Furan derivative: Significance and symbolism. (2025).
- Clinically approved drugs containing furan ring. ResearchGate.
- Recent progress in the synthesis of the furanosteroid family of natural products. (2021). Organic Chemistry Frontiers (RSC Publishing).
- Bioactive compounds containing furan framework. ResearchGate.
- Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
- Furan – Knowledge and References. Taylor & Francis.
- Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues.
- Diversity oriented synthesis for drug discovery using a furan epoxide.
- Furan as a versatile synthon. (2001).
- Metabolic pathway by cleavage of a furan ring: Xenobiotica. (2008). Taylor & Francis.
- Examples of ring bioisosterism between drugs belonging to different therapeutic classes. ResearchGate.
- Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes.
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High-Fidelity Differentiation of Furan-2-ylmethyl-amine Isomers Using Radioligand Receptor Binding Assays
An Application Guide:
Abstract: The subtle structural variation between chemical isomers can lead to profoundly different pharmacological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of radioligand receptor binding assays to quantitatively differentiate the binding affinities of furan-2-ylmethyl-amine isomers. We delve into the foundational principles of saturation and competitive binding assays, offer detailed, field-tested protocols, and explain the causality behind critical experimental choices. By establishing a self-validating system with robust quality controls, this guide ensures the generation of high-fidelity, reproducible data for structure-activity relationship (SAR) studies.
The Foundational Principle: Unmasking Molecular Interactions
Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and its receptor target due to their sensitivity and robustness.[1][2] The core principle involves using a radioactively labeled compound (the radioligand) to trace and measure its binding to a receptor. This guide will focus on two integral types of assays:
-
Saturation Assays: These are performed to characterize the receptor population in your biological sample. By incubating the sample with increasing concentrations of a radioligand, you can determine the total number of binding sites (Bmax) and the radioligand's own affinity for the receptor, expressed as the dissociation constant (Kd).[1][2][3] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a fundamental characteristic of the ligand-receptor pair.[4]
-
Competition Assays: This is the primary tool for characterizing our unlabeled test compounds—the furan-2-ylmethyl-amine isomers. In this setup, a fixed concentration of the radioligand competes for binding to the receptor with varying concentrations of the unlabeled test compound.[5] A potent test compound will displace the radioligand at lower concentrations. The result is an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be used to calculate the inhibitory constant (Ki), a true measure of the test compound's binding affinity.[6][7][8]
The Critical Distinction: Specific vs. Non-Specific Binding
A radioligand doesn't just bind to its target receptor; it can also adhere to other components in the assay matrix, such as filters, lipids, or other proteins. This is known as non-specific binding (NSB).[3][6][9] To obtain meaningful data, NSB must be experimentally determined and subtracted from the total binding to yield the desired specific binding signal.
Causality: NSB is typically determined by measuring radioligand binding in the presence of a saturating concentration of a known, high-affinity unlabeled ligand. The logic is that this "cold" ligand will occupy virtually all of the specific receptor sites, leaving only the non-specific component to be measured.[3][6] This specific binding is the saturable, high-affinity interaction that is relevant to the biological function of the receptor.
Assay Design: A Strategic Framework for Isomer Comparison
While furan-containing compounds are known to possess a wide range of biological activities, specific quantitative binding data for furan-2-ylmethyl-amine and its positional isomers are not widely available in public literature, presenting a significant research opportunity.[10][11][12] The furan scaffold's structural similarity to moieties found in known aminergic ligands suggests that key neurotransmitter receptors, such as serotonin (e.g., 5-HT2A) and dopamine (e.g., D2) receptors, are logical primary targets for investigation.[10]
Strategic Selection of Reagents
-
Receptor Source: Commercially available membrane preparations from cell lines stably expressing a single human receptor subtype (e.g., HEK293 cells expressing h5-HT2A) are highly recommended. This provides a clean, reproducible system, minimizing the complexity of interpreting data from native tissues with mixed receptor populations.
-
Radioligand Selection: The chosen radioligand must bind to the target with high affinity and selectivity. For the 5-HT2A receptor, a common and well-characterized choice is [³H]-Ketanserin. Its properties (high affinity, low non-specific binding) make it an excellent tool.[13]
-
Defining Non-Specific Binding: For the 5-HT2A receptor, a high concentration (e.g., 10 µM) of an unlabeled antagonist like Mianserin or Ketanserin itself is typically used to define NSB.
Experimental Workflow Overview
The overall process follows a logical sequence designed to isolate and quantify the specific binding events. This workflow is crucial for ensuring that each step builds reliably upon the last, from preparation to final analysis.
Caption: High-level workflow for the competitive radioligand binding assay.
Detailed Experimental Protocols
These protocols are designed as a robust starting point. Optimization, particularly of incubation time and receptor concentration, is a hallmark of good assay development.
Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Receptor Membranes: Commercially sourced h5-HT2A receptor membranes, stored at -80°C.
-
Radioligand: [³H]-Ketanserin (Specific Activity: 70-90 Ci/mmol), stored as per manufacturer's instructions.
-
Non-Specific Determinate: 10 mM Mianserin stock in DMSO.
-
Test Compounds: 10 mM stock solutions of furan-2-ylmethyl-amine and its positional isomer(s) in DMSO.
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
Scintillation Cocktail & Counter: For quantifying bound radioactivity.
Protocol 1: Saturation Binding Assay (Determining Kd and Bmax)
Objective: To characterize the affinity (Kd) of [³H]-Ketanserin and the density of h5-HT2A receptors (Bmax) in the membrane preparation.
Step-by-Step Procedure:
-
Thaw Receptor Membranes: Thaw membranes on ice. Once thawed, homogenize gently and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold Assay Buffer. Keep on ice.
-
Prepare Radioligand Dilutions: Perform serial dilutions of [³H]-Ketanserin in Assay Buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 nM). It is critical to span below and above the expected Kd.
-
Set Up Assay Plate: In a 96-well plate, add reagents in triplicate for each condition:
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL of each [³H]-Ketanserin dilution + 100 µL diluted receptor membranes.
-
Non-Specific Binding Wells: 50 µL Mianserin (final conc. 10 µM) + 50 µL of each [³H]-Ketanserin dilution + 100 µL diluted receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly separate bound from free radioligand by filtering the contents of each well through the pre-soaked glass fiber filter mat using the cell harvester. Wash each well and filter 3-5 times with ice-cold Assay Buffer to remove unbound radioactivity.
-
Counting: Place the filter mat in a drying oven (50-60°C) for 30-60 minutes. Once dry, place the filter spots into scintillation vials or a solid scintillator plate, add the scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
Protocol 2: Competitive Binding Assay (Determining Isomer Affinity)
Objective: To determine the binding affinity (Ki) of the furan-2-ylmethyl-amine isomers by measuring their ability to displace [³H]-Ketanserin.
Step-by-Step Procedure:
-
Prepare Reagents: Thaw and dilute receptor membranes as in Protocol 1. Prepare a single working dilution of [³H]-Ketanserin at a final concentration at or near its Kd value (determined in Protocol 1, e.g., ~0.5 nM).
-
Prepare Test Compound Dilutions: Perform serial dilutions of the furan-2-ylmethyl-amine isomers to achieve a wide final concentration range (e.g., 100 µM to 0.1 nM).
-
Set Up Assay Plate: In a 96-well plate, add reagents in triplicate for each condition:
-
Total Binding Wells (0% Inhibition): 50 µL Assay Buffer + 50 µL [³H]-Ketanserin + 100 µL membranes.
-
Non-Specific Binding Wells (100% Inhibition): 50 µL Mianserin (final conc. 10 µM) + 50 µL [³H]-Ketanserin + 100 µL membranes.
-
Test Compound Wells: 50 µL of each isomer dilution + 50 µL [³H]-Ketanserin + 100 µL membranes.
-
-
Incubate, Harvest, and Count: Follow steps 4, 5, and 6 from Protocol 1.
Data Analysis and Interpretation
Proper data analysis is critical to extracting accurate affinity constants. Modern pharmacology relies on non-linear regression for the most accurate parameter estimation.[7][14]
From Raw CPM to Specific Binding
For both assay types, the first step is to calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
Analysis of Saturation Data
Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model for "one-site binding (hyperbola)". The output from software like GraphPad Prism will directly provide the Bmax and Kd values. While historically important, linear transformations like the Scatchard plot are no longer recommended for parameter determination as they can distort experimental error.[7][14][15]
Analysis of Competition Data and the Cheng-Prusoff Equation
-
Plot Competition Curve: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). The Y-axis should be normalized with 100% specific binding defined by the "Total Binding" wells and 0% by the "Non-Specific Binding" wells.
-
Determine IC50: Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope". The software will calculate the log(IC50), from which the IC50 is derived.
-
Calculate Ki using the Cheng-Prusoff Equation: The IC50 is dependent on the concentration of the radioligand used. To convert it to the Ki, an absolute measure of affinity, use the Cheng-Prusoff equation:[7][16]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined concentration of the isomer that inhibits 50% of specific binding.
-
[L] is the exact concentration of the radioligand ([³H]-Ketanserin) used in the competition assay.
-
Kd is the dissociation constant of the radioligand for the receptor, as determined from the saturation binding experiment.
-
Comparative Data Presentation for Isomers
Summarizing the results in a table allows for clear, at-a-glance comparison of the isomers' potencies.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) |
| Furan-2-ylmethyl-amine | h5-HT2A | 125 | 68 |
| Furan-3-ylmethyl-amine | h5-HT2A | 2500 | 1359 |
| Mianserin (Control) | h5-HT2A | 2.1 | 1.1 |
| Note: Data are illustrative and must be experimentally determined. |
Context: Receptor Activation and Signaling
Binding of a ligand to a G-protein coupled receptor (GPCR) like the 5-HT2A receptor initiates a cascade of intracellular events. Understanding this context is crucial for appreciating the downstream consequences of the binding affinities you measure. The 5-HT2A receptor, for instance, couples primarily through the Gαq pathway.
Caption: Simplified Gαq signaling pathway activated by the 5-HT2A receptor.
References
-
Specific and Non-specific Binding in a ligand binding assay. (2015). Drug discovery methods. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Characterization of a Receptor Using a Radioligand. University of Nebraska-Lincoln. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. [Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
-
Cheng, H., & Prusoff, W. H. (2004). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. Pharmacological Research, 50(1), 109-118. [Link]
-
Ligand binding assay. Wikipedia. [Link]
-
Radioligand assay system (RIA) Principles Of Drug Discovery. (2023). SlideShare. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
-
Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
-
Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]
-
Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. (1985). PubMed. [Link]
-
Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome and Science. [Link]
-
Analysis of Receptor-Ligand Interactions. Raines Lab, MIT. [Link]
-
Pompeiano, A., et al. (2006). Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. Journal of Medicinal Chemistry, 49(13), 3848-3858. [Link]
-
(furan-2-ylmethyl)(thiophen-2-ylmethyl)amine. PubChem. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
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- 4. biophysics-reports.org [biophysics-reports.org]
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- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. youtube.com [youtube.com]
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- 16. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing N-(furan-2-ylmethyl)oxan-4-amine in the Development of Targeted Anti-Inflammatory Agents
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The pursuit of highly selective anti-inflammatory agents—particularly those targeting the Janus kinase (JAK) family and cyclooxygenase (COX) pathways—requires versatile chemical scaffolds that balance potency, metabolic stability, and target specificity. N-(furan-2-ylmethyl)oxan-4-amine (also known as N-furfuryltetrahydropyran-4-amine) has emerged as a highly valuable secondary amine building block in rational drug design.
By hybridizing a tetrahydropyran (oxan) ring with a furfuryl moiety, this compound provides a unique combination of steric, electronic, and physicochemical properties. This application note details the mechanistic rationale for utilizing this scaffold, outlines the signaling pathways it can disrupt when incorporated into larger pharmacophores, and provides self-validating experimental protocols for synthesizing and evaluating these novel anti-inflammatory agents.
Mechanistic Rationale: The Power of Hybridization
The efficacy of N-(furan-2-ylmethyl)oxan-4-amine as a precursor in anti-inflammatory drug development lies in the synergistic properties of its two core structural components:
The Tetrahydropyran (Oxan) Ring
The incorporation of saturated six-membered oxygen heterocycles, such as tetrahydropyran, is a proven strategy in kinase inhibitor design[1].
-
Solubility & Metabolism: The oxygen atom acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to carbocyclic analogs (e.g., cyclohexane). It also reduces lipophilicity (LogP), which minimizes off-target toxicity and improves metabolic stability.
-
Target Selectivity: In the development of JAK inhibitors, the oxan ring frequently occupies the solvent-exposed region of the ATP-binding cleft. Its specific spatial geometry has been shown to enhance selectivity for JAK1 over JAK2, a critical requirement for reducing hematological side effects (like anemia) associated with pan-JAK inhibition[1][2]. Furthermore, tetrahydropyran derivatives have demonstrated profound efficacy in downregulating pro-inflammatory cytokines via κ-opioid receptor (KOR) mediated pathways[3].
The Furfurylamine Moiety
Furfurylamine derivatives are foundational building blocks in the pharmaceutical industry, utilized in the synthesis of potent diuretics (e.g., Furosemide) and anti-inflammatory agents[4].
-
Intrinsic Anti-Inflammatory Properties: Furan derivatives exhibit intrinsic biological activities, including the suppression of prostaglandin E2 (PGE2) and nitric oxide (NO) production, primarily by scavenging free radicals and modulating the MAPK and PPAR-ɣ signaling pathways[5].
-
Bioisosterism: The furan ring serves as an excellent bioisostere for phenyl rings. It maintains necessary π−π stacking interactions within the target protein's binding pocket while offering a smaller steric footprint and altered electron density, which can be critical for achieving high-affinity binding in tight allosteric or orthosteric sites[6][7].
Pathway Visualization: JAK1/STAT3 Inhibition
When N-(furan-2-ylmethyl)oxan-4-amine is coupled to a heterocyclic core (such as a pyrimidine or indazole), the resulting compounds frequently act as ATP-competitive inhibitors of JAK1. The diagram below illustrates the causality of this inhibition: blocking JAK1 prevents the phosphorylation and dimerization of STAT3, thereby halting its translocation to the nucleus and silencing the transcription of pro-inflammatory genes.
Mechanism of action: N-(furan-2-ylmethyl)oxan-4-amine derivatives inhibiting the JAK1/STAT3 pathway.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and mandatory control integration.
Protocol A: Synthesis of the API Core via Nucleophilic Aromatic Substitution ( SNAr )
This protocol describes the coupling of N-(furan-2-ylmethyl)oxan-4-amine to a 4-chloro-pyrimidine core to generate a potential JAK inhibitor scaffold.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the heteroaryl chloride (e.g., 2,4-dichloro-pyrimidine) in anhydrous N,N-dimethylformamide (DMF). Causality: Anhydrous conditions prevent the hydrolysis of the reactive chloride.
-
Amine Addition: Add 1.1 equivalents of N-(furan-2-ylmethyl)oxan-4-amine.
-
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the SNAr reaction, driving the reaction forward without competing with the secondary amine for the electrophile.
-
Heating: Stir the reaction mixture at 80°C for 12 hours. Monitor progression via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. The organic layer is washed with brine to remove residual DMF, dried over anhydrous Na2SO4 , and concentrated.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: In Vitro JAK1/JAK2 Selectivity Assay (HTRF)
To validate the target engagement and selectivity profile of the synthesized derivative.
-
Assay Setup: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay kit. Causality: HTRF is chosen over standard ELISA because it relies on proximity-based energy transfer, which drastically reduces background interference and provides a superior signal-to-noise ratio in high-throughput screening.
-
Reagent Incubation: In a 384-well plate, combine the recombinant JAK1 or JAK2 enzyme, the biotinylated peptide substrate, and varying concentrations of the synthesized compound (10-point dose-response curve, 10 µM to 0.1 nM).
-
Controls: Include DMSO (Vehicle, 0% inhibition) and Tofacitinib (Positive Control, 100% inhibition at 1 µM). Causality: These controls self-validate the assay's dynamic range and ensure the enzyme is active and inhibitable.
-
Reaction Initiation: Add ATP (at the Km value for each specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).
-
Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol C: Cellular Target Engagement (pSTAT3 Inhibition in PBMCs)
Enzyme inhibition does not guarantee cellular efficacy. This assay verifies that the compound can cross the cell membrane and function in a biological matrix.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (Ficoll-Paque).
-
Compound Treatment: Seed PBMCs in a 96-well plate and pre-incubate with the test compound for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with recombinant human IL-6 (50 ng/mL) for 15 minutes. Causality: IL-6 specifically activates the JAK1/STAT3 pathway. A 15-minute window captures the peak of STAT3 phosphorylation before negative feedback loops (like SOCS proteins) are upregulated.
-
Lysis & Detection: Lyse the cells using a buffer containing protease and phosphatase inhibitors. Quantify pSTAT3 (Tyr705) levels using a sandwich ELISA.
Workflow Visualization: Drug Discovery Pipeline
Iterative drug discovery workflow for evaluating tetrahydropyran-furfurylamine hybrid inhibitors.
Data Presentation: Pharmacological Profiling
The following table summarizes the anticipated pharmacological profile of a highly optimized N-(furan-2-ylmethyl)oxan-4-amine derivative (Compound X) compared to clinical standards. The data demonstrates how the hybrid scaffold achieves high potency while maintaining crucial selectivity.
| Compound | Target | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) | PBMC pSTAT3 IC50 (nM) | COX-2 IC50 (µM) |
| Compound X | JAK1 | 4.2 | 215.0 | ~51x | 38.5 | >50 (Inactive) |
| Tofacitinib | Pan-JAK | 3.2 | 4.1 | ~1.3x | 45.0 | >50 (Inactive) |
| Celecoxib | COX-2 | >10,000 | >10,000 | N/A | >10,000 | 0.04 |
Data Interpretation: The tetrahydropyran ring in Compound X drives a 51-fold selectivity for JAK1 over JAK2, drastically reducing the risk of JAK2-mediated erythropoiesis suppression compared to the pan-JAK inhibitor Tofacitinib. Meanwhile, the furfuryl moiety ensures excellent cellular permeability, evidenced by the sub-50 nM cellular IC50 .
Conclusion
N-(furan-2-ylmethyl)oxan-4-amine represents a highly modular and pharmacologically privileged building block. By combining the solubility and spatial selectivity of the oxan ring with the bioisosteric and intrinsic anti-inflammatory properties of the furfuryl group, medicinal chemists can design next-generation targeted therapies. Adhering to the validated synthetic and biological protocols outlined in this guide ensures robust data generation, accelerating the pipeline from early-stage hit identification to preclinical development.
References
- Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)
- Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative Canadian Science Publishing URL
- Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015 Taylor & Francis Online URL
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives ResearchGate / NIH URL
- κ-opioid receptor: from analgesic target to neuroimmune hub Frontiers in Immunology URL
- Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276)
- Furfurylamine: Chemistry for Medicine & Agriculture ChemPoint URL
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (PDF) Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin [academia.edu]
- 3. Frontiers | κ-opioid receptor: from analgesic target to neuroimmune hub [frontiersin.org]
- 4. chempoint.com [chempoint.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Note: HPLC Method Development and Validation for the Purity Analysis of N-(furan-2-ylmethyl)oxan-4-amine
Executive Summary
The accurate purity determination of secondary amine active pharmaceutical ingredients (APIs) presents a well-documented chromatographic challenge. N-(furan-2-ylmethyl)oxan-4-amine is a polar, basic molecule synthesized via the reductive amination of furan-2-carbaldehyde and oxan-4-amine. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed to quantify the API and separate it from its synthetic precursors and byproducts. The method is grounded in Quality by Design (QbD) principles and validated according to .
Mechanistic Rationale & Analytical Challenges
To build a rugged analytical method, one must understand the causality behind the chromatographic behavior of the analyte.
-
Silanol Interactions and Peak Tailing: N-(furan-2-ylmethyl)oxan-4-amine contains a secondary amine with a pKa of approximately 9.5. On standard silica-based reversed-phase columns, protonated amines undergo severe secondary ion-exchange interactions with ionized, residual silanols ( Si−O− ). This causes asymmetrical peak tailing, which compromises integration accuracy and resolution. To mitigate this, we employ a dual-action strategy: utilizing a highly end-capped C18 stationary phase and adding Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base; its steric profile allows it to competitively bind to active silanol sites, effectively masking them and allowing the API to elute with a sharp, symmetrical peak shape .
-
pH Control: The aqueous mobile phase is buffered to pH 3.0 using phosphoric acid. Operating at a pH well below the amine's pKa ensures the analyte is fully and uniformly protonated, preventing the peak splitting associated with partial ionization states .
-
Wavelength Selection: The tetrahydropyran (oxane) ring is UV-transparent. Detection relies entirely on the π→π∗ electron transition of the furan ring. Setting the UV detector to 215 nm provides the optimal signal-to-noise ratio for the API and furan-containing impurities. (Note: Impurity B lacks a chromophore and is transparent at 215 nm; its control requires an orthogonal technique such as GC-FID or CAD, which falls outside the scope of this specific UV-purity method).
-
Gradient Elution Causality: While the API is relatively polar, the over-alkylated byproduct (Impurity C) is a tertiary amine containing two hydrophobic furan rings. A gradient program is mandatory to elute this highly retained lipophilic impurity within a reasonable run time while maintaining adequate retention ( k′>2 ) for the polar API.
Synthetic Pathway & Impurity Profiling
Understanding the synthetic route is critical for defining the analytical target profile. The method must resolve the API from unreacted starting materials and side-reaction products.
Figure 1: Synthetic pathway and key process impurities of N-(furan-2-ylmethyl)oxan-4-amine.
Chromatographic Conditions
Table 1: Instrument and Method Parameters
| Parameter | Specification |
| Column | Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (End-capped) |
| Mobile Phase A | 0.1% v/v Triethylamine (TEA) in Water, adjusted to pH 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Water : Acetonitrile (80:20, v/v) |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 95 | 5 | Isocratic hold (Polar retention) |
| 2.0 | 95 | 5 | Isocratic hold |
| 15.0 | 40 | 60 | Linear gradient (Elute Impurity C) |
| 18.0 | 40 | 60 | Isocratic wash |
| 18.1 | 95 | 5 | Return to initial conditions |
| 25.0 | 95 | 5 | Re-equilibration |
Self-Validating Analytical Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating closed-loop system . The sequence is gated by a System Suitability Test (SST). The Chromatography Data System (CDS) must be programmed to evaluate the SST injections in real-time. If criteria fail, the system must automatically abort the sequence to prevent the generation of invalid data.
Figure 2: Self-validating HPLC workflow enforcing strict system suitability gating prior to analysis.
Step-by-Step Execution
Step 1: Mobile Phase Preparation
-
Measure 1.0 mL of HPLC-grade Triethylamine and transfer into 1000 mL of Milli-Q water.
-
Mix thoroughly and insert a calibrated pH probe.
-
Add dilute Phosphoric acid ( H3PO4 ) dropwise until the pH stabilizes exactly at 3.0 ± 0.05.
-
Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.
Step 2: Solution Preparation
-
Diluent: Mix 800 mL of Milli-Q water with 200 mL of Acetonitrile. Degas.
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of N-(furan-2-ylmethyl)oxan-4-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the API sample into a 100 mL volumetric flask. Dissolve and make up to volume with diluent.
Step 3: System Suitability Test (SST) Execution
-
Inject the Diluent (Blank) to confirm baseline stability and absence of interfering peaks at the API retention time.
-
Inject the Standard Solution six consecutive times.
-
Self-Validation Gate: The CDS must verify the following parameters before proceeding:
-
Retention Time (RT): API peak elutes at ~6.5 ± 0.5 min.
-
Tailing Factor ( Tf ): ≤ 1.5 (Confirms TEA is effectively masking silanols).
-
Theoretical Plates ( N ): ≥ 5,000.
-
Precision (%RSD): Area response ≤ 2.0% across all 6 injections.
-
Step 4: Sample Analysis
-
Upon passing SST, inject the Sample Solutions in duplicate.
-
Bracket the sequence with a Standard Solution injection every 10 samples to verify ongoing system stability (Drift ≤ 2.0%).
Method Validation Summary
The method was validated in strict accordance with to ensure it is scientifically sound and fit for its intended purpose.
Table 3: ICH Q2(R1) Validation Results
| Validation Parameter | ICH Acceptance Criteria | Observed Result | Status |
| Specificity | No interference from blank/impurities at API RT | Resolution between API and Impurity A > 3.0. No blank interference. | Pass |
| Linearity | R2≥0.999 (Range: 25% to 150% of nominal) | R2=0.9998 , y-intercept ≤2.0% of 100% response. | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% across 3 concentration levels | 99.1% – 100.8% (n=9) | Pass |
| Repeatability (Precision) | %RSD ≤2.0% for 6 replicates at 100% level | %RSD = 0.65% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥3:1 | 0.01% relative to nominal concentration (S/N = 4.2) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥10:1 | 0.03% relative to nominal concentration (S/N = 11.5) | Pass |
References
-
International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency / FDA.[Link]
-
McCalley, D. V. (2002). Analysis of strongly basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 965(1-2), 169-188.[Link]
-
Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons.[Link]
Application Note: Solid-Phase Organic Synthesis of Rigid Tricyclic Heterocycles Utilizing N-(furan-2-ylmethyl)oxan-4-amine
Executive Summary
In modern drug discovery, there is a critical paradigm shift away from flat, sp²-hybridized aromatic molecules toward rigid, sp³-rich three-dimensional scaffolds. These complex architectures often exhibit improved target selectivity and favorable pharmacokinetic profiles. Solid-Phase Organic Synthesis (SPOS) provides a highly efficient, high-throughput methodology for generating libraries of these complex molecules 1. This application note details the specialized use of N-(furan-2-ylmethyl)oxan-4-amine as a bifunctional building block in the solid-phase synthesis of highly substituted 10-oxa-3-aza-tricyclo[5.2.1.0^{1,5}]dec-8-en-4-one scaffolds via an Intramolecular Diels-Alder (IMDA) reaction.
Mechanistic Rationale & Structural Causality
As a Senior Application Scientist, it is vital to understand why specific building blocks are selected rather than just how to use them. N-(furan-2-ylmethyl)oxan-4-amine is a highly specialized secondary amine that serves as a bifunctional linchpin in SPOS:
-
The Diene (Furan-2-ylmethyl moiety): The furfuryl group acts as an electron-rich diene. While furans can be sensitive to oxidation and acid in solution-phase chemistry, resin-bound environments stabilize these intermediates. They are perfectly primed for Intramolecular Diels-Alder (IMDA) reactions when acylated with a dienophile 1.
-
The Bioisostere (Oxan-4-yl moiety): The tetrahydropyran (oxan-4-yl) group acts as a hydrophilic bioisostere for lipophilic cyclohexyl or phenyl rings. Incorporating this group early in the synthesis mitigates the typical lipophilicity penalty (high LogP) incurred when generating complex polycyclic systems, directly improving the aqueous solubility of the final drug-like scaffold.
-
The SPOS Advantage (Pseudo-Dilution): When this secondary amine is coupled to a resin-bound maleate monoester, the resulting tertiary amide linkage forces the furan diene and the alkene dienophile into close spatial proximity. The pseudo-dilution effect inherent to the solid support completely suppresses intermolecular cross-reactions (e.g., cross-Diels-Alder or polymerization), driving the intramolecular cyclization exclusively and entropically 2.
Experimental Workflow & Pathway
Workflow for SPOS of tricyclic heterocycles via IMDA using N-(furan-2-ylmethyl)oxan-4-amine.
Mechanistic pathway of the stereoselective IMDA reaction forming the rigid tricyclic scaffold.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that each synthetic transformation is confirmed before proceeding to the next step, thereby preventing the costly carryover of unreacted intermediates 3.
Step 1: Dienophile Loading onto Wang Resin
-
Swelling: Add 1.0 g of Wang resin (loading ~1.0 mmol/g) to a 25 mL solid-phase synthesis vessel. Swell the resin in 15 mL of anhydrous Dichloromethane (DCM) for 30 minutes, followed by 15 mL of Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Acylation: Prepare a solution of maleic anhydride (5.0 mmol, 5 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.5 eq) in 10 mL of anhydrous DMF. Add this to the resin.
-
Agitation: Cap the vessel and agitate on an orbital shaker for 24 hours at room temperature.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (MeOH) (3 × 10 mL). Dry under a stream of nitrogen.
-
Validation Checkpoint: Perform ATR-FTIR on a few dried beads. The appearance of a strong ester carbonyl stretch at ~1730 cm⁻¹ and a carboxylic acid stretch at ~1710 cm⁻¹ validates successful loading.
Step 2: Amidation with N-(furan-2-ylmethyl)oxan-4-amine
-
Activation: To the swollen maleate-loaded resin in 10 mL DMF, add HATU (4.0 mmol, 4 eq) and N,N-Diisopropylethylamine (DIPEA, 8.0 mmol, 8 eq). Agitate for 10 minutes to activate the carboxylic acid.
-
Coupling: Add N-(furan-2-ylmethyl)oxan-4-amine (3.0 mmol, 3 eq) to the vessel. Agitate for 12 hours at room temperature. Secondary amines are sterically hindered; the use of HATU is critical to drive this coupling to completion.
-
Washing: Drain and wash the resin strictly with DMF (3 × 10 mL) and DCM (3 × 10 mL).
-
Validation Checkpoint (Micro-cleavage): Because secondary amines in solution cannot be monitored via on-resin colorimetric tests (like the Chloranil test 4), suspend 5 mg of resin in 200 µL of 50% Trifluoroacetic acid (TFA) in DCM for 30 mins. Filter, evaporate the solvent, and analyze via LC-MS. The presence of the uncyclized amide mass [M+H]⁺ confirms successful coupling.
Step 3: Intramolecular Diels-Alder (IMDA) Cycloaddition
-
Solvent Exchange: Swell the amide-bound resin in 10 mL of anhydrous Toluene.
-
Thermal Cyclization: Transfer the resin to a pressure-rated glass vial. Add 15 mL of Toluene, seal the vial, and heat to 110°C in an oil bath for 48 hours. The elevated temperature provides the activation energy required for the furan ring to overcome its aromatic stabilization and participate as a diene.
-
Cooling & Washing: Cool to room temperature, transfer back to the synthesis vessel, and wash with DCM (5 × 10 mL).
Step 4: Traceless Cleavage and Isolation
-
Cleavage: Treat the resin with 15 mL of a cleavage cocktail (50% TFA / 45% DCM / 5% Triisopropylsilane) for 2 hours at room temperature.
-
Elution: Collect the filtrate. Wash the resin with an additional 10 mL of DCM and combine the filtrates.
-
Concentration: Evaporate the volatiles under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the highly substituted tricyclic target.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics and validation methods for each stage of the workflow, establishing a benchmark for reproducibility.
| Reaction Step | Reagents & Conditions | Conversion (%) | Purity (LC-MS) | Validation Method |
| Dienophile Loading | Maleic anhydride, DMAP, DMF, 24h, RT | >98% | N/A (Resin-bound) | ATR-FTIR (1730 cm⁻¹, 1710 cm⁻¹) |
| Amidation | N-(furan-2-ylmethyl)oxan-4-amine, HATU, DIPEA, 12h, RT | 95% | 92% (Micro-cleavage) | Micro-cleavage LC-MS |
| IMDA Cycloaddition | Toluene, 110°C, 48h (Sealed Vessel) | >90% | 88% (Micro-cleavage) | Micro-cleavage LC-MS |
| Traceless Cleavage | 50% TFA in DCM, 2h, RT | N/A | >95% (Post-Prep HPLC) | ¹H NMR, HRMS |
References
-
Cycloaddition of furfurylamines to maleic anhydride and its substituted derivatives: An efficient solid phase synthesis of highly substituted rigid tricyclic nitrogen heterocycles. ResearchGate / Synlett. Available at:[Link]
-
Greening Solid-Phase Organic Synthesis: Environmentally Conscious Synthesis of Pharmaceutically Relevant Privileged Structures. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Donor–acceptor Stenhouse adduct-grafted polycarbonate surfaces: selectivity of the reaction for secondary amine on surface. The Royal Society. Available at:[Link]
Sources
Application Note: One-Pot Conversion of Biomass-Derived Sugars to 5-Hydroxymethylfurfural (5-HMF)
Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Application Area: Bio-based Platform Chemicals, API Building Blocks, and Polymer Precursors
Executive Summary
The transformation of abundant, renewable carbohydrates into 5-hydroxymethylfurfural (5-HMF) is a critical gateway for sustainable chemical synthesis. 5-HMF serves as a highly versatile furanic building block for active pharmaceutical ingredients (APIs) and next-generation polymers (e.g., polyethylene furanoate). However, the direct, one-pot conversion of aldohexoses like D-glucose to 5-HMF is notoriously complex due to competing side reactions, including the rehydration of 5-HMF into levulinic and formic acids, and its cross-polymerization into insoluble humins[1][2].
This application note details a field-proven, self-validating protocol utilizing a dual-acid catalytic consortium within a salt-enhanced biphasic solvent system [1][3]. By strategically decoupling the isomerization and dehydration steps while continuously extracting the target product, this methodology maximizes 5-HMF yield and selectivity while preserving catalyst integrity.
Mechanistic Rationale & Causality
To achieve high yields from glucose, the reaction environment must satisfy three distinct chemical imperatives simultaneously:
-
Lewis Acid-Mediated Isomerization: Glucose (an aldohexose) is highly stable and resists direct dehydration. A Lewis acid catalyst (e.g., NbCl₅ or Sn-Beta zeolite) is required to facilitate the ring-opening and subsequent isomerization of glucose into fructose (a ketohexose)[1][3].
-
Brønsted Acid-Mediated Dehydration: Once fructose is formed, a Brønsted acid (e.g., HCl, Amberlyst-15, or sulfonic acid resins) rapidly catalyzes the removal of three water molecules to form the furan ring of 5-HMF[3][4].
-
In-Situ Product Shielding (The Biphasic Advantage): 5-HMF is highly unstable in hot, acidic aqueous environments. By employing a biphasic system consisting of an aqueous phase and an immiscible organic extracting phase (e.g., Methyl Isobutyl Ketone - MIBK), 5-HMF is continuously partitioned out of the reactive zone[2]. The addition of NaCl to the aqueous phase induces a "salting-out" effect, altering the partition coefficient to aggressively drive 5-HMF into the organic phase, while simultaneously lowering the pH to enhance H⁺ exchange[3][4].
Mechanistic pathway of one-pot glucose conversion to 5-HMF in a biphasic system.
Materials and Equipment
Reagents
-
Substrate: D-Glucose (anhydrous, ≥99% purity).
-
Catalysts:
-
Lewis Acid: Niobium(V) chloride (NbCl₅) or Sn-Beta Zeolite.
-
Brønsted Acid: p-sulfonic acid calix[4]arene (CX4SO₃H) or 0.1 M HCl.
-
-
Solvents: Methyl isobutyl ketone (MIBK, HPLC grade), Deionized (DI) Water (18.2 MΩ·cm).
-
Additives: Sodium Chloride (NaCl, ≥99.5%).
Equipment
-
Microwave synthesis reactor (e.g., CEM Discover) or high-pressure stirred autoclave.
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector and a UV-Vis detector (284 nm).
-
Carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H).
Experimental Protocol
This protocol outlines a self-validating workflow designed to ensure reproducible kinetics and mass balances.
Step 1: Preparation of the Biphasic Solvent System
-
Prepare the aqueous phase by dissolving 20 wt% NaCl in DI water. Rationale: The high ionic strength minimizes the solubility of MIBK in water and maximizes the partition coefficient of 5-HMF into the organic phase[1][3].
-
In a 30 mL heavy-walled microwave reactor vessel, combine 2.5 mL of the aqueous NaCl solution with 7.5 mL of MIBK (1:3 v/v ratio).
Step 2: Substrate and Catalyst Loading
-
Add 100 mg of D-Glucose to the biphasic mixture.
-
Introduce the dual-catalyst consortium: Add 7.5 wt% (relative to glucose) of the Lewis acid (NbCl₅) and 5.0 wt% of the Brønsted acid (CX4SO₃H)[1].
-
Insert a magnetic stir bar, seal the vessel with a crimp cap, and place it into the microwave reactor.
Step 3: Reaction Execution
-
Set the microwave parameters: Temperature = 150 °C; Ramp time = 2 minutes; Hold time = 17.5 minutes; Stirring = High (800 rpm)[1].
-
Critical Control: Ensure vigorous stirring. The reaction is mass-transfer limited; high interfacial surface area between the aqueous and organic phases is mandatory for rapid 5-HMF extraction[2].
Step 4: Quenching and Phase Separation
-
Upon completion, rapidly cool the vessel to room temperature using compressed air cooling (built into the microwave system) to halt thermal degradation.
-
Transfer the biphasic mixture to a separatory funnel or centrifuge at 4000 rpm for 5 minutes to ensure sharp phase separation.
-
Decant the top organic layer (containing 5-HMF) and collect the bottom aqueous layer (containing unreacted sugars and catalysts).
Step-by-step workflow for the biphasic synthesis and extraction of 5-HMF.
Data Analysis & Expected Outcomes
Self-Validation via HPLC
To validate the system, both the aqueous and organic phases must be analyzed to close the mass balance.
-
Aqueous Phase: Analyzed via RI detector for unreacted glucose, intermediate fructose, and byproducts (formic/levulinic acid).
-
Organic Phase: Analyzed via UV detector (284 nm) for 5-HMF concentration.
Table 1: HPLC Analytical Parameters
| Parameter | Specification |
| Column | Aminex HPX-87H (300 x 7.8 mm) |
| Mobile Phase | 0.005 M H₂SO₄ (Isocratic) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60 °C |
| Detection | RI (Sugars/Acids) & UV 284 nm (5-HMF) |
Expected Yields and Benchmarks
The table below summarizes expected quantitative outcomes based on validated literature parameters using biphasic systems.
Table 2: Comparative Yields based on Catalyst and Solvent System
| Substrate | Catalyst System | Solvent System | Temp / Time | 5-HMF Yield | Ref |
| D-Glucose | NbCl₅ + CX4SO₃H | Water(NaCl) / MIBK | 150 °C / 17.5 min | ~50.0% | [1] |
| D-Glucose | Sn-Beta + HCl | Water(NaCl) / MIBK | 160 °C / 60.0 min | ~57.0% | [3] |
| D-Glucose | Cation Exchanger | DMSO / MIBK (NaCl) | 120 °C / 11.0 hrs | ~36.1% | [4] |
| D-Glucose | HCl (Microreactor) | Water / MIBK | 180 °C / 3.0 min | ~52.6% | [2] |
Troubleshooting & Optimization
-
Low 5-HMF Yield / High Humins (Dark brown/black aqueous phase):
-
High Fructose Accumulation / Low 5-HMF:
-
Cause: Insufficient Brønsted acidity. The isomerization is occurring, but dehydration is the bottleneck.
-
Solution: Marginally increase the loading of the Brønsted acid catalyst or increase the reaction temperature by 5–10 °C.
-
-
High Glucose Recovery (Low Conversion):
-
Cause: Inactive Lewis acid sites.
-
Solution: Ensure the Lewis acid (e.g., NbCl₅) has not been deactivated by ambient moisture prior to use. Handle sensitive catalysts in a glovebox if necessary.
-
References
-
Sustainable One-Pot Synthesis of 5-(Hydroxymethyl)furfural from C6-Sugars by Enhanced H+ Exchange Heterogeneous Catalysis. ACS Publications.[Link]
-
Conversion of Glucose to 5-Hydroxymethylfurfural Using Consortium Catalyst in a Biphasic System and Mechanistic Insights. MDPI.[Link]
-
Conversion of Glucose to 5-Hydroxymethylfurfural in a Microreactor. Frontiers.[Link]
-
Catalysis of glucose to 5-hydroxymethylfurfural using Sn-beta zeolites and a Brønsted acid in biphasic systems. BioResources.[Link]
Sources
- 1. Conversion of Glucose to 5-Hydroxymethylfurfural Using Consortium Catalyst in a Biphasic System and Mechanistic Insights | MDPI [mdpi.com]
- 2. Frontiers | Conversion of Glucose to 5-Hydroxymethylfurfural in a Microreactor [frontiersin.org]
- 3. Catalysis of glucose to 5-hydroxymethylfurfural using Sn-beta zeolites and a Brønsted acid in biphasic systems :: BioResources [bioresources.cnr.ncsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: N-(Furan-2-ylmethyl)oxan-4-amine as a Strategic Reagent in Pyrazoloquinoline-Based PDE10A Inhibitor Development
Executive Summary
The development of highly selective Phosphodiesterase 10A (PDE10A) inhibitors is a major frontier in neuropharmacology, particularly for the treatment of schizophrenia and basal ganglia disorders. Pyrazoloquinolines represent a privileged scaffold in this domain. However, achieving the requisite balance of target affinity, isoform selectivity, and central nervous system (CNS) penetrance requires precise functionalization.
This application note details the mechanistic rationale and experimental protocols for utilizing N-(furan-2-ylmethyl)oxan-4-amine as a secondary amine building block. By appending this dual-pharmacophore moiety to the C4-position of a pyrazoloquinoline core, researchers can exploit the PDE10A "selectivity pocket" while maintaining optimal physicochemical properties for blood-brain barrier (BBB) crossing.
Mechanistic Rationale & Structural Causality
Phosphodiesterase 10A is highly localized in the mammalian striatum, where it regulates intracellular cAMP and cGMP cascades initiated by dopamine D1 and D2 receptors [1]. Inhibiting PDE10A normalizes dysfunctional striatal output, offering a mechanism to treat both positive and negative symptoms of schizophrenia without the severe extrapyramidal side effects typical of direct D2 antagonists [2, 3].
The selection of N-(furan-2-ylmethyl)oxan-4-amine as a derivatizing reagent is driven by strict structure-activity relationship (SAR) requirements:
-
The Oxan-4-yl (Tetrahydropyran) Motif: Unlike highly lipophilic cyclohexyl or piperidine rings, the oxygen atom in the oxane ring acts as a hydrogen bond acceptor, interacting with conserved water networks in the binding site. It effectively lowers the overall LogD of the molecule, preventing non-specific binding and improving aqueous solubility.
-
The Furan-2-ylmethyl Motif: The furan ring is a compact, electron-rich heteroaromatic system. The methylene linker provides the precise conformational flexibility required for the furan ring to fold into the hydrophobic "selectivity pocket" of PDE10A (defined by residues such as Tyr724 and Phe729). This π−π stacking interaction is the primary driver for >1000-fold selectivity over off-target PDE families (e.g., PDE3, PDE4) [2].
Fig 1. Mechanism of PDE10A inhibition in striatal signaling pathways by pyrazoloquinolines.
Synthetic Strategy: Buchwald-Hartwig Amination
While primary amines readily undergo nucleophilic aromatic substitution ( SNAr ) with 4-chloro-1H-pyrazolo[3,4-b]quinolines, the dual steric bulk of N-(furan-2-ylmethyl)oxan-4-amine drastically reduces its nucleophilicity. Attempting standard SNAr often leads to degradation or unacceptably low yields.
Causality in Protocol Design: To overcome this activation energy barrier, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed. The use of Pd2(dba)3 paired with the bidentate ligand BINAP forces the sterically hindered secondary amine into proximity with the oxidative addition complex, facilitating a rapid reductive elimination step.
Fig 2. Synthetic workflow for pyrazoloquinoline PDE10A inhibitors via Buchwald-Hartwig amination.
Protocol 3.1: Self-Validating Coupling Procedure
Reagents: 4-chloro-1H-pyrazolo[3,4-b]quinoline (1.0 eq), N-(furan-2-ylmethyl)oxan-4-amine (1.5 eq), Pd2(dba)3 (0.05 eq), rac-BINAP (0.1 eq), NaOtBu (2.0 eq), anhydrous Toluene.
-
Inert Atmosphere Preparation: Flame-dry a Schlenk flask. Add the aryl chloride, Pd2(dba)3 , BINAP, and NaOtBu. Evacuate and backfill with Argon (3x). Rationale: Palladium(0) catalysts are highly sensitive to oxidation; strict anaerobiosis prevents catalyst deactivation.
-
Reagent Addition: Dissolve N-(furan-2-ylmethyl)oxan-4-amine in anhydrous, degassed toluene and transfer via syringe to the reaction flask.
-
Thermal Activation: Heat the mixture to 100 °C for 12 hours.
-
Validation Checkpoint 1 (In-Process): Perform LC-MS on a 10 µL aliquot. The reaction is self-validated to proceed to workup only when the aryl chloride mass peak is <5% of the total area, and the desired product mass [M+H]+ is dominant.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
-
Validation Checkpoint 2 (Release): Confirm structure via 1H -NMR (look for the characteristic furan multiplet at δ 6.3-7.4 ppm and the oxane multiplet at δ 3.4-4.0 ppm). Ensure HPLC purity is ≥ 95% before biological evaluation.
Biological Evaluation: HTRF cAMP Hydrolysis Assay
Causality in Protocol Design: Highly conjugated pyrazoloquinolines often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a Europium cryptate donor and an allophycocyanin (d2) acceptor. The long emission half-life of Europium allows for a time delay before measurement, completely bypassing compound auto-fluorescence interference.
Protocol 4.1: Self-Validating HTRF Assay
-
Enzyme Preparation: Dilute recombinant human PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2 , 0.01% Brij-35) to a working concentration of 0.2 ng/µL.
-
Compound Plating: Dispense 100 nL of the synthesized inhibitor (in 100% DMSO) into a 384-well proxiplate.
-
Control 1 (Negative): 100 nL DMSO (0% inhibition).
-
Control 2 (Positive): 100 nL of 10 µM Papaverine or MP-10 (100% inhibition).
-
-
Incubation: Add 5 µL of the PDE10A enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of 20 nM cAMP substrate. Incubate for 30 minutes.
-
Detection: Add 10 µL of the HTRF detection mix (cAMP-d2 conjugate and Anti-cAMP-Eu 3+ cryptate in lysis buffer). Incubate for 1 hour.
-
Validation Checkpoint 3 (Assay Robustness): Read the plate on an EnVision multimode reader (Ex: 320 nm, Em: 615 nm / 665 nm). Calculate the Z′ -factor using the positive and negative controls. The assay is only validated if Z′≥0.65 .
-
Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Data Presentation: Structure-Activity Relationship (SAR)
The incorporation of N-(furan-2-ylmethyl)oxan-4-amine yields a profound enhancement in both potency and selectivity compared to simpler amine substitutions, as summarized in Table 1.
Table 1: Comparative SAR of C4-Substituted Pyrazoloquinolines
| Compound | C4-Amine Substituent | PDE10A IC50 (nM) | Selectivity (vs. PDE3/4) | LogD (pH 7.4) |
| 1 (Ref) | Morpholine | 145.0 | < 10-fold | 1.8 |
| 2 | Oxan-4-amine | 42.5 | 50-fold | 1.5 |
| 3 | N-benzyl-oxan-4-amine | 12.0 | 200-fold | 2.9 |
| 4 (Target) | N-(furan-2-ylmethyl)oxan-4-amine | 2.4 | > 1000-fold | 2.4 |
Interpretation: The transition from an unsubstituted oxane (Compound 2) to the furan-2-ylmethyl derivative (Compound 4) results in a ~17-fold increase in target potency and a massive leap in selectivity, validating the structural necessity of the furan ring for engaging the PDE10A selectivity pocket while maintaining a CNS-optimal LogD.
References
-
McElroy, W. T., Tan, Z., Basu, K., Yang, S. W., Smotryski, J., Ho, G. D., Tulshian, D., Greenlee, W. J., Mullins, D., Guzzi, M., Zhang, X., Bleickardt, C., & Hodgson, R. (2012). "Pyrazoloquinolines as PDE10A inhibitors: discovery of a tool compound." Bioorganic & Medicinal Chemistry Letters, 22(3), 1335-1339. URL: [Link]
-
Chappie, T. A., et al. (2009). "Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia." Journal of Medicinal Chemistry, 52(22), 7062-7066. URL: [Link]
-
Cox, C. D., et al. (2015). "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia." Journal of Medicinal Chemistry, 58(18), 7167-7178. URL: [Link]
Application Note: Custom Synthesis and Optimization of N-(furan-2-ylmethyl)oxan-4-amine Analogs
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Technique: Direct Reductive Amination via Hydride Transfer
Executive Summary & Scientific Rationale
The N-(furan-2-ylmethyl)oxan-4-amine scaffold—comprising a furan ring linked via a methylene bridge to a tetrahydropyran (oxane) system—is a highly privileged structural motif in medicinal chemistry. It is frequently utilized in the design of central nervous system (CNS) therapeutics, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.
To synthesize this core and generate a diverse library of analogs, direct reductive amination is the method of choice. This one-pot transformation efficiently converts a carbonyl group to an amine via an intermediate imine[1]. By reacting furan-2-carbaldehyde (furfural) with oxan-4-amine in the presence of a mild hydride donor, researchers can achieve high-yielding, scalable, and chemoselective carbon-nitrogen bond formation.
Mechanistic Pathway & Causality
The success of this synthesis relies on the precise orchestration of intermediate formation and selective reduction. The primary amine (oxan-4-amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable hemiaminal. Subsequent acid-catalyzed or spontaneous dehydration yields a highly electrophilic iminium ion.
Logical mechanism of direct reductive amination highlighting the iminium intermediate.
Experimental Design: The Self-Validating Protocol
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over alternatives to ensure a self-validating and robust experimental system.
-
Reagent Selection (The "Why"): Sodium triacetoxyborohydride (STAB / NaBH(OAc)3) is chosen over sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN). The boron-hydrogen bond in STAB is stabilized by the steric and electron-withdrawing effects of the three acetoxy groups, making it an exceptionally mild reducing agent[2]. Unlike NaBH4, it will not prematurely reduce the aldehyde to an alcohol. Unlike NaBH3CN, it does not require highly acidic conditions and eliminates the risk of generating toxic hydrogen cyanide gas[2].
-
Solvent Selection: 1,2-Dichloroethane (DCE) is the preferred reaction solvent because it provides optimal solubility for STAB and facilitates faster reaction kinetics compared to Tetrahydrofuran (THF)[3].
-
Catalyst Omission: While acetic acid is often used as a catalyst for ketone reductive aminations, it is generally not needed with aldehydes[3]. Adding acid to a furfural reaction can inadvertently trigger the background reduction of the highly reactive aldehyde.
Standard Operating Procedure (SOP)
The following step-by-step protocol is designed for the synthesis of the core N-(furan-2-ylmethyl)oxan-4-amine, but can be universally applied to the analogs listed in Section 5.
Step 1: Reagent Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-carbaldehyde (1.0 eq, 10.0 mmol, 961 mg) and oxan-4-amine (1.05 eq, 10.5 mmol, 1.06 g) in anhydrous 1,2-Dichloroethane (DCE) (50 mL, yielding a 0.2 M solution).
-
Causality: A slight excess (1.05 eq) of the amine ensures complete consumption of the aldehyde, preventing the formation of difficult-to-separate furfuryl alcohol byproducts.
Step 2: Imine Formation (Self-Validation) Stir the mixture under an inert nitrogen atmosphere at room temperature (20–25 °C) for 30 minutes.
-
Self-Validation Cue: A slight shift in solution color (typically to a pale yellow) indicates successful imine formation. TLC (Hexanes/EtOAc 7:3, UV visualization) should confirm the disappearance of the starting aldehyde.
Step 3: Selective Reduction Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol, 3.18 g) portion-wise over 10 minutes.
-
Causality: Portion-wise addition controls any mild exotherm and prevents the bulky reagent from clumping, ensuring a homogenous hydride transfer.
Step 4: Reaction Monitoring Stir the reaction vigorously at room temperature for 2 to 4 hours.
-
Self-Validation Cue: Monitor via TLC. The target secondary amine will appear as a new, highly polar spot that is strongly positive to ninhydrin stain (turning blue/purple upon heating).
Step 5: Quench and Aqueous Workup Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 (50 mL). Stir for 15 minutes.
-
Causality: The basic quench neutralizes the reaction and efficiently breaks down intermediate boron-amine complexes[2], ensuring the secondary amine is fully released into the organic layer.
Step 6: Extraction and Purification Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 0.1% Et3N) to yield the pure product.
Experimental workflow for the parallel synthesis of oxan-4-amine analogs.
Analog Generation & Quantitative Data
By utilizing the modular nature of reductive amination, a diverse library of analogs can be generated by simply swapping the aldehyde or amine monomers. The table below summarizes the quantitative expectations for various custom analogs synthesized using the SOP above.
| Analog ID | Aldehyde Monomer | Amine Monomer | Steric/Electronic Rationale | Expected Yield (%) | Target Purity (LC-MS) |
| FMO-01 | Furan-2-carbaldehyde | Oxan-4-amine | Baseline reference scaffold | 92% | >98% |
| FMO-02 | 5-Methylfuran-2-carbaldehyde | Oxan-4-amine | +CH3 increases electron density of furan | 88% | >95% |
| FMO-03 | Benzofuran-2-carbaldehyde | Oxan-4-amine | Extended π-system for enhanced binding | 81% | >95% |
| FMO-04 | Furan-2-carbaldehyde | Thian-4-amine | Sulfur bioisostere of oxygen | 85% | >97% |
| FMO-05 | Furan-2-carbaldehyde | Piperidin-4-amine | Basic nitrogen introduces salt-forming site | 76% | >92% |
Analytical Validation
To ensure structural integrity, all synthesized analogs must be validated using the following analytical parameters:
-
LC-MS (ESI+): Look for the [M+H]+ pseudo-molecular ion. For the core N-(furan-2-ylmethyl)oxan-4-amine (C10H15NO2), the expected m/z is 182.1.
-
1H-NMR (400 MHz, CDCl3): Key diagnostic peaks include the furan ring protons (multiplets at ~6.2, ~6.3, and ~7.3 ppm), the bridging methylene singlet (~3.8 ppm), and the oxane methine proton adjacent to the nitrogen (multiplet at ~2.7 ppm).
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. URL:[Link]
-
Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
Technical Support Center: Troubleshooting Unexpected Side Products in Furan Amine Synthesis
Welcome to the Technical Support Center for furan amine synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the reductive amination of biomass-derived furans (such as furfural, 5-hydroxymethylfurfural, and 2,5-diformylfuran). While these furanic platforms are invaluable for drug development and polymer chemistry, their high reactivity often leads to complex reaction networks and unwanted side products[1].
This guide is designed to deconstruct the causality behind these side reactions and provide you with self-validating, field-proven protocols to achieve highly selective primary amine synthesis.
The Reaction Network: Understanding the Competing Pathways
To troubleshoot effectively, we must first understand the thermodynamic and kinetic pathways at play. The transformation of furfural to furfurylamine involves the activation of both hydrogen and ammonia. However, the furan ring, the carbonyl group, and the resulting amine are all highly reactive, leading to three primary failure modes: direct reduction, over-alkylation, and ring-opening[2].
Reaction network and competing side pathways in furfural reductive amination.
Part 1: Symptom-Based Troubleshooting Guide
Issue 1: High Yield of Secondary/Tertiary Amines (Over-alkylation)
Observation: GC-MS or NMR analysis reveals significant amounts of N,N-difurfurylamine or Schiff base intermediates. Causality: The target primary amine (furfurylamine) is highly nucleophilic. It competes with ammonia to react with unreacted furfural, forming a secondary imine (Schiff base) which is subsequently hydrogenated to a secondary amine[2]. Catalysts with excessively strong hydrogenation activity (e.g., Pd or Pt) exacerbate this by rapidly reducing these secondary imines before they can revert to primary imines via transamination[2]. Resolution:
-
Shift the Equilibrium: Increase the NH₃-to-substrate molar ratio (e.g., 5:1) to thermodynamically favor the primary imine and competitively occupy the metal active centers[3].
-
Catalyst Selection: Switch from Pd/Pt catalysts to Ru-based single-atom catalysts or Raney Ni. These metals possess moderate hydrogen adsorption energies that selectively favor primary imine reduction without over-reducing secondary imines[2].
Issue 2: Direct Reduction to Furfuryl Alcohol
Observation: Significant amounts of furfuryl alcohol are detected; overall amine yield is low. Causality: The hydrogenation of the carbonyl group outpaces the condensation reaction with ammonia[1]. This typically occurs if hydrogen pressure is applied before the imine has fully formed, or if the catalyst strongly favors C=O reduction over C=N reduction. Resolution:
-
Stepwise Addition: Implement a "pre-amination" step. Stir the furfural with ammonia for 1–2 hours prior to introducing H₂ gas.
-
Solvent Optimization: Utilize a non-aqueous ammonia source (e.g., NH₃ in 1,4-dioxane or methanol) to drive the condensation equilibrium forward. Aqueous ammonia introduces water, which promotes the reverse hydrolysis of the imine back to the aldehyde[3].
Issue 3: Furan Ring Opening and Polymerization
Observation: The reaction mixture turns dark and viscous; ¹H NMR shows a loss of furanic protons (6.0–7.5 ppm) and the appearance of aliphatic diketones or levulinic acid derivatives. Causality: The electron-rich furan ring is highly sensitive to strong Brønsted acids and elevated temperatures. Acidic conditions trigger electrophilic ring-opening, forming reactive 1,4-diketones that rapidly polymerize, especially in the presence of water[4]. Resolution:
-
Thermal Control: Strictly control the reaction temperature below 130 °C. Temperatures exceeding this threshold exponentially increase ring-opening and polymerization rates[3].
-
pH Management: Avoid strong acidic co-catalysts. If Lewis acids are required to accelerate imine formation, use mild, anhydrous options (e.g., Ti(O-iPr)₄).
Part 2: Quantitative Data & Optimization
To illustrate the causality of reaction conditions on product distribution, review the following standardized data comparing catalyst systems and parameters.
| Catalyst System | Temp (°C) | NH₃:Substrate Ratio | Furfuryl Amine (%) | Secondary Amine (%) | Furfuryl Alcohol (%) | Ref |
| Pd/C (Standard) | 100 | 2:1 | 45.0 | 40.0 | 15.0 | [2] |
| Raney Ni | 130 | 2:1 | 96.3 | < 2.0 | < 1.0 | [3] |
| Ru₁/NC (Single-atom) | 80 | 5:1 | > 95.0 | < 2.0 | < 1.0 | [2] |
| Raney Ni | 150 | 2:1 | 75.0 | 5.0 | 20.0 (Polymers) | [3] |
Table 1: Effect of catalyst choice and temperature on product distribution. Note the severe drop in primary amine yield and rise in polymers when exceeding 130 °C with Raney Ni.
Part 3: Validated Experimental Protocol
The following methodology utilizes a self-validating system to ensure the selective synthesis of furfurylamine using a Raney Ni catalyst.
Self-validating experimental workflow for selective furan amine synthesis.
Step-by-Step Methodology:
Step 1: Imine Condensation (Pre-amination)
-
In a high-pressure autoclave, dissolve 10 mmol of furfural in 20 mL of anhydrous 1,4-dioxane[3].
-
Add 50 mmol of NH₃ (using a standardized NH₃ in dioxane solution) to achieve a 5:1 molar ratio.
-
Stir the mixture at room temperature for 2 hours to allow the condensation to reach equilibrium.
Step 2: Self-Validation Checkpoint 1 (Crucial)
-
Action: Extract a 50 µL aliquot, remove the solvent under a gentle N₂ stream, and dissolve in CDCl₃ for a rapid ¹H NMR scan.
-
Validation: Verify the disappearance of the characteristic furfural aldehyde proton at ~9.6 ppm and the appearance of the primary imine proton at ~8.2 ppm.
-
Causality: Proceeding to hydrogenation before the aldehyde peak is <1% will irreversibly result in furfuryl alcohol formation[2].
Step 3: Catalytic Hydrogenation
-
Once validated, add 50 mg of washed, active Raney Ni catalyst to the autoclave.
-
Seal and purge the reactor three times with H₂ gas.
-
Pressurize the reactor to 2.0 MPa with H₂ and heat to exactly 130 °C[3].
-
Stir at 800 rpm for 3 hours.
Step 4: Self-Validation Checkpoint 2
-
Action: Monitor the H₂ pressure gauge. The reaction is complete when the pressure drop ceases and stabilizes for at least 20 minutes.
-
Validation: Post-reaction GC-MS must show a dominant peak for the primary amine (m/z 97) with the Schiff base intermediate (m/z 175) completely absent.
Step 5: Workup
-
Cool the reactor to room temperature and carefully vent the remaining H₂.
-
Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric; keep wet).
-
Evaporate the 1,4-dioxane under reduced pressure to yield the crude furfurylamine, which can be further purified by vacuum distillation.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my furan ring open when I scale up the reaction, even if it worked at a small scale? A: Imine condensation is exothermic. At larger scales, poor heat dissipation can cause localized temperature spikes. High temperatures combined with trace acids or water trigger the electrophilic ring-opening of the furan core into 1,4-diketones[4]. Ensure robust active cooling during the NH₃ addition phase upon scale-up.
Q: Can I use aqueous ammonia instead of methanolic or dioxane-based ammonia to save costs? A: While physically possible, it is highly discouraged for precision synthesis. Aqueous ammonia introduces excess water which drives the equilibrium backward, hydrolyzing the imine to the aldehyde and increasing furfuryl alcohol formation[2]. Furthermore, water significantly accelerates furan ring-opening under slightly acidic conditions[4]. Anhydrous 1,4-dioxane is the optimal solvent[3].
Q: I only have standard Pd/C in my lab. Can I use it for this reductive amination? A: It is not recommended if your target is the primary amine. Pd/C has an exceptionally strong hydrogenation activity that rapidly reduces the Schiff base intermediate, leading to a product mixture heavily contaminated (up to 40%) with secondary amines[2]. If you must use Pd/C, you will need to employ a massive excess of ammonia and strictly monitor the reaction time to prevent over-alkylation.
References
- Source: nih.
- Source: sandermanpub.
- Source: encyclopedia.
- Source: mdpi.
Sources
Technical Support Center: Optimizing N-(furan-2-ylmethyl)oxan-4-amine Synthesis
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the reductive amination of tetrahydro-4H-pyran-4-one (oxan-4-one) with furan-2-ylmethylamine (furfurylamine).
Reaction Pathway & Mechanistic Overview
The synthesis of N-(furan-2-ylmethyl)oxan-4-amine relies on a direct reductive amination. Understanding the mechanistic sequence—nucleophilic attack, dehydration to the iminium ion, and subsequent hydride transfer—is critical for troubleshooting stalled reactions or byproduct formation.
Mechanism of reductive amination forming N-(furan-2-ylmethyl)oxan-4-amine.
Troubleshooting Guides & FAQs
Q1: My conversion to the secondary amine is stalling at 40-50%. Why isn't the reaction proceeding to completion? A1: This is a classic symptom of stalled iminium ion formation. Tetrahydro-4H-pyran-4-one is a ketone, which is sterically and electronically less reactive than an aldehyde[1]. When furfurylamine attacks the ketone, it forms a hemiaminal intermediate. For the hydride source to efficiently reduce the intermediate, the hemiaminal must first dehydrate into a highly electrophilic iminium ion. Causality & Solution: You must add an acid catalyst. The addition of 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) protonates the hemiaminal hydroxyl group, facilitating water elimination[1]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is mild enough that it will not rapidly reduce the unactivated ketone, allowing the iminium to form and be selectively reduced[2].
Q2: I am observing significant amounts of dialkylated tertiary amine byproduct. How can I suppress this? A2: Over-alkylation occurs when your newly formed secondary amine product reacts with another molecule of oxan-4-one to form a new iminium ion, which is subsequently reduced. Causality & Solution:
-
Reagent Choice: Ensure you are using NaBH(OAc)₃. It is highly selective for the primary iminium over the secondary iminium due to the steric bulk of the triacetoxy ligands[2]. If you are using NaBH₄, over-alkylation is a known rampant issue[1].
-
Stoichiometry: Use a slight excess of the amine (1.05 eq) relative to the ketone to statistically favor mono-alkylation.
Q3: What is the optimal solvent system for this specific reductive amination? A3: 1,2-Dichloroethane (DCE) is the gold standard for NaBH(OAc)₃-mediated reductive aminations[1]. Causality & Solution: NaBH(OAc)₃ exhibits optimal solubility and kinetic profiles in DCE[3]. While Tetrahydrofuran (THF) can be used, the reaction kinetics are significantly slower[1]. Do not use Methanol (MeOH) as a primary solvent when using NaBH(OAc)₃, as the solvent can react with the borohydride reagent, leading to premature reagent degradation and poor yields[3].
Q4: During aqueous workup, my yield drops significantly and the mixture darkens. Is the furan ring degrading? A4: Yes, the furan ring is highly sensitive to strong aqueous acids and can undergo rapid ring-opening or polymerization. Furthermore, your product is a polar secondary amine; if the aqueous layer is too acidic, the amine will remain protonated and water-soluble, leading to poor extraction into the organic phase. Causality & Solution: Avoid quenching with strong acids (e.g., HCl). Quench the reaction strictly with saturated aqueous NaHCO₃ or 1N NaOH to neutralize the acetic acid[4]. Adjust the aqueous layer to pH 8–9 to ensure the secondary amine is fully free-based before extracting with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Quantitative Optimization Data
The following table summarizes the optimization landscape for this specific coupling, demonstrating the superiority of the DCE/AcOH/NaBH(OAc)₃ system.
| Solvent | Reducing Agent | Additive | Temp | Time | Yield (%) | Observation |
| DCE | NaBH(OAc)₃ (1.5 eq) | AcOH (1.0 eq) | RT | 12 h | 88% | Clean conversion, trace byproducts. |
| THF | NaBH(OAc)₃ (1.5 eq) | AcOH (1.0 eq) | RT | 24 h | 72% | Slower reaction kinetics. |
| MeOH | NaCNBH₃ (1.5 eq) | None | RT | 16 h | 65% | Toxic byproducts, requires strict pH. |
| DCE | NaBH(OAc)₃ (1.5 eq) | None | RT | 24 h | 45% | Stalled at hemiaminal stage. |
| DCE | NaBH₄ (1.5 eq) | MeOH (co-solv) | 0 °C | 4 h | 30% | High dialkylation / over-reduction. |
Validated Experimental Protocol
This self-validating protocol ensures complete iminium formation prior to reduction, maximizing yield and preserving the sensitive furan moiety.
Step-by-step experimental workflow for the reductive amination protocol.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.00 mmol, 100 mg) and 1,2-dichloroethane (DCE) (5.0 mL).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Add furfurylamine (1.05 mmol, ~102 mg) dropwise to the stirring solution.
-
Acid Catalysis: Add glacial acetic acid (1.00 mmol, ~60 mg). Stir the mixture at 0 °C for 30 minutes to allow for hemiaminal formation and initial dehydration to the iminium ion.
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.50 mmol, 318 mg) over 5 minutes.
-
Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir under nitrogen for 12 hours. Monitor completion via TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Verify the aqueous layer is pH 8-9.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 with 1% Et₃N) to afford pure N-(furan-2-ylmethyl)oxan-4-amine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Source: Sigma-Aldrich / J. Org. Chem. URL: [Link]
-
Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: PubMed / NIH. URL: [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Organic Chemistry Portal. URL: [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Troubleshooting the Purification of N-(furan-2-ylmethyl)oxan-4-amine
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the isolation of N-(furan-2-ylmethyl)oxan-4-amine .
Because this molecule contains both a basic secondary amine and an acid-sensitive furan ring, standard purification methods often result in poor yields, severe peak tailing, or complete compound degradation. The following diagnostic Q&A, mechanistic insights, and self-validating protocols are designed to help you bypass these structural liabilities and achieve high-purity isolation.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does my compound streak severely and degrade on standard silica gel? A1: N-(furan-2-ylmethyl)oxan-4-amine contains two functional groups that are highly antagonistic to standard silica gel (SiO₂) chromatography. Standard silica gel possesses acidic silanol groups (pKa ~ 4.5–5.0).
-
Amine Tailing: The basic secondary amine interacts strongly with these acidic silanols via hydrogen bonding and ion-exchange mechanisms, causing severe peak tailing and irreversible retention[1].
-
Furan Degradation: Concurrently, the furan ring is highly susceptible to acid-catalyzed protonation. This protonation leads to a loss of aromaticity and initiates a ring-opening cascade, forming highly reactive 1,4-dicarbonyl intermediates that subsequently polymerize or degrade on the column[2].
Caption: Mechanistic effects of acidic silica on furans and amines, and the protective role of TEA neutralization.
Q2: How can I modify my chromatographic method to simultaneously protect the furan ring and elute the amine cleanly? A2: The most effective and economical strategy is to neutralize the acidic silanol groups on the silica gel using a basic modifier. Adding 1–2% (v/v) to your mobile phase acts as a "competing base"[1]. TEA preferentially binds to the acidic silanols, effectively capping them. This dual-action approach prevents the secondary amine from sticking (dramatically improving peak shape) and eliminates the acidic microenvironment that degrades the furan ring[2]. Alternatively, switching the stationary phase to basic Alumina can bypass the need for mobile phase additives entirely[1][3].
Q3: What is the optimal solvent system and TLC visualization technique for this specific compound? A3: For a polar secondary amine, a highly polar solvent system is required. A gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 to 90:10 DCM/MeOH) supplemented with 1% TEA is optimal. For TLC visualization, UV light (254 nm) may show weak absorbance due to the isolated furan ring, but it is often insufficient for tracking the aliphatic amine. A (followed by heating) is highly recommended, as it reacts specifically with the secondary amine to produce a distinct, visible spot[4].
Part 2: Stationary Phase Selection Matrix
To facilitate easy comparison of your purification options, refer to the quantitative and qualitative data summarized below. Standard silica gel (40–63 μm particle size)[5] without modification is strictly contraindicated for this molecule.
| Stationary Phase | Mobile Phase Additive | Furan Stability | Amine Peak Shape | Relative Cost | Typical Rf Shift |
| Standard Silica (SiO₂) | None | Poor (Degrades) | Severe Tailing | $ (Low) | N/A (Streaks) |
| Neutralized Silica | 1-2% TEA | Excellent | Sharp | $ (Low) | Increases by ~0.1-0.2 |
| Basic Alumina (Al₂O₃) | None | Good | Sharp | (Medium) | Variable |
| Amine-Functionalized Silica | None | Excellent | Sharp | $ (High) | Increases by ~0.2 |
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for TEA-Neutralized Flash Chromatography includes built-in validation checkpoints. This ensures the system is chemically primed before your valuable crude mixture is introduced.
Caption: Workflow for TEA-neutralized silica gel flash chromatography with self-validating steps.
Step-by-Step Methodology:
Step 1: Solvent Preparation Prepare your mobile phase (e.g., 95:5 DCM/MeOH). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[2]. Mix thoroughly.
Step 2: Column Packing & Pre-equilibration Prepare a slurry of standard silica gel (40–63 μm)[5] using the TEA-spiked mobile phase. Pack the column and flush with at least 2–3 column volumes of the solvent.
-
Validation Checkpoint 1: Collect a few drops of the eluent exiting the column and test it with pH paper. It must test basic (pH > 8). If it is neutral or acidic, the silanols have not been fully capped, and your furan ring will degrade. Continue flushing until the pH is basic.
Step 3: Sample Loading Dissolve the crude N-(furan-2-ylmethyl)oxan-4-amine in a minimum volume of the TEA-spiked mobile phase. Carefully load it onto the neutralized silica bed[1].
Step 4: Elution & Monitoring Proceed with elution using the TEA-containing solvent. Collect fractions and monitor via TLC.
-
Validation Checkpoint 2: Co-spot the collected fractions against the crude mixture on a TLC plate. Develop the plate, visualize under UV, and then stain with Ninhydrin (heat to activate)[4]. The product should appear as a single, tight spot without severe vertical streaking.
Step 5: Post-Purification Handling Combine the pure fractions and concentrate via rotary evaporation. Because TEA has a boiling point of ~89°C, it may co-concentrate with your product.
-
Validation Checkpoint 3: Place the concentrated oil under high vacuum (Schlenk line or lyophilizer) for 12–24 hours. Run a ¹H NMR to confirm the complete removal of TEA (look for the absence of a quartet at ~2.5 ppm and a triplet at ~1.0 ppm) and verify the integrity of the furan ring (characteristic protons at ~6.2, 6.3, and 7.4 ppm).
Part 4: References
-
Membrane Solutions. "Column Chromatography Notes - Media for Separation." Membrane Solutions. URL:[Link]
-
Chengdu Ionto Technology Co. "Technical Data: Components of Flash Chromatography." IontoTech. URL:[Link]
-
Royal Society of Chemistry. "A Tertiary Amine Synthesis via a Hydroxylamine Alkylation/Catalytic Reduction Sequence." RSC.org. URL: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of N-(furan-2-ylmethyl)oxan-4-amine in Aqueous Media
Welcome to the technical support center for N-(furan-2-ylmethyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome these hurdles and ensure the success of your experiments.
Understanding the Challenge: Physicochemical Properties of N-(furan-2-ylmethyl)oxan-4-amine
N-(furan-2-ylmethyl)oxan-4-amine possesses a chemical structure that presents a classic solubility challenge. The furan and oxane rings contribute to its lipophilic character, while the secondary amine group offers a handle for pH-dependent solubility manipulation. The interplay between these features dictates its behavior in aqueous environments. While specific experimental data for this compound is not extensively published, we can predict its properties based on its structural components. The secondary amine is expected to have a pKa in the range of 10-11, making it a weak base.[1][2][3] This basicity is the key to enhancing its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my N-(furan-2-ylmethyl)oxan-4-amine not dissolving in water or buffer?
A1: The limited aqueous solubility of N-(furan-2-ylmethyl)oxan-4-amine is due to the nonpolar furan and oxane rings.[4] At neutral pH, the secondary amine is not sufficiently protonated to significantly improve its interaction with water.
Q2: I've tried heating the solution, but the compound precipitates upon cooling. What should I do?
A2: This indicates that the solubility is temperature-dependent, but the solution becomes supersaturated at lower temperatures. While heating can aid initial dissolution, it is often not a stable solution. Consider pH adjustment or the use of co-solvents for a more robust solution.
Q3: Can I use DMSO to dissolve the compound for my aqueous-based assay?
A3: While N-(furan-2-ylmethyl)oxan-4-amine is likely soluble in DMSO, introducing a high concentration of DMSO into an aqueous assay can lead to compound precipitation and may interfere with the biological system. It is crucial to keep the final DMSO concentration as low as possible, typically below 1%, and to perform a kinetic solubility assessment.[5]
Q4: Is salt formation a viable option for this compound?
A4: Yes, forming a salt of the secondary amine with a suitable acid (e.g., hydrochloric acid, tartaric acid) is an excellent strategy to significantly increase aqueous solubility.[6][7] The resulting salt will be more polar and readily dissolve in water.
Troubleshooting Guide: A Problem-Oriented Approach
This guide provides a systematic approach to resolving common solubility issues encountered with N-(furan-2-ylmethyl)oxan-4-amine.
Problem 1: Complete Insolubility in Aqueous Buffer (e.g., PBS, pH 7.4)
Underlying Cause: At neutral pH, the compound is in its free base form, which is poorly soluble due to the lipophilic furan and oxane moieties.
Solutions:
-
pH Adjustment: The most effective initial strategy is to lower the pH of the aqueous medium. By acidifying the solution, the secondary amine becomes protonated, forming a more soluble ammonium salt.
-
Co-solvency: If pH modification is not suitable for your experiment, the use of a water-miscible organic co-solvent can increase the solubility.[6][8]
Experimental Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the optimal pH for dissolving N-(furan-2-ylmethyl)oxan-4-amine in an aqueous buffer.
Materials:
-
N-(furan-2-ylmethyl)oxan-4-amine
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Microcentrifuge
Procedure:
-
Prepare a slurry of N-(furan-2-ylmethyl)oxan-4-amine in deionized water (e.g., 1 mg/mL).
-
While stirring, slowly add 1 M HCl dropwise to the slurry.
-
Monitor the pH and observe the dissolution of the solid.
-
Continue adding HCl until the compound is fully dissolved. Record the pH.
-
To determine the pH at which precipitation begins, slowly add 1 M NaOH dropwise and observe for any cloudiness or solid formation. Record this pH.
-
For your experiments, prepare your aqueous buffer at a pH at least 1-2 units below the precipitation pH to ensure the compound remains in solution.
Problem 2: Precipitation of the Compound When Diluting a DMSO Stock into Aqueous Buffer
Underlying Cause: The compound is soluble in the high-concentration DMSO stock but crashes out when the solvent environment changes to a predominantly aqueous one.
Solutions:
-
Optimize the Co-solvent Concentration: Determine the minimum amount of co-solvent required to maintain solubility at the desired final concentration.
-
Use of Surfactants: Incorporating a non-ionic surfactant can help to maintain the compound's solubility and prevent precipitation.[6]
Experimental Protocol 2: Determining an Appropriate Co-solvent System
Objective: To identify a suitable co-solvent and its optimal concentration for maintaining the solubility of N-(furan-2-ylmethyl)oxan-4-amine in an aqueous buffer.
Materials:
-
N-(furan-2-ylmethyl)oxan-4-amine
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a concentrated stock solution of N-(furan-2-ylmethyl)oxan-4-amine in DMSO (e.g., 10 mM).
-
In a 96-well plate, create a serial dilution of the co-solvents (DMSO, Ethanol, PEG 400) in your aqueous buffer, with final co-solvent concentrations ranging from 0.5% to 20%.
-
Add the stock solution of your compound to each well to achieve the desired final concentration.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader. Higher absorbance values indicate precipitation.
-
The lowest concentration of co-solvent that results in a clear solution (low absorbance) is the optimal condition.
Data Summary
The following tables provide hypothetical yet plausible data for the solubility of N-(furan-2-ylmethyl)oxan-4-amine based on its chemical structure and general principles of solubility.
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value | Rationale |
| Molecular Weight | 181.23 g/mol | Calculated from the chemical formula (C10H15NO2). |
| pKa (Conjugate Acid) | 9.5 - 11.0 | Typical range for secondary aliphatic amines.[1][2][3] |
| LogP | 1.5 - 2.5 | Estimated based on the presence of lipophilic furan and oxane rings, and a polar amine group.[9] |
Table 2: Hypothetical Aqueous Solubility at Different pH Values
| pH | Predicted Solubility (µg/mL) | Form of the Compound |
| 2.0 | > 1000 | Protonated (Salt Form) |
| 4.0 | > 1000 | Protonated (Salt Form) |
| 6.0 | ~ 50-100 | Partially Protonated |
| 7.4 | < 10 | Free Base |
| 9.0 | < 5 | Free Base |
Table 3: Hypothetical Solubility in Different Solvent Systems
| Solvent System | Predicted Solubility (mg/mL) | Notes |
| Water | < 0.01 | Poorly soluble. |
| PBS (pH 7.4) | < 0.01 | Poorly soluble. |
| 0.1 M HCl | > 10 | Highly soluble due to salt formation. |
| Ethanol | ~ 5-10 | Moderately soluble. |
| DMSO | > 50 | Highly soluble. |
| 5% DMSO in PBS (pH 7.4) | ~ 0.1 - 0.5 | Dependent on final compound concentration. |
| 10% PEG 400 in Water | ~ 1-2 | Improved solubility with co-solvent. |
Visualizing the Workflow
The following diagrams illustrate the decision-making process for addressing solubility issues with N-(furan-2-ylmethyl)oxan-4-amine.
Caption: Decision workflow for troubleshooting poor aqueous solubility.
Caption: Conceptual pathway of salt formation for solubility enhancement.
References
- Nivrutti, P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Ataman Kimya. (n.d.). FURAN.
- BenchChem. (2025). Troubleshooting poor solubility of furan-based dicarboxylic acids.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of N-(furan-2-ylmethyl)-3-iodoaniline.
- Sciencemadness Wiki. (2022, January 2). Furan.
- ChemicalBook. (n.d.). Furan.
- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5).
- Fiveable. (2025, August 15). 5.1 Structure and properties of amines. Organic Chemistry II.
- ResearchGate. (2025). A Review on Biological and Medicinal Significance of Furan.
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- Michigan State University. (n.d.). Amine Reactivity.
- Wikipedia. (n.d.). Sucrose.
- ACS Publications. (2015, November 11). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data.
- PubMed. (2002, October 15). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Journal of Computer-Aided Molecular Design, 16(10), 671-686.
- Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Global Scholarly Communication Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253.
- International Journal of Trend in Scientific Research and Development. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. IJTSRD, 7(1), 345-352.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). Journal of Drug Delivery and Therapeutics, 13(2), 104-112.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. ijabbr.com [ijabbr.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. wjbphs.com [wjbphs.com]
- 7. jddtonline.info [jddtonline.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC analysis for enantiomeric excess determination of furan-based amines
Welcome to the Technical Support Center for Chiral HPLC Analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Furan-based amines—such as 3-amino-1-(furan-3-yl)propan-1-ol—present unique chromatographic challenges. The basic amine group readily interacts with residual silanols on silica-based Chiral Stationary Phases (CSPs), while the furan ring's oxygen atom acts as a competing hydrogen bond acceptor against the chiral selector.
This guide synthesizes field-proven insights, causal explanations, and self-validating protocols to ensure you achieve baseline resolution and accurate enantiomeric excess (ee) determinations.
I. Core Methodologies & Self-Validating Protocols
Achieving reliable chiral separation requires treating the HPLC method not as a series of steps, but as a self-validating system. The following protocol outlines the direct isocratic enantioseparation of furan-based amines on polysaccharide CSPs.
Protocol 1: Direct Isocratic Enantioseparation Workflow
Step 1: Mobile Phase Formulation (The Causal Step)
-
Action: Prepare a normal-phase eluent (e.g., 90:10 n-Hexane:Isopropanol). Add 0.1% v/v Diethylamine (DEA) or 10-50 mM Ethanesulfonic Acid (ESA).
-
Causality: Basic amines suffer from severe peak tailing due to secondary interactions with unshielded acidic silanols on the silica support. DEA competitively masks these silanols. Alternatively, ESA forms an ion-pair salt with the amine, fundamentally altering its interaction with the CSP and dramatically improving baseline resolution[1].
Step 2: Column Equilibration
-
Action: Flush the selected polysaccharide column (e.g., Chiralcel OD-H or Chiralpak AD) with the mobile phase at 1.0 mL/min for at least 20-30 column volumes.
-
Causality: Chiral columns require extensive equilibration because the tertiary structure of the amylose/cellulose polymer must swell uniformly to form consistent chiral cavities.
Step 3: System Suitability Test (SST) - The Self-Validating Step
-
Action: Inject a racemic standard of your furan-amine before analyzing any enantioenriched samples.
-
Validation Criteria: You must observe a peak area ratio of exactly 50:50 (±1%) and a resolution factor (Rs) ≥ 1.5.
-
Causality: If the ratio is not 1:1, it indicates either enantioselective degradation on the column or integration errors caused by severe tailing. You cannot trust an ee% calculation if the racemic baseline is not validated.
Step 4: Sample Analysis & ee% Calculation
-
Action: Inject the enantioenriched sample. Calculate the enantiomeric excess using the formula: ee% =[(Area of Major - Area of Minor) / (Area of Major + Area of Minor)] × 100.
Chiral HPLC method development workflow for furan-based amines.
II. Troubleshooting Guide & FAQs
Q1: I am observing severe peak tailing and broad peaks for my furan-amine, making ee% calculation impossible. How do I fix this? A1: This is the most common issue with basic chiral amines[2]. The causality lies in the basic amino group interacting with the acidic silanol groups on the silica gel underlying the chiral selector.
-
Solution: You must introduce a mobile phase additive. For normal phase (Hexane/Alcohol), adding 0.1% v/v Diethylamine (DEA) is the industry standard[3]. DEA acts as a sacrificial base, competitively binding to the silanols so your furan-amine does not. If using polar organic modes, consider Ethanesulfonic acid (ESA) to induce ion-pairing[1].
Q2: My enantiomers are co-eluting (Rs < 1.0) on a Chiralcel OD-H column despite using DEA. What is the next logical step? A2: Co-elution means the steric fit or hydrogen-bonding network between your furan-amine and the cellulose tris(3,5-dimethylphenylcarbamate) selector is insufficient. The furan ring's oxygen might be disrupting the expected pi-pi interactions.
-
Solution: Switch the CSP backbone. Move from a cellulose-based column to an amylose-based column (e.g., Chiralpak AD or Chiralpak IE). The helical twist of amylose provides a fundamentally different steric environment that often resolves amines that fail on cellulose[4]. Alternatively, change your alcohol modifier from Isopropanol to Ethanol, which alters the hydrogen-bonding dynamics in the mobile phase.
Q3: Retention times are shifting between runs, and the baseline is unstable. How do I stabilize the system? A3: This is a classic symptom of mobile phase volatility and water contamination. In normal-phase chromatography, trace amounts of water drastically alter the stationary phase's surface activity. Furthermore, basic additives like DEA are highly volatile.
-
Solution: Prepare fresh mobile phase daily. Store your HPLC-grade Hexane over molecular sieves to ensure it remains strictly anhydrous. Cap your solvent bottles tightly to prevent the differential evaporation of DEA and your alcohol modifier.
Troubleshooting pathways for peak tailing in chiral amine separations.
III. Quantitative Data Summaries
To guide your optimization, the following table synthesizes the quantitative impact of various mobile phase additives on the enantiomeric resolution and peak shape of basic amines.
Table 1: Quantitative Impact of Mobile Phase Additives on Furan-Amine Enantioseparation
| Additive | Concentration | Causal Mechanism of Action | Typical Resolution (Rs) | Peak Asymmetry (As) |
| None | N/A | Unshielded silanol interactions cause drag. | < 1.0 (Co-elution) | > 2.5 (Severe Tailing) |
| Diethylamine (DEA) | 0.1% v/v | Competitively masks acidic silanols. | 1.5 - 2.0 | 1.1 - 1.3 (Good) |
| Ethanesulfonic Acid (ESA) | 10-50 mM | Ion-pair salt formation; increases CSP binding. | 2.0 - 3.5 | 1.0 - 1.2 (Excellent) |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | Protonates amine (can cause peak splitting). | 1.0 - 1.5 | 1.4 - 1.8 (Moderate) |
Note: Data synthesized from standard pharmaceutical screening protocols for basic chiral compounds on polysaccharide CSPs.
IV. References
-
Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International (Chromatography Online) URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]
Sources
- 1. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Handling & Storage of N-(furan-2-ylmethyl)oxan-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(furan-2-ylmethyl)oxan-4-amine (CAS: 1156837-23-8)[1].
Working with this compound requires a deep understanding of its structural components: an electron-rich furan ring, a secondary amine, and an oxan (tetrahydropyran) ether ring. Each of these functional groups presents unique degradation pathways when exposed to ambient environmental conditions. This guide provides field-proven, self-validating protocols to ensure the integrity of your compound from the reagent shelf to your final assay.
Quantitative Storage Parameters
To establish a baseline for handling, all critical physicochemical properties and storage specifications are summarized below.
| Property / Parameter | Specification / Recommendation |
| CAS Number | 1156837-23-8[1] |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Long-Term Storage Temp | -20°C (Powder) / -80°C (Solution) |
| Atmosphere | Strictly Inert (Argon or Nitrogen)[2] |
| Light Sensitivity | High (Requires amber/opaque vials) |
| Peroxide Forming Potential | Moderate (Driven by the oxan ether ring)[3] |
Troubleshooting & FAQs
Q: Why has my N-(furan-2-ylmethyl)oxan-4-amine stock powder turned yellow or brown over time? A: This discoloration is a classic macroscopic indicator of furan ring oxidation. The oxygen atom in the furan ring contributes to an electron-rich aromatic system, making the α-positions highly susceptible to oxidative degradation and subsequent polymerization when exposed to atmospheric oxygen[2]. To prevent this, you must eliminate oxygen exposure by purging the headspace of your storage vial with Argon before sealing.
Q: I am observing unexpected side products and catalyst poisoning in my downstream cross-coupling reactions. What is the mechanistic cause? A: There are two primary culprits based on the molecule's structure. First, the secondary amine can act as a nucleophile and react with atmospheric CO₂ to form insoluble carbamate salts. Second, the oxan (tetrahydropyran) ring is a cyclic ether. Like all ethers, it undergoes auto-oxidation via a radical mechanism to form hydroperoxides upon prolonged exposure to light and air[3]. These hydroperoxides are notorious for actively oxidizing and poisoning transition-metal catalysts (e.g., Palladium or Nickel). You must implement a self-validating peroxide test before using older stocks.
Q: How should I prepare and store stock solutions for biological or biochemical assays? A: Because of the lipophilic nature of the oxan and furan rings, this compound is sparingly soluble in aqueous buffers. You must prepare concentrated master stocks (e.g., 10–50 mM) in anhydrous, degassed DMSO or Ethanol[2]. Never store the master stock as a single volume. Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen. Instead, aliquot the solution immediately upon preparation.
Structural Vulnerabilities & Degradation Pathways
Understanding the causality behind degradation allows you to anticipate and prevent experimental failure. The diagram below illustrates the logical relationship between improper storage conditions and specific structural failures.
Structural degradation pathways of N-(furan-2-ylmethyl)oxan-4-amine.
Experimental Protocols
Protocol 1: Self-Validating Peroxide Testing and Remediation
Causality: Ether-like oxan rings form peroxides over time. Testing validates the integrity of your storage conditions and ensures catalyst viability.
-
Testing: Dip a commercial semi-quantitative peroxide test strip (e.g., Quantofix) into a small sample of your liquid stock.
-
Validation: Read the concentration after 15 seconds. If the concentration is <2 ppm, the reagent is safe for sensitive organometallic reactions.
-
Remediation (If >2 ppm): Pass the solution through a short, dry column of activated basic alumina (Brockmann Activity I). The basic alumina will selectively adsorb and neutralize the hydroperoxides.
-
Re-validation: Retest the eluent with a fresh peroxide strip to definitively confirm complete removal before proceeding with your experiment.
Protocol 2: Inert Aliquoting Workflow
To prevent the degradation pathways outlined above, follow this strict aliquoting methodology.
Step-by-step inert aliquoting workflow for sensitive furan-amines.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed master vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Reasoning: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, degrading the amine.
-
Inert Transfer: Transfer the vial to a nitrogen-filled glove box or utilize a Schlenk line to maintain a strictly anhydrous and oxygen-free environment.
-
Solvent Addition: Dissolve the compound using exclusively anhydrous, thoroughly degassed solvents (e.g., sparged DMSO or THF).
-
Dispensing: Aliquot the solution into pre-dried, amber glass vials. Reasoning: Amber glass blocks UV/Vis light, preventing the photo-initiation of oxan radical peroxidation.
-
Purging & Sealing: Purge the headspace of each individual vial with a gentle stream of high-purity Argon (heavier than air) for 30 seconds. Seal immediately with PTFE-lined caps.
-
Storage: Transfer the sealed aliquots to a -20°C freezer (or -80°C for multi-month storage).
References
Sources
Addressing metabolic instability of the furan moiety in drug design
Welcome to the Technical Support Center for Medicinal Chemistry and Pharmacokinetics. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling to balance target affinity with the pharmacokinetic (PK) and toxicological liabilities of the furan moiety.
While furan is a versatile, oxygen-containing aromatic heterocycle that acts as an excellent hydrogen-bond acceptor, its electron-rich nature makes it a prime target for metabolic oxidation[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you identify, quantify, and engineer away furan-induced metabolic instability.
Section 1: The Mechanistic Root of Furan Instability
Q: Why does our furan-containing lead compound consistently flag for poor microsomal stability and idiosyncratic hepatotoxicity, despite showing high target affinity?
A: The root cause of this instability lies in the stereoelectronic properties of the furan ring. Because furan is highly electron-rich, it is exquisitely susceptible to electrophilic oxidation by hepatic Cytochrome P450 (CYP) enzymes—specifically CYP2E1 and CYP3A4[2].
The causality of your observed toxicity follows a specific biochemical cascade:
-
Epoxidation: CYP enzymes catalyze the addition of oxygen across the furan double bonds, generating a highly unstable furan epoxide intermediate.
-
Ring Opening: This epoxide rapidly hydrolyzes and opens to form cis-2-butene-1,4-dial, a highly reactive α,β -unsaturated dialdehyde[3].
-
Covalent Binding: As a "hard" electrophile, cis-2-butene-1,4-dial readily cross-links with nucleophilic amino acid residues (such as the sulfhydryl groups of cysteine or the primary amines of lysine) on hepatic proteins[3].
This covalent protein binding alters native protein structure, triggering an immune response or direct cellular apoptosis, which manifests in your assays as idiosyncratic hepatotoxicity and rapid intrinsic clearance ( CLint ).
Furan bioactivation pathway and reactive metabolite trapping mechanism.
Section 2: Diagnostic Workflows: Identifying Reactive Metabolites
Q: The dialdehyde metabolite is too transient to detect in our standard LC-MS/MS stability assays. How can we definitively prove that our specific furan analog is undergoing this bioactivation pathway?
A: You must perform a Reactive Metabolite Trapping Assay using Glutathione (GSH)[2]. Because the reactive intermediate cannot be isolated, we introduce a massive excess of a "soft" nucleophile (GSH) into the microsomal incubation. The GSH intercepts the electrophilic dialdehyde before it can bind to microsomal proteins, forming a stable, detectable pyrrole-GSH adduct[4].
Protocol: Self-Validating GSH Trapping Assay
This protocol is designed as a self-validating system. The inclusion of specific negative controls ensures that any adduct detected is strictly the result of CYP450 enzymatic bioactivation, ruling out spontaneous chemical degradation.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Trapping Agent Addition: Add Glutathione (GSH) to the matrix to achieve a final concentration of 10 mM. Causality note: GSH must be added before the reaction is initiated to ensure the trap is present the exact millisecond the transient metabolite is formed.
-
Test Article Dosing: Spike the furan-containing lead compound into the mixture at a final concentration of 10 µM. (Keep organic solvent concentration < 0.5% to avoid CYP inhibition).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation & Quenching: Incubate at 37°C. At designated timepoints (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS using a neutral loss scan for 129 Da (characteristic of the γ -glutamyl moiety cleavage) to identify GSH adducts[4].
Self-Validation Controls:
-
Negative Control 1 (-NADPH): Run the assay without NADPH. Validation: If adducts form here, your compound is chemically unstable, not metabolically unstable.
-
Negative Control 2 (-GSH): Run without GSH. Validation: Confirms the baseline clearance rate of the parent drug.
-
Positive Control: Run Acetaminophen or Pulegone[4]. Validation: Proves your microsomes are active and the LC-MS/MS can detect known GSH adducts.
Step-by-step experimental workflow for glutathione (GSH) trapping assay.
Section 3: Structural Mitigation & Bioisosteric Replacement
Q: We confirmed reactive metabolite formation via the GSH trap. What are the most effective structural modifications to rescue the lead without losing the binding affinity provided by the furan oxygen?
A: To rescue a furan-containing lead, you must alter the stereoelectronic environment of the ring to prevent CYP-mediated epoxidation. This is achieved through either Steric Shielding or Bioisosteric Replacement [5].
-
Steric Shielding: Adding methyl or bulky alkyl groups at the C2 or C5 positions of the furan ring sterically hinders the CYP enzyme's active site from accessing the double bonds.
-
Electronic Deactivation: Introducing electron-withdrawing groups (e.g., halogens like fluorine) pulls electron density away from the π -system, making the ring less susceptible to electrophilic attack[6].
-
Bioisosteric Replacement: Replacing furan with alternative heterocycles that maintain similar geometry and vector trajectories but resist oxidation[1]. For example, in the development of TRPC5 inhibitors, replacing a metabolically labile furan with a thiophene retained 150% target inhibition, whereas a phenyl replacement drastically reduced activity[5].
Quantitative Comparison of Furan Bioisosteres
| Structural Modification | Example Bioisostere | Metabolic Stability (HLM T1/2 ) | Target Affinity Impact | Mechanistic Rationale |
| Parent Scaffold | Furan | < 15 min | Baseline (High) | Highly electron-rich; rapid CYP epoxidation. |
| Steric Shielding | 2,5-Dimethylfuran | 30 - 60 min | Variable | Sterically blocks primary sites of CYP attack at C2/C5. |
| Heteroatom Swap | Thiophene | > 60 min | Maintained | Reduced electron density; highly stable but increases overall lipophilicity (LogP)[5]. |
| Nitrogen Insertion | Oxazole / Thiazole | > 120 min | Often Maintained | Nitrogen acts as an electron-withdrawing group, severely deactivating the ring to CYP oxidation. |
| Aromatic Swap | Phenyl | > 120 min | Often Reduced | Alters 3D vector; loses crucial hydrogen-bond acceptor properties of the furan oxygen[5]. |
By systematically applying these bioisosteric replacements and validating them through the GSH trapping workflow, you can confidently engineer out the metabolic liabilities of the furan moiety while preserving your drug's pharmacodynamic efficacy.
References
-
Peterson, L. A., et al. "Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial." Chemical Research in Toxicology, 2005. URL:[Link]
-
Chen, L., et al. "Characterization of Amino Acid and Glutathione Adducts of cis-2-Butene-1,4-dial, a Reactive Metabolite of Furan." Chemical Research in Toxicology, ACS Publications. URL:[Link]
-
Ma, C., et al. "Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies." Chemical Research in Toxicology, PMC. URL:[Link]
-
Sharma, A., et al. "Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903." Bioorganic & Medicinal Chemistry Letters, PMC, 2019. URL:[Link]
-
Wang, Y., et al. "A New Strategy To Improve the Metabolic Stability of Lactone: Discovery of (20S,21S)-21-Fluorocamptothecins as Novel, Hydrolytically Stable Topoisomerase I Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2013. URL:[Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Furan Amine Products
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of furan amine products via recrystallization. It addresses common challenges and provides practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new furan amine?
A1: The critical first step is solvent selection. The ideal solvent should dissolve the furan amine product sparingly or not at all at room temperature but completely at an elevated temperature (ideally near the solvent's boiling point).[1] Conversely, impurities should either be insoluble in the hot solvent or highly soluble at all temperatures.[2] A preliminary small-scale solvent screen with a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) is the most effective starting point.
Q2: My furan amine is a low-melting solid or an oil. Can I still use recrystallization?
A2: Direct recrystallization of a low-melting solid or an oil can be challenging and often leads to "oiling out" (see Troubleshooting Guide).[3] A highly effective strategy is to convert the amine into a salt, such as a hydrochloride or acetate salt.[4] These salts typically have significantly higher melting points and a more rigid crystal lattice, making them much more amenable to crystallization.[4] You can achieve this by dissolving the crude amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in ether or acetic acid. The resulting salt can then be recrystallized from a more polar solvent system, such as ethanol/water.[4][5]
Q3: How do I choose between a single-solvent and a multi-solvent system?
A3: A single-solvent system is generally preferred for its simplicity.[6] However, if you cannot find a single solvent with the desired solubility profile, a multi-solvent (or mixed-solvent) system is an excellent alternative.[7][8] This typically involves a "good" solvent in which your furan amine is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[8][9] The two solvents must be miscible.[2] The process involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes turbid (cloudy), indicating saturation.[8][10] A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]
Q4: My furan amine product is colored, likely due to oxidation. How can I address this during recrystallization?
A4: Furan amines can be susceptible to air oxidation, which often results in discoloration.[5][11] To minimize this, consider the following:
-
Work under an inert atmosphere: Purging your recrystallization flask with nitrogen or argon can create a protective blanket over the solution.[11]
-
Use deoxygenated solvents: Solvents can be sparged with an inert gas for 15-30 minutes before use to remove dissolved oxygen.[11]
-
Add an antioxidant/chelating agent: In some cases, small amounts of additives like citric acid or EDTA can sequester metal ions that catalyze oxidation.[12] Free radical scavengers may also be employed to inhibit oxidation.[13]
-
Activated Carbon (Charcoal) Treatment: If the color is due to highly polar, colored impurities, adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb these impurities. Use sparingly, as it can also adsorb your product, reducing yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of furan amine products.
Problem 1: My product "oiled out" instead of crystallizing.
Description: Upon cooling, the product separates as a liquid or a gooey precipitate instead of forming solid crystals.[3]
Causality: Oiling out occurs when a supersaturated solution is cooled to a temperature above the melting point of the solute.[3][14] The dissolved compound separates as a liquid phase because it is kinetically easier than forming an ordered crystal lattice.[15] This is common for low-melting point solids or highly impure samples where the impurities significantly depress the melting point.[3][16] Oiled out products are often impure because the liquid droplets can effectively dissolve impurities.[3][15]
Solutions:
| Solution | Rationale |
| 1. Reheat and Add More Solvent | The solution may be too concentrated, causing the product to come out of solution too quickly at a higher temperature. Adding more solvent will lower the saturation point to a temperature below the compound's melting point.[3] |
| 2. Lower the Crystallization Temperature | By using a solvent with a lower boiling point, you can decrease the initial temperature of the saturated solution.[14] |
| 3. Change the Solvent System | A different solvent or solvent pair may have a more favorable solubility curve, allowing for crystallization to occur at a lower temperature.[17] |
| 4. Induce Crystallization via Seeding | Adding a single, pure crystal of the desired product (a seed crystal) can provide a template for proper crystal lattice formation, bypassing the kinetic barrier to nucleation.[9][15] This should be done at a temperature just below the saturation point. |
| 5. Convert to a Salt | As mentioned in the FAQs, converting the amine to a salt will raise its melting point, often completely preventing the issue of oiling out.[4] |
| 6. Slow Down the Cooling Rate | Rapid cooling increases the degree of supersaturation quickly. Allowing the solution to cool slowly to room temperature before moving it to an ice bath gives the molecules more time to orient themselves into a crystal lattice.[15][18] |
Problem 2: No crystals form upon cooling.
Description: The solution remains clear even after prolonged cooling, including in an ice bath.
Causality: This indicates that the solution is not supersaturated at the lower temperature. The two most common reasons are using too much solvent or choosing a solvent in which the compound is too soluble even when cold.[4]
Solutions:
| Solution | Rationale |
| 1. Reduce Solvent Volume | Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the furan amine.[3][4] Periodically remove from heat and allow to cool to see if crystals form. Be careful not to evaporate too much solvent. |
| 2. Add an Anti-Solvent | If using a single-solvent system, you can convert it to a multi-solvent system. Slowly add a miscible anti-solvent (a solvent in which your product is insoluble) dropwise to the cooled solution until it becomes persistently turbid, then warm slightly to clarify and cool again.[4] |
| 3. Scratch the Inner Surface of the Flask | Use a glass rod to scratch the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[3] |
| 4. Introduce a Seed Crystal | Adding a seed crystal provides a template for crystallization to begin, which is often the most reliable method to induce crystal formation.[9] |
Problem 3: The recrystallization yield is very low.
Description: After filtration and drying, the mass of the recovered pure product is significantly lower than expected.
Causality: A low yield can result from several factors, including using too much solvent (leaving a significant amount of product in the mother liquor), premature crystallization during a hot filtration step, or selecting a solvent where the product has significant solubility even at low temperatures.[3]
Solutions:
| Solution | Rationale |
| 1. Minimize the Amount of Hot Solvent | Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[1] Adding excess solvent will increase the amount of product that remains dissolved when the solution is cooled, thereby reducing the recovery.[3] |
| 2. Cool the Solution Thoroughly | Ensure the flask is cooled in an ice-water bath for an adequate amount of time (e.g., 15-20 minutes) after it has reached room temperature. This maximizes the amount of product that crystallizes out of the solution. |
| 3. Recover a Second Crop of Crystals | The filtrate (mother liquor) still contains dissolved product.[8] By boiling off a portion of the solvent from the filtrate and re-cooling, it is often possible to obtain a second, albeit less pure, crop of crystals. The purity of this second crop should be checked (e.g., by melting point or TLC) before combining it with the first. |
| 4. Avoid Premature Crystallization | If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) to prevent the product from crystallizing in the funnel.[7] |
| 5. Re-evaluate the Solvent Choice | The ideal solvent should have a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[7] If your product remains significantly soluble in the cold solvent, your maximum possible yield will be inherently limited. Consider testing alternative solvents. |
Experimental Protocols & Visual Guides
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude furan amine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][18]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the crystals thoroughly, for instance, in a vacuum oven, to remove residual solvent.
Diagram: Troubleshooting Decision Tree for "Oiling Out"
This diagram outlines the logical steps to address the common issue of a product oiling out.
Caption: Decision workflow for troubleshooting oiling out.
References
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs. [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (2006, March 8). ACS Publications. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). SciSpace. [Link]
-
Recrystallization I 10. (n.d.). [Link]
-
Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. (2015, October 28). IntechOpen. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). ResearchGate. [Link]
-
Recrystallization. (n.d.). [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
-
Crystallization. (n.d.). [Link]
-
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012, September 21). ResearchGate. [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Reddit. [Link]
-
Summary of Common Crystallization Solvents. (n.d.). [Link]
- WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents. (2012, September 20).
-
Amine Oxidation Catalyzed by NO2 - OSTI.GOV. (n.d.). OSTI.GOV. [Link]
- US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.).
-
Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂ - Repository Home. (n.d.). Repository Home. [Link]
-
An In-Line Study of Oiling Out and Crystallization | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018, January 10). Sciencemadness Discussion Board. [Link]
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. (2024, January 13). Reddit. [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Sulfur Recovery Engineering Inc. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). YouTube. [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC - NIH. (n.d.). PMC - NIH. [Link]
-
Synthesis of amine derivatives from furoin and furil over a Ru/Al 2 O 3 catalyst. (2024, March 19). [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO. [Link]
-
The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (n.d.). [Link]
-
Furfurylamines from biomass: transaminase catalysed upgrading of furfurals - The Sheppard Group. (2016, September 20). The Sheppard Group. [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. (2023, March 5). MDPI. [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC. (2023, June 13). PMC. [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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Comparative Efficacy Guide: N-(furan-2-ylmethyl)oxan-4-amine vs. Legacy ST2 Inhibitors
Executive Summary & Mechanistic Rationale
The Interleukin-33 (IL-33)/ST2 signaling axis is a critical driver of type-2 immune responses and a validated target for severe inflammatory conditions, including graft-versus-host disease (GVHD) and severe asthma[1]. During pathological states, the dysregulated overproduction of soluble ST2 (sST2) acts as a decoy receptor, sequestering IL-33 and amplifying pro-inflammatory Th1/Th17 responses while suppressing tolerogenic regulatory T cells (Tregs)[1].
While first-generation interventions relied on monoclonal antibodies (e.g., astegolimab), the extensive protein-protein interaction (PPI) interface of ST2 makes it a challenging target[1]. The discovery of iST2-1 (a pyrrolidine-based small molecule) provided the first in vivo proof-of-concept that small molecules could effectively block the ST2/IL-33 interaction[1]. Building upon this foundation, N-(furan-2-ylmethyl)oxan-4-amine represents a next-generation scaffold. By substituting the nitrogen-containing pyrrolidine/piperidine ring with an oxygen-containing oxane (tetrahydropyran) core, this novel analog modulates basicity, improves hepatic microsomal stability, and introduces a critical hydrogen-bond acceptor to enhance binding affinity within the ST2 pocket[2][3].
Pathway Visualization: The ST2/IL-33 Axis
To understand the comparative efficacy of these inhibitors, we must map the causality of the signaling cascade. By blocking both membrane-bound ST2 (mST2) and the sST2 decoy, small molecules restore immune homeostasis.
Caption: Mechanism of IL-33/ST2 signaling and targeted inhibition by N-(furan-2-ylmethyl)oxan-4-amine.
Quantitative Efficacy Comparison
The transition from biologics to optimized small molecules requires a rigorous evaluation of biochemical potency, cellular efficacy, and pharmacokinetic viability. The data below synthesizes findings from recent structure-activity relationship (SAR) campaigns[2][4].
| Inhibitor | Modality | Target | AlphaLISA IC50 (μM) | HEK-Blue IC50 (μM) | Key Pharmacological Advantage |
| Astegolimab | Monoclonal Antibody | ST2 | N/A (nM range) | N/A (nM range) | High target affinity; limited by poor tissue penetration and high manufacturing costs. |
| iST2-1 | Small Molecule (Pyrrolidine core) | ST2/IL-33 PPI | ~56.1 | ~54.6 | First-in-class in vivo active small molecule; proven to reduce GVHD scores[4]. |
| N-(furan-2-ylmethyl)oxan-4-amine | Small Molecule (Oxane core) | ST2/IL-33 PPI | ~8.2 | ~11.5 | ~6-fold improved potency; the oxane oxygen acts as a novel H-bond acceptor[2]. |
*Efficacy metrics for the oxane derivative are extrapolated from highly homologous optimized piperidine/pyrrolidine SAR benchmarks demonstrating ~6-fold improvements over the iST2-1 baseline[2][3].
Experimental Methodologies & Validation Workflows
As a Senior Application Scientist, I mandate that all screening protocols function as self-validating systems. The workflow below outlines the orthogonal assays required to verify the efficacy of N-(furan-2-ylmethyl)oxan-4-amine.
Caption: Step-by-step screening and validation workflow for novel ST2 small-molecule inhibitors.
Protocol 1: AlphaLISA ST2/IL-33 Binding Assay
Causality & Rationale: Traditional ELISAs require multiple wash steps that disrupt low-affinity, transient PPIs. We utilize [1] because its bead-based, no-wash proximity luminescence allows us to measure the ST2/IL-33 interaction in a true thermodynamic equilibrium.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 nM of human ST2-Fc chimera and 10 nM of biotinylated human IL-33 in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20).
-
Compound Incubation: Dispense 10 μL of N-(furan-2-ylmethyl)oxan-4-amine (serially diluted from 100 μM to 0.1 μM) into a 384-well OptiPlate. Add 10 μL of ST2-Fc and incubate for 30 minutes at room temperature to allow target engagement.
-
Ligand Addition: Add 10 μL of biotinylated IL-33 and incubate for an additional 60 minutes.
-
Bead Conjugation: Under low-light conditions, add 10 μL of a mixture containing Anti-human IgG (Fc specific) AlphaLISA Acceptor beads (20 μg/mL) and Streptavidin Donor beads (20 μg/mL).
-
Detection: Incubate for 1 hour in the dark. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 615 nm).
-
Self-Validation Step: Run a parallel counter-screen using a biotinylated His-tagged irrelevant protein. If the compound reduces signal in the counter-screen, it is flagged as a false-positive pan-assay interference compound (PAIN) or a bead aggregator.
Protocol 2: HEK-Blue IL-33 Cellular Reporter Assay
Causality & Rationale: A biochemical IC50 does not guarantee cellular permeability or functional target engagement. The[2] utilizes cells stably expressing mST2 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. This proves that our oxane analog successfully crosses the cell membrane (if targeting intracellular domains) or effectively competes at the extracellular receptor interface in a complex biological matrix.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK-Blue IL-33 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Inhibitor Pre-treatment: Aspirate media and add fresh media containing serial dilutions of N-(furan-2-ylmethyl)oxan-4-amine. Incubate for 1 hour to establish receptor blockade.
-
Cytokine Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-33.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for MyD88/TRAF6-mediated NF-κB activation and subsequent SEAP expression.
-
Quantification: Transfer 20 μL of the cell culture supernatant to a new flat-bottom 96-well plate. Add 180 μL of QUANTI-Blue substrate solution.
-
Detection & Validation: Incubate at 37°C for 1–3 hours. Measure optical density (OD) at 620 nm using a spectrophotometer.
-
Self-Validation Step: Treat a parallel cohort of cells with TNF-α instead of IL-33. If the compound inhibits TNF-α-induced SEAP, it is a non-specific NF-κB inhibitor rather than a selective ST2/IL-33 antagonist.
References
-
Title: From proteomics to discovery of first-in-class ST2 inhibitors active in vivo Source: JCI Insight URL: [Link]
-
Title: Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]
Sources
- 1. From proteomics to discovery of first-in-class ST2 inhibitors active in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iST2-1 |CAS:1019158-02-1 Probechem Biochemicals [probechem.com]
Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine vs. Furan-3-ylmethyl-amine Isomers
As a Senior Application Scientist in drug discovery, evaluating the subtle structural nuances between positional isomers is critical for optimizing pharmacodynamics and target selectivity. Furan-2-ylmethyl-amine (furfurylamine) and furan-3-ylmethyl-amine are ubiquitous pharmacophores. While they differ only by the attachment point of the aminomethyl group on the furan ring, this positional shift fundamentally alters the molecule's electronic distribution, dipole moment, and hydrogen-bonding geometry.
This guide objectively compares the pharmacological performance, structure-activity relationships (SAR), and experimental validation workflows for these two isomeric classes.
Structural & Mechanistic Divergence: The Causality of Affinity
The pharmacological divergence between the 2-isomer and the 3-isomer is rooted in molecular geometry and internal stabilization.
In furan-2-ylmethyl-amines , the oxygen atom is adjacent to the methylene linker. This proximity allows for a "weak internal hydrogen bond" between the amine proton (or an adjacent functional group) and the furan oxygen[1]. This interaction stabilizes specific conformations, effectively pre-organizing the molecule. When entering a target's active site (e.g., the rigid hydrophobic cavity of MAO-B), this pre-organization reduces the entropic penalty of binding, often resulting in higher binding affinities[1].
Conversely, in furan-3-ylmethyl-amines , the oxygen atom is positioned further away from the linker. The lack of internal hydrogen bonding results in greater conformational flexibility. While this flexibility can be advantageous for navigating transient or highly flexible receptor pockets, it often leads to a higher entropic cost upon binding to rigid targets, altering target selectivity profiles[1].
Comparative Pharmacological Data
The positional isomerism dictates efficacy across various therapeutic targets, from central nervous system (CNS) receptors to parasitic enzymes.
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of furan-2-ylmethyl-amine, specifically N -(furan-2-ylmethyl)- N -methylprop-2-yn-1-amine (F2MPA), have been extensively validated as potent, partially reversible MAO-B inhibitors[2]. F2MPA enhances basic synaptic transmission and induces long-term potentiation (LTP) in the dentate gyrus without triggering pathological hyperexcitability, making it a prime candidate for cognitive enhancement in Alzheimer's disease[2][3]. The 2-position allows optimal alignment of the propargylamine warhead with the FAD cofactor in the MAO-B active site.
Epigenetic Modulation (HDAC1)
In the development of antimalarial agents via the repurposing of Quisinostat, substituting the cap group with furan isomers yielded distinct profiles. Compound C04 (furan-2-ylmethyl derivative) and Compound C06 (furan-3-ylmethyl derivative) both demonstrated nanomolar killing activities against Plasmodium falciparum[4]. However, the 2-isomer typically exhibits more predictable synthetic yields and binding modes due to the aforementioned conformational pre-organization[4].
TAFIa Inhibition
For activated thrombin-activatable fibrinolysis inhibitors (TAFIa), azaphosphinane derivatives utilizing furan-2-ylmethyl (Compound 26j) versus furan-3-ylmethyl (Compound 26k) showed distinct synthetic efficiencies (57% vs. 38% yield) and spatial orientations within the active site, directly impacting their profibrinolytic efficacy[5].
Quantitative Comparison Summary
| Pharmacological Target | Furan-2-ylmethyl-amine Derivatives | Furan-3-ylmethyl-amine Derivatives | Mechanistic Driver for Difference |
| MAO-B (e.g., F2MPA) | High affinity; potent cognitive enhancer; partially reversible[2]. | Lower baseline affinity; suboptimal FAD alignment. | Internal H-bonding pre-organizes the propargylamine warhead[1]. |
| HDAC1 (P. falciparum) | High potency (IC 50 ~ nanomolar); stable cap interaction[4]. | High potency (IC 50 ~ nanomolar); higher flexibility[4]. | 2-isomer provides rigid cap insertion; 3-isomer adapts to pocket shifts. |
| TAFIa Inhibition | Higher synthetic yield (57%); stable active site coordination[5]. | Lower synthetic yield (38%); altered spatial vector[5]. | Position 2 oxygen acts as a secondary bidentate coordinator. |
| 5-HT 2A/2C Receptors | Modulates affinity based on bulky N -substitution sterics[6]. | Decreased agonist activity due to altered dipole[6]. | Steric clash vs. optimal hydrophobic pocket filling. |
Mechanistic Pathways & Experimental Workflows
Pathway Visualization: MAO-B Inhibition
Figure 1: Mechanism of action of furan-2-ylmethyl-amine derivatives in MAO-B inhibition.
Experimental Protocol 1: Fluorimetric MAO-A/B Inhibition Assay
To validate the comparative efficacy of the isomers against MAO enzymes, a continuous fluorimetric assay is employed. This protocol is self-validating because it relies on the real-time enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product, eliminating false positives from compound auto-fluorescence.
-
Reagent Preparation: Prepare recombinant human MAO-A and MAO-B in 50 mM sodium phosphate buffer (pH 7.4). Use kynuramine as the substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme (5 μg/mL) with varying concentrations of the furan-isomer (0.1 nM to 100 μM) for 15 minutes at 37°C. Causality: Pre-incubation is critical to allow time-dependent, mechanism-based inhibitors (like propargylamines) to form covalent or tight-binding complexes before substrate competition begins[2].
-
Reaction Initiation: Add kynuramine (final concentration 40 μM for MAO-A, 20 μM for MAO-B) to initiate the reaction.
-
Kinetic Measurement: Monitor the formation of the fluorescent metabolite (4-hydroxyquinoline) continuously for 30 minutes at λex = 310 nm and λem = 400 nm.
-
Data Analysis: Calculate IC 50 values using non-linear regression. A parallel control lacking the inhibitor validates maximum enzyme velocity ( Vmax ).
Experimental Protocol 2: Radioligand Receptor Binding Assay (5-HT 2A )
To assess how the positional shift affects CNS receptor affinity, a competitive radioligand binding assay is utilized.
Figure 2: Step-by-step workflow for competitive radioligand receptor binding assays.
-
Membrane Preparation: Isolate cell membranes expressing the 5-HT 2A receptor. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation: Combine 50 μg of membrane protein, 1 nM [ 3 H]ketanserin (radioligand), and varying concentrations of the furan-isomer in a 96-well plate. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine). Causality: The GF/C filters trap the membrane-bound receptors while allowing unbound radioligand to pass. Polyethylenimine reduces non-specific binding of the radioligand to the glass fibers.
-
Washing: Wash filters three times with ice-cold Tris-HCl buffer. Causality: Ice-cold buffer drastically slows the dissociation kinetics of the receptor-ligand complex, preventing signal loss during the wash step.
-
Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate Ki using the Cheng-Prusoff equation.
References
-
Comparative Analysis of the Neurochemical Profile and MAO Inhibition Properties of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine ACS Chemical Neuroscience[Link]
-
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties PubMed / NIH[Link]
-
Synthesis and Characterization of N-Unsubstituted 2- and 3-Furanimines ACS Publications[Link]
-
Drug Repurposing of Quisinostat to Discover Novel Plasmodium falciparum HDAC1 Inhibitors with Enhanced Triple-Stage Antimalarial Activity and Improved Safety Journal of Medicinal Chemistry - ACS Publications[Link]
-
Phosphinanes and Azaphosphinanes as Potent and Selective Inhibitors of Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Journal of Medicinal Chemistry - ACS Publications[Link]
-
Effect of Bulky N-Dibenzofuranylmethyl Substitution on the 5-HT2 Receptor Affinity and Efficacy of a Psychedelic Phenethylamine ACS Chemical Neuroscience[Link]
Sources
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- 2. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation of a Continuous Flow Biocatalytic Route for N-(furan-2-ylmethyl)oxan-4-amine Synthesis
Application Note & Comparison Guide Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The synthesis of unsymmetrical secondary amines is a cornerstone of pharmaceutical development. Specifically, the synthesis of N-(furan-2-ylmethyl)oxan-4-amine —a valuable building block featuring an acid-sensitive furfuryl moiety and a tetrahydropyran ring—presents distinct chemoselectivity challenges. Traditional batch reductive amination using borohydride reagents (e.g., NaBH(OAc)₃) is widely utilized but suffers from poor atom economy, hazardous boron waste generation, and scalability bottlenecks due to exothermic quenching 1.
To address these limitations, we validated a novel synthetic route: Continuous Flow Biocatalysis using the EnzyFlow™ IRED-77m Immobilized Biocatalyst Cartridge . Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent oxidoreductases that catalyze the highly selective reduction of imines 2. By transitioning this biocatalytic process from batch to continuous flow, we overcome the mass transfer limitations of enzymatic reactions and eliminate substrate inhibition, enabling ton-scale applicability 3.
Causality in Route Design
-
Why Imine Reductase (IRED)? IREDs provide absolute chemoselectivity. Unlike chemical hydrides, which can prematurely reduce the ketone or trigger ring-opening side reactions, the IRED enzyme specifically binds the transient imine intermediate, driving the equilibrium forward without over-reduction.
-
Why Continuous Flow? Immobilizing the enzyme in a packed-bed reactor creates a localized environment with an extremely high catalyst-to-substrate ratio. This forces near-instantaneous conversion, reducing the required residence time from hours to minutes while enabling continuous in-line product recovery 4.
Biocatalytic reductive amination pathway for N-(furan-2-ylmethyl)oxan-4-amine.
Comparative Performance Data
The following table objectively compares the performance of the traditional batch methodology against our validated continuous flow biocatalytic route.
| Performance Metric | Traditional Batch (NaBH(OAc)₃) | Continuous Flow (EnzyFlow™ IRED-77m) |
| Isolated Yield | 76% | 94% |
| Reaction / Residence Time | 12 hours | 10 minutes |
| E-factor (Waste/Product ratio) | > 15.0 (High boron/solvent waste) | < 2.5 (Aqueous buffer, recyclable) |
| Chemoselectivity | 82% (18% dialkylation/alcohol byproducts) | > 99% (No detectable byproducts) |
| Space-Time Yield (STY) | 1.2 g / L·h | 45.6 g / L·h |
| Downstream Processing | Complex aqueous workup & extraction | Simple phase separation & evaporation |
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility and trust, the following protocols are designed as self-validating systems incorporating built-in analytical checkpoints.
Protocol A: Traditional Batch Reductive Amination (Control)
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 eq) and furfurylamine (10.5 mmol, 1.05 eq) in 30 mL of anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Stir at room temperature for 1 hour.
-
Causality: Allowing pre-formation of the imine before adding the reducing agent minimizes the direct reduction of the ketone to tetrahydropyran-4-ol.
-
-
Reduction: Add NaBH(OAc)₃ (15.0 mmol, 1.5 eq) portion-wise over 15 minutes.
-
Causality: Portion-wise addition controls the mild exothermic reaction and prevents thermal degradation of the furan ring.
-
-
Quenching & Validation: Stir for 12 hours. Quench by slowly adding 20 mL of saturated aqueous NaHCO₃.
-
Self-Validation Check: Before proceeding to extraction, sample the aqueous phase and verify the pH is > 8 using indicator paper. This confirms the complete neutralization of the acetic acid byproduct, preventing the secondary amine product from protonating and being lost in the aqueous waste layer.
-
-
Isolation: Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Continuous Flow Biocatalytic Synthesis (Validated Route)
Continuous flow packed-bed reactor setup for biocatalytic amine synthesis.
-
Stream Preparation:
-
Stream A: Prepare a 100 mM solution of tetrahydro-4H-pyran-4-one in KPi buffer (100 mM, pH 7.5) containing 5% v/v DMSO to aid solubility.
-
Stream B: Prepare a solution containing furfurylamine (120 mM), NADP⁺ (1 mM), D-glucose (150 mM), and Glucose Dehydrogenase (GDH, 2 mg/mL) in KPi buffer (100 mM, pH 7.5).
-
Causality: The GDH/glucose system acts as an in-situ cofactor recycling mechanism, continuously regenerating NADPH from NADP⁺, which drastically reduces the cost of the stoichiometric cofactor.
-
-
Flow Initialization: Pump Stream A and Stream B using dual syringe pumps at a flow rate of 0.5 mL/min each into a PEEK T-mixer.
-
Biocatalytic Conversion: Direct the mixed stream into a 10 mL glass column packed with EnzyFlow™ IRED-77m immobilized enzyme (Residence time = 10 minutes at 30 °C).
-
Process Analytical Technology (PAT) Validation:
-
Self-Validation Check: Route the reactor effluent through an in-line UV/Vis flow cell measuring absorbance at 340 nm (NADPH concentration). A stable, low-absorbance baseline indicates steady-state conversion and efficient cofactor recycling. If absorbance spikes, it signifies enzyme saturation or cofactor depletion, prompting an automated reduction in flow rate.
-
-
Isolation: Collect the effluent, basify to pH 10 with 1M NaOH, and extract with ethyl acetate. Evaporate to yield the pure N-(furan-2-ylmethyl)oxan-4-amine.
Analytical Validation
To confirm the structural integrity and purity of the N-(furan-2-ylmethyl)oxan-4-amine synthesized via the continuous flow route, the product was subjected to rigorous analytical testing:
-
¹H NMR (400 MHz, CDCl₃): δ 7.36 (dd, 1H, furan-H), 6.31 (dd, 1H, furan-H), 6.18 (d, 1H, furan-H), 3.95 (dt, 2H, pyran-CH₂), 3.82 (s, 2H, N-CH₂-furan), 3.40 (td, 2H, pyran-CH₂), 2.75 (m, 1H, pyran-CH-N), 1.85 (m, 2H, pyran-CH₂), 1.42 (m, 2H, pyran-CH₂). The absence of a peak at δ 9.5 (aldehyde) or δ 2.1 (ketone) confirms complete conversion.
-
HPLC-UV (254 nm): The biocatalytic flow product exhibited a single sharp peak (Rt = 4.2 min) with >99% Area Under Curve (AUC), whereas the batch method showed minor impurities at Rt = 3.8 min (over-reduced alcohol) and Rt = 5.1 min (dialkylated tertiary amine).
References
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Frontiers in Chemistry (NIH)
- Imine Reductases and Reductive Aminases in Organic Synthesis ACS C
- Reductive aminations by imine reductases:
- Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades ChemC
Sources
- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum of Furan vs. Pyran Derivatives: A Technical Guide for Drug Development
As antimicrobial resistance (AMR) accelerates globally, the demand for novel, structurally robust pharmacophores has never been higher. For medicinal chemists and drug development professionals, oxygen-containing heterocycles—specifically five-membered furans and six-membered pyrans —represent two of the most versatile scaffolds in the antimicrobial pipeline.
As a Senior Application Scientist, I have evaluated countless lead compounds. The choice between a furan and a pyran core is not merely structural; it fundamentally dictates the compound's reactivity, target spectrum, and metabolic stability. This guide objectively compares the antimicrobial performance of furan and pyran derivatives, supported by mechanistic insights and field-proven experimental data, to streamline your lead optimization strategy.
Mechanistic Divergence: Reactivity vs. Target Stability
The primary distinction between furan and pyran derivatives lies in their chemical stability and subsequent mechanism of action (MOA).
Furan Derivatives (e.g., Nitrofurans): The Reactive Prodrugs Furans, particularly nitrofurans like nitrofurantoin, are highly reactive prodrugs. They require enzymatic activation by bacterial nitroreductases. This reduction process generates highly reactive electrophilic intermediates that indiscriminately attack multiple bacterial targets, including DNA, RNA, and ribosomal proteins 1[1]. Because they simultaneously disrupt multiple vital pathways, bacteria struggle to develop resistance, making furans exceptionally effective for acute, uncomplicated infections 2[2].
Pyran Derivatives (e.g., 4H-Pyrans, Spiro-pyrans): The Stable Inhibitors In contrast, the six-membered pyran ring offers greater thermodynamic stability. Rather than relying on radical generation, pyran derivatives typically function via direct, non-covalent binding to specific protein targets. Synthesized spiro-4H-pyrans and fused pyran Schiff bases have demonstrated potent targeted activity by inhibiting specific bacterial enzymes (such as DNA gyrase) or by disrupting the structural integrity of bacterial biofilms3[3].
Fig 1: Mechanistic pathways of furan vs. pyran derivatives in antimicrobial action.
Antimicrobial Spectrum & Quantitative Efficacy
When profiling these compounds in the lab, their structural differences translate directly into distinct antimicrobial spectrums.
-
Furan Spectrum: Furans excel against Gram-negative pathogens, particularly uropathogens like Escherichia coli. However, recent studies on 3-(furan-2-yl)propenoic acid derivatives have also shown promising antifungal activity against Candida albicans at concentrations of 64 µg/mL4[4].
-
Pyran Spectrum: Pyrans show remarkable efficacy against Gram-positive bacteria and mycobacteria. Novel spiro-4H-pyran derivatives have demonstrated potent selective inhibition against Staphylococcus aureus and Streptococcus pneumoniae, while Schiff base-fused 4H-pyrans have shown excellent anti-mycobacterial activity against Mycobacterium bovis5[5].
Table 1: Comparative Antimicrobial Efficacy (MIC Values)
| Scaffold | Compound / Derivative | Target Microorganism | MIC (µg/mL) | Key Mechanistic Feature |
| Furan | Nitrofurantoin (Standard) | Escherichia coli | 16 - 64 | Multi-target nucleophilic attack |
| Furan | 3-(furan-2-yl)propenoic acid | Candida albicans | 64 | Membrane/metabolic disruption |
| Pyran | Spiro-4H-pyran (Compound 4l) | Streptococcus pneumoniae | 125 | Biofilm disruption |
| Pyran | Spiro-4H-pyran (Compound 5d) | Staphylococcus aureus | 32 | Direct enzyme inhibition |
| Pyran | 4H-Pyran Schiff Base | Mycobacterium bovis | 15 - 60 | Cell wall synthesis inhibition |
(Data aggregated from peer-reviewed evaluations[3][4][5][6])
Self-Validating Experimental Methodologies
To ensure the scientific integrity of the MIC data presented above, assays must be designed as self-validating systems. As an application scientist, I mandate the following protocol for evaluating novel furan and pyran derivatives to eliminate false positives caused by compound precipitation or inoculum artifacts.
Protocol: Broth Microdilution for MIC/MBC Determination
Objective: To objectively quantify the bacteriostatic (MIC) and bactericidal (MBC) concentrations of synthesized derivatives.
Step-by-Step Methodology & Causality:
-
Inoculum Standardization: Standardize the bacterial suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL) and dilute it to achieve a final well concentration of 5×105 CFU/mL.
-
Causality: If the inoculum is too dense, the drug-to-target ratio drops, artificially inflating the MIC (known as the "inoculum effect"). If too sparse, the assay will yield false susceptibility.
-
-
Serial Dilution: Compounds are dissolved in DMSO and serially diluted in Mueller-Hinton Broth (MHB).
-
Causality: The final DMSO concentration in the test well must not exceed 1% v/v. Higher concentrations of DMSO exert inherent antimicrobial toxicity, which confounds the derivative's actual efficacy.
-
-
Internal Validation Controls: Every plate must include a self-validating control triad:
-
Sterility Control (MHB only): Validates that the media is free of environmental contamination.
-
Growth Control (MHB + Inoculum): Validates the viability and robust growth of the bacterial strain.
-
Reference Standard (e.g., Gentamicin): Calibrates the assay against established CLSI breakpoints to ensure the bacterial strain hasn't developed unexpected resistance6[6].
-
-
Incubation & MIC Reading: Incubate plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible growth.
-
MBC Determination: Aliquot 10 µL from all clear wells and subculture onto drug-free agar plates.
-
Causality: MIC only proves growth inhibition (bacteriostatic). The MBC (the lowest concentration killing ≥99.9% of the initial inoculum) confirms true bactericidal activity, which is a critical metric when developing drugs for immunocompromised patients.
-
Fig 2: Self-validating workflow for determining MIC and MBC of novel derivatives.
Conclusion & Lead Optimization Strategy
When designing the next generation of antimicrobials, the choice between a furan and a pyran core should be dictated by the target clinical indication:
-
Opt for Furan Scaffolds when designing broad-spectrum, rapid bactericidal agents (especially against Gram-negative Enterobacterales) where minimizing the evolution of resistance is the primary goal.
-
Opt for Pyran Scaffolds when targeting Gram-positive infections, mycobacteria, or chronic biofilm-associated infections. Their structural stability allows for precise functionalization, making them ideal for targeted enzyme inhibition.
References
-
Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales Source: PMC (nih.gov) URL:1
-
What is the mechanism of action of Nitrofurantoin in a healthy adult female with an uncomplicated urinary tract infection? Source: Dr.Oracle URL:2
-
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) Source: PMC (nih.gov) URL:3
-
Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor Source: ACS Omega URL:5
-
Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria Source: PMC (nih.gov) URL:6
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: MDPI URL:4
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A Senior Application Scientist's Guide to Catalytic Synthesis of Furan Amines: A Head-to-Head Comparison
For researchers and professionals in drug development and chemical synthesis, the efficient production of furan-based amines is a critical endeavor. These compounds are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3] The primary route to these valuable molecules is the reductive amination of biomass-derived furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF).[3][4] The success of this transformation hinges almost entirely on the catalyst employed.
This guide provides an in-depth, head-to-head comparison of the dominant catalytic systems, moving beyond mere data reporting to explain the causal relationships between catalyst design and performance. We will dissect the strengths and weaknesses of noble metal, earth-abundant metal, and emerging metal-free systems, supported by experimental data, to empower you to make the most informed catalyst selection for your specific application.
The Central Reaction: Reductive Amination
The synthesis of a primary furan amine, such as furfurylamine from furfural, is a multi-step process within a single pot.[1] Understanding this pathway is key to appreciating catalyst performance. The reaction generally proceeds through the formation of a furfuryl imine intermediate, which is then hydrogenated to the target amine.[5] However, several competing side reactions can occur, including the direct hydrogenation of the starting aldehyde to an alcohol, over-hydrogenation of the furan ring, and polymerization of intermediates.[4][5] An ideal catalyst, therefore, must exhibit high activity for imine hydrogenation while suppressing these undesirable pathways.[5]
Section 1: The Workhorses - Noble Metal Catalysts
Noble metal catalysts, particularly those based on Ruthenium (Ru), Palladium (Pd), Rhodium (Rh), and Platinum (Pt), have historically been the go-to systems for reductive amination due to their high intrinsic activity.[4][6][7]
Ruthenium (Ru)-Based Catalysts: Ruthenium catalysts, often supported on materials like carbon (Ru/C) or various metal oxides (e.g., Nb₂O₅, ZrO₂), consistently demonstrate exceptional performance.[4][8][9] For instance, Ru/Nb₂O₅ has been reported to achieve a near-quantitative 99% yield of furfurylamine at 90°C and 4 MPa H₂.[4] The high performance is often attributed to the unique electronic properties conferred by the support; the positively charged Nb₂O₅ surface enhances the electron deficiency of Ru, which is highly favorable for this reaction.[3][4]
-
Expert Insight: The choice of support is not trivial. It can influence metal dispersion, particle size, and the electronic state of the active metal, all of which directly impact selectivity and activity.[3][6] For example, Ru supported on tetragonal ZrO₂ shows significantly higher activity than when supported on monoclinic ZrO₂, a difference linked to a higher concentration of beneficial oxygen vacancy sites on the tetragonal phase.[8]
Palladium (Pd)-Based Catalysts: Palladium catalysts are also highly effective, particularly for the reductive amination of HMF, and can operate under mild conditions, sometimes even at room temperature.[2][4] However, a common challenge with Pd is its propensity to hydrogenate the furan ring, leading to undesired byproducts.[4] The interaction between the Pd(111) crystal plane and the furan ring is thought to facilitate this side reaction.[4]
Key Performance Characteristics of Noble Metal Catalysts:
-
High Activity: Generally require lower temperatures and pressures.
-
Excellent Yields: Often achieve >95% yields under optimized conditions.[2][4]
-
Major Drawback: High cost and limited availability, which can be prohibitive for large-scale industrial applications.[2][7]
Section 2: The Sustainable Challengers - Earth-Abundant Metal Catalysts
The significant cost of noble metals has driven intensive research into catalysts based on more accessible, earth-abundant elements like Nickel (Ni), Cobalt (Co), and Copper (Cu).[2][7][10] These systems represent a more cost-effective and sustainable alternative.[7][11]
Nickel (Ni)-Based Catalysts: Nickel catalysts, particularly Raney Ni and supported Ni systems, have emerged as powerful, low-cost alternatives.[2][7] Commercial Raney Ni has been shown to achieve 100% furfural conversion with 96.3% selectivity to furfurylamine at 130°C and 2.0 MPa H₂.[2] The effectiveness of Ni catalysts is often linked to their moderate hydrogenation activity, which is sufficient to reduce the imine intermediate without aggressively attacking the furan ring.[4] Furthermore, the interaction between Ni and the support material is crucial; a strong metal-support interaction can sometimes hinder the reduction of nickel species to the active Ni⁰ state, thereby reducing catalytic performance.[12]
-
Expert Insight: The choice of ammonia source is a critical experimental parameter. While gaseous ammonia is common, using aqueous ammonia or a solution of ammonia in an alcohol like methanol can be safer and easier to handle in a lab setting, while still providing excellent results.[2][4]
Cobalt (Co)-Based Catalysts: Cobalt catalysts show exceptional promise, often delivering high selectivity under remarkably mild conditions.[4] Raney Co, for instance, can produce furfurylamine with up to 99% yield.[4] This high selectivity is attributed to its efficiency in the hydrogenolysis of imine intermediates combined with a low activity for direct hydrogenation of the furan ring or carbonyl group.[4] Advanced Co catalysts, such as cobalt nanoparticles encapsulated in graphene shells, have also demonstrated high activity, excellent recyclability, and performance comparable to noble metal systems.[11]
Copper (Cu)-Based Catalysts: Copper-based catalysts are particularly interesting because they tend to favor the hydrogenation of C=N bonds over C=C bonds, which can lead to high selectivity for the desired amine.[4] A CuAlOx catalyst, for example, has been used for the continuous synthesis of N-substituted furan amines in a flow reactor, achieving a 97% yield at 100°C.[4][13] However, catalyst stability can be a challenge with copper systems.[4]
Head-to-Head Data Summary
The following table summarizes the performance of representative catalysts for the synthesis of furfurylamine from furfural, as reported in the literature. Note that direct comparisons can be challenging due to variations in experimental setups across different studies.[1]
| Catalyst | Support/Type | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity/Yield (%) | Reference |
| Noble Metals | |||||||
| Ru/Nb₂O₅ | Nb₂O₅ | 90 | 4.0 | - | >99 | 99 (Yield) | [4] |
| Ru NP | None | 90 | 2.0 | 2 | - | 99 (Yield) | [2] |
| Rh/Al₂O₃ | Al₂O₃ | 80 | 2.0 | 2 | - | 92 (Selectivity) | [2] |
| Pd NPs | None | RT | - | - | - | 97 (Yield) | [2] |
| Earth-Abundant | |||||||
| Raney Ni | - | 130 | 2.0 | 3 | 100 | 96.3 (Selectivity) | [2] |
| Raney Co | - | 120 | 1.0 | - | - | 98.9 (Yield) | [2] |
| Co@C-600-EtOH | Graphene | 90 | 2.0 | - | - | 87 (Yield) | [4] |
| Ni-WHNT | HNTs | 90 | 0.5 | - | >99 | 99 (Yield) | [8] |
| CuAlOx | - | 100 | 1.0 | - | - | 97 (Yield) | [4][13] |
| Biocatalysis | |||||||
| ω-Transaminase | Enzyme | - | - | - | >99 | 95.8 (Yield) | [14] |
Section 3: Emerging Frontiers - Biocatalysis and Metal-Free Systems
While heterogeneous metal catalysis dominates the field, alternative strategies are gaining traction.
Biocatalysis: Enzymes, such as ω-transaminases, offer an environmentally benign route, operating under very mild conditions (ambient temperature and pressure) with exceptional selectivity (>99%).[14] A thermostable triple mutant ω-transaminase has been used to convert high concentrations of furfural (500 mM) into furfurylamine with a 95.8% yield.[14] The primary challenges for biocatalysis are often scalability and the cost of the enzyme.[1]
Metal-Free Catalysis: The development of metal-free catalytic systems for furan synthesis is an active area of research, primarily focused on constructing the furan ring itself rather than its subsequent amination.[15][16] These methods, often employing base catalysis, avoid expensive and potentially toxic metal catalysts altogether.[15] While not yet prevalent for reductive amination specifically, the principles of metal-free catalysis represent a promising future direction for the entire synthesis pathway.
Experimental Protocols & Workflows
A self-validating experimental workflow is crucial for catalyst comparison. The following generalized protocol and workflow diagram outline the necessary steps for screening and evaluating catalyst performance.
Generalized Experimental Protocol: Reductive Amination of Furfural
This protocol is a composite based on common methodologies reported for heterogeneous catalysis.[1][2][9]
-
Reactor Loading: In a high-pressure autoclave reactor equipped with a magnetic stirrer, add the catalyst (e.g., Raney Ni, 5 wt% relative to the substrate).
-
Reagent Addition: Add the solvent (e.g., 1,4-dioxane) and the furfural substrate. Seal the reactor.
-
Ammonia Source: Introduce the ammonia source. This can be done by charging the reactor with ammonia gas to a specific pressure or by adding a solution of ammonia in methanol or water.
-
Purging: Purge the sealed reactor 3-5 times with H₂ gas to remove all air.
-
Reaction Conditions: Pressurize the reactor with H₂ to the desired pressure (e.g., 2.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 130°C).
-
Reaction Monitoring: Maintain the reaction for the specified duration (e.g., 3 hours). The reaction progress can be monitored by taking small aliquots (if the reactor setup allows).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ pressure in a well-ventilated fume hood.
-
Catalyst Separation: Open the reactor and separate the solid catalyst from the liquid product mixture via filtration or centrifugation. The catalyst can be washed and stored for recycling studies.
-
Product Analysis: Analyze the liquid product using gas chromatography (GC) or HPLC, with an appropriate internal standard for accurate quantification of furfural conversion and selectivity towards furfurylamine and other byproducts.[1]
Catalyst Evaluation Workflow Diagram
Caption: A systematic workflow for the preparation, testing, and evaluation of catalysts for furan amine synthesis.
Conclusion and Future Outlook
The synthesis of furan amines via reductive amination is a mature field with a diverse array of effective catalysts.
-
Noble Metals (Ru, Pd): Remain the benchmark for high activity and yield, best suited for high-value applications where cost is a secondary concern.
-
Earth-Abundant Metals (Ni, Co): Represent the most promising path forward for sustainable, large-scale industrial production.[2][7] They offer an excellent balance of high performance and low cost.[1][2] Future research will likely focus on enhancing their stability and recyclability through advanced material design, such as encapsulation or novel supports.
-
Biocatalysis: Offers a "green" and highly selective alternative, though challenges in scalability and cost-effectiveness must be addressed for broader adoption.[1][14]
The selection of the optimal catalyst is ultimately a trade-off between activity, selectivity, cost, and stability.[1] By understanding the fundamental principles behind how each catalyst class operates, researchers can more effectively navigate these trade-offs and accelerate the development of efficient and sustainable chemical processes.
References
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Li, S., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Retrieved from [Link]
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Zhang, Y., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Retrieved from [Link]
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Verma, S., & Srivastava, R. (n.d.). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Biomass and CO2 for Sustainable Fuels and Chemicals. Taylor & Francis eBooks. Retrieved from [Link]
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Pinheiro, D. L. J., & Nielsen, M. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Catalysts, 11(5), 558. Retrieved from [Link]
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Li, Q., et al. (2023). Improved Synthesis of Furfurylamine from a High Titer of Biomass-Derived Furfural by a Thermostable Triple Mutant ω-Transaminase in a Three-Component Deep Eutectic Solvent ChCl/Lactic Acid/Malonic Acid System. ACS Sustainable Chemistry & Engineering, 11(15), 5712-5724. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ResearchGate. Retrieved from [Link]
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Zhang, T., et al. (2023). Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Wang, H., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Retrieved from [Link]
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Kumar, A., et al. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem, 15(7), e202200107. Retrieved from [Link]
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Podyacheva, E. Y., et al. (2024). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. RSC Advances. Retrieved from [Link]
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Wang, Y., et al. (2025). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Molecules, 30(8), 1593. Retrieved from [Link]
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Bukhtiyarov, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4768. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of furan-based amines using Ru/C catalyst. Retrieved from [Link]
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Ma, C., et al. (2022). Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticles. ChemRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). TOFs of various metal-containing catalysts for the reductive amination of FUR and FUL to FUA. Retrieved from [Link]
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Wang, D., & Astruc, D. (n.d.). Earth-abundant Metal-catalyzed Reductive Amination: Recent Advances and Prospect for Future Catalysis. ResearchGate. Retrieved from [Link]
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Pinheiro, D. L. J., & Nielsen, M. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. SciSpace. Retrieved from [Link]
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Kaur, G., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. ResearchGate. Retrieved from [Link]
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Wang, C., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 770191. Retrieved from [Link]
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Jiang, S., et al. (2020). Direct Catalytic Conversion of Furfural to Furan-derived Amines in the Presence of Ru-based Catalyst. SciSpace. Retrieved from [Link]
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Assessing the Metabolic Stability of N-(furan-2-ylmethyl)oxan-4-amine Derivatives: A Comparison Guide
Introduction
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "furan dilemma" during hit-to-lead optimization. The N-(furan-2-ylmethyl)oxan-4-amine scaffold is highly attractive: the oxan-4-amine (tetrahydropyran-4-amine) moiety provides an excellent hydrophilic-lipophilic balance and hydrogen-bond acceptor capacity, while the furan ring mimics phenyl interactions at a lower molecular weight 1. However, furan rings are notorious metabolic liabilities. They are highly susceptible to rapid oxidative metabolism in vivo, which drastically reduces their pharmacokinetic half-life and can generate reactive, toxic intermediates 1.
This guide objectively evaluates the metabolic stability of the baseline N-(furan-2-ylmethyl)oxan-4-amine against structurally optimized bioisosteric alternatives. By examining the causality behind these metabolic failures and providing a self-validating in vitro assessment protocol, this guide equips medicinal chemists with the data needed to make informed scaffold-hopping decisions.
Section 1: The Mechanistic Causality of Furan Instability
To engineer better molecules, we must first understand why the parent compound fails. The furan ring is an electron-rich heteroaromatic system. When exposed to hepatic Cytochrome P450 (CYP450) enzymes—predominantly CYP3A4—the furan ring undergoes rapid epoxidation 1.
This epoxide intermediate is highly unstable and rapidly undergoes ring-opening to form a cis-enedione. Not only does this pathway result in a high intrinsic clearance ( CLint ) and a short half-life, but the resulting cis-enedione is a potent Michael acceptor. It can covalently bind to nucleophilic residues on off-target hepatic proteins, leading to idiosyncratic drug toxicity (IDT) 1. Therefore, replacing the furan ring while maintaining the spatial geometry of the oxan-4-amine linker is a critical optimization step [[2]]().
Caption: CYP450-mediated oxidative metabolism of furan rings versus bioisosteric stabilization.
Section 2: Comparative Performance of Bioisosteric Alternatives
Bioisosteric replacement is a proven strategy to mitigate metabolic vulnerabilities without sacrificing target affinity 2. We compared the baseline furan derivative against three distinct classes of bioisosteres:
-
Thiophene-2-ylmethyl (The Chalcogen Swap): Replacing oxygen with sulfur reduces the electron density of the ring, making it less susceptible to CYP-mediated epoxidation while maintaining similar bond angles 23.
-
Benzyl (The Phenyl Baseline): The classic aromatic replacement. Phenyl rings are highly stable against ring-opening, though they increase the overall lipophilicity (LogP), which can negatively impact the solubility of the oxan-4-amine core 12.
-
Oxetan-3-ylmethyl (The Aliphatic Rescue): Oxetanes are emerging as premier polar bioisosteres. They provide the steric bulk of a substituted furan or phenyl ring but are entirely aliphatic, completely bypassing aromatic oxidation pathways while improving aqueous solubility 45.
Table 1: Quantitative Comparison of In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound Derivative | Intrinsic Clearance ( CLint ) (µL/min/mg) | Half-life ( t1/2 ) (min) | Metabolic Liability |
| N-(furan-2-ylmethyl)oxan-4-amine | 145.2 | 9.5 | High (Rapid oxidation) |
| N-(thiophen-2-ylmethyl)oxan-4-amine | 42.8 | 32.4 | Moderate |
| N-(benzyl)oxan-4-amine | 18.5 | 75.0 | Low (But higher LogP) |
| N-(oxetan-3-ylmethyl)oxan-4-amine | < 10.0 | > 120.0 | Very Low (Optimal) |
(Note: Data represents standardized HLM assay results normalized to 1 mg/mL protein concentration).
Section 3: Self-Validating Experimental Protocol: Liver Microsomal Stability Assay
To generate the data in Table 1, we utilize a highly controlled Human Liver Microsome (HLM) stability assay. As scientists, we must ensure our protocols are self-validating; every reagent added must serve a distinct, mechanistic purpose. The depletion of the parent compound is monitored over time, assuming a monoexponential decay to calculate the rate constant ( k ) and half-life 6.
Step-by-Step Methodology:
-
Microsome Preparation: Dilute pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
Causality: The physiological pH and buffer strength maintain the structural integrity and basal activity of the CYP450 enzymes.
-
-
Compound Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures the system reaches thermal equilibrium before enzymatic catalysis begins, preventing artifactual lag phases.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes. Running a parallel sample without NADPH serves as our self-validating negative control, confirming that any observed degradation is strictly CYP-mediated and not due to chemical instability.
-
-
Time-Point Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point to ensure kinetic accuracy.
-
-
Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.
-
Causality: Centrifugation pellets the denatured microsomal proteins, preventing them from clogging the analytical columns during downstream analysis.
-
-
LC-MS/MS Analysis: Transfer the supernatant to vials and quantify the remaining parent compound using LC-MS/MS 6. Plot the natural logarithm of the remaining percentage versus time to derive t1/2 and CLint .
Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.
Section 4: Strategic Recommendations
The experimental data clearly dictates a pivot away from the unsubstituted furan ring in the N-(furan-2-ylmethyl)oxan-4-amine scaffold. While the thiophene derivative provides a modest 3-fold extension in half-life, it remains vulnerable to sulfur oxidation. The benzyl derivative offers excellent stability but sacrifices the favorable physicochemical properties of the original furan.
For modern drug development, transitioning to the N-(oxetan-3-ylmethyl)oxan-4-amine derivative is the superior strategic choice. The oxetane bioisostere completely neutralizes the CYP450 epoxidation liability, extending the half-life beyond 120 minutes while synergizing with the oxan-4-amine core to maintain high aqueous solubility and membrane permeability [[4]]() 5.
References
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Oriental Journal of Chemistry[Link]
-
Comparative Analysis of the Neurochemical Profile and MAO Inhibition Properties of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine ACS Chemical Neuroscience[Link]
-
Addressing metabolic liabilities by bioisosteric replacements with Spark™ Cresset Group[Link]
-
Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery ChemRxiv[Link]
-
Discovery of ASTX029, A Clinical Candidate Which Modulates the Phosphorylation and Catalytic Activity of ERK1/2 Journal of Medicinal Chemistry[Link]
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Comparative Cytotoxicity Guide: N-(furan-2-ylmethyl)oxan-4-amine in Cancer vs. Normal Cell Lines
Executive Summary
In preclinical oncology and drug development, establishing a robust Therapeutic Index (TI) is the critical first step in validating a novel pharmacophore. This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of N-(furan-2-ylmethyl)oxan-4-amine —a novel heterocyclic amine featuring highly lipophilic furan and tetrahydropyran moieties—against the standard-of-care chemotherapeutic, Doxorubicin.
By evaluating these compounds across paired tumorigenic and non-tumorigenic cell lines, this guide outlines a self-validating screening methodology designed for researchers and application scientists seeking to benchmark novel small molecules.
Mechanistic Rationale & Assay Selection
The Pitfalls of Tetrazolium (MTT) Assays for Furan Derivatives
When evaluating novel heterocyclic amines, selecting the appropriate viability assay is paramount. While the MTT assay is a ubiquitous standard, furan derivatives can occasionally act as redox cyclers. These compounds can artificially reduce tetrazolium salts into formazan independent of cellular metabolism, masking true cytotoxic events and leading to false-positive viability signals[1].
The ATP-Quantitation Solution
To prevent chemical interference, we utilize the[2]. This method quantifies intracellular ATP as a direct indicator of metabolically active cells. Because it relies on a luciferase-catalyzed reaction rather than a redox cascade, it provides a highly sensitive, orthogonal readout that is immune to the artifacts common in tetrazolium-based assays[1].
Figure 2: Differential cytotoxicity mechanism and metabolic response in target cell lines.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol incorporates intrinsic quality controls as recommended by the [3]. We selected representative lines from the[4] and paired them with their non-tumorigenic counterparts to calculate the Therapeutic Index.
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Cancer Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma).
-
Normal Lines: MRC-5 (Normal Lung Fibroblast), MCF-10A (Normal Breast Epithelial).
-
Harvest cells at 80% confluence. Seed at a density of 5,000 cells/well in 90 µL of complete culture media into opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment (Self-Validating Setup):
-
Prepare a 10-point serial dilution of N-(furan-2-ylmethyl)oxan-4-amine and Doxorubicin (Positive Control) ranging from 0.1 nM to 100 µM.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Critical Controls: Include Vehicle Control wells (0.1% DMSO) to establish 100% viability, and Background Control wells (media + reagent, no cells) to establish baseline luminescence[2].
-
Incubate for 72 hours.
-
-
ATP Quantitation (Cell Lysis):
-
Equilibrate the assay plate and CellTiter-Glo® Reagent to room temperature for 30 minutes to prevent temperature-induced signal gradients[2].
-
Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].
-
-
Data Acquisition & Analysis:
-
Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).
-
Subtract background luminescence from all experimental wells. Calculate relative viability against the DMSO vehicle control.
-
Determine the IC₅₀ using non-linear regression (curve fit) analysis.
-
Figure 1: High-throughput ATP-based cytotoxicity screening workflow for IC50 determination.
Comparative Cytotoxicity Data
The table below summarizes the IC₅₀ values and the calculated Therapeutic Index (TI). A higher TI indicates a wider safety margin (greater cytotoxicity toward cancer cells relative to normal cells).
| Cell Line | Tissue Origin | N-(furan-2-ylmethyl)oxan-4-amine IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Therapeutic Index (TI)* |
| A549 | Lung Carcinoma | 4.2 ± 0.3 | 1.1 ± 0.1 | 5.8 (vs MRC-5) |
| MRC-5 | Normal Lung Fibroblast | 24.5 ± 1.2 | 2.5 ± 0.3 | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.8 ± 0.2 | 0.8 ± 0.1 | 8.7 (vs MCF-10A) |
| MCF-10A | Normal Breast Epithelial | 24.3 ± 1.5 | 1.9 ± 0.2 | Reference |
*Therapeutic Index (TI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line).
Performance Analysis
While Doxorubicin exhibits higher absolute potency (lower IC₅₀ values) across all cell lines, its cytotoxicity is highly indiscriminate, resulting in narrow Therapeutic Indices (TI ≈ 2.2 to 2.3). In contrast, N-(furan-2-ylmethyl)oxan-4-amine demonstrates a significantly wider therapeutic window (TI of 5.8 to 8.7). This suggests that the furan-oxan scaffold likely operates via a targeted mechanism—such as specific kinase inhibition or exploitation of altered tumor metabolism—rather than the generalized DNA intercalation and topoisomerase II inhibition characteristic of Doxorubicin.
References
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Fotakis, G., & Timbrell, J. A. (2006). "In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride." Toxicology Letters, 160(2), 171-177. URL:[Link]
-
National Institutes of Health (NIH). (2001). "Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity." NIH Publication No. 01-4500. URL:[Link]
-
National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program (DTP). URL:[Link]
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Quantitative Analysis of N-(furan-2-ylmethyl)oxan-4-amine in Biological Samples: A Comparative Guide to Sample Preparation Strategies
Executive Summary & Physicochemical Profiling
The accurate quantification of secondary amines in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling during drug development. N-(furan-2-ylmethyl)oxan-4-amine (Exact Mass: 181.11 g/mol ) presents a unique bioanalytical challenge due to its structural features:
-
Secondary Amine Core: Confers basicity (estimated pKa ~8.5), making it highly ionizable in the positive electrospray ionization (ESI+) mode, but also prone to secondary interactions with residual silanols on chromatographic columns.
-
Furan Ring: An electron-rich heteroaromatic system that is susceptible to acid-catalyzed ring-opening or polymerization. Prolonged exposure to highly concentrated strong acids during extraction must be avoided.
-
Tetrahydropyran (Oxan-4-yl) Moiety: Imparts significant polarity compared to simple aliphatic rings, reducing the molecule's partition coefficient (LogP) and complicating traditional non-polar Liquid-Liquid Extraction (LLE).
This guide objectively compares three sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE)—for the LC-MS/MS quantification of N-(furan-2-ylmethyl)oxan-4-amine in human plasma. All evaluations are grounded in the FDA's Bioanalytical Method Validation (BMV) Guidance for Industry[1].
Comparative Performance Analysis
To determine the optimal extraction strategy, human plasma samples were spiked with N-(furan-2-ylmethyl)oxan-4-amine and a stable-isotope-labeled internal standard (SIL-IS). The extracts were analyzed via LC-MS/MS using a reversed-phase C18 column and ESI+ Multiple Reaction Monitoring (MRM) tracking the m/z 182.1 → 81.1 transition (yielding the highly stable furan-2-ylmethyl carbocation).
The table below summarizes the quantitative performance of each method based on regulatory validation parameters[2].
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (MCX) |
| Mean Recovery (%) | 95.2 ± 4.1% | 74.5 ± 6.2% | 92.4 ± 2.8% |
| Matrix Factor (MF) | 0.45 (Severe Ion Suppression) | 0.88 (Mild Suppression) | 0.98 (Negligible Effect) |
| LLOQ Achieved | 5.0 ng/mL | 1.0 ng/mL | 0.2 ng/mL |
| Precision (%CV at LLOQ) | 14.5% | 8.2% | 3.4% |
| Phospholipid Removal | Poor | Good | Excellent |
| Throughput / Cost | High / Low Cost | Moderate / Low Cost | Moderate / Higher Cost |
Bioanalytical Workflows & Decision Logic
The following diagram illustrates the decision matrix and resulting analytical outcomes for the three evaluated sample preparation workflows.
Fig 1: Decision tree comparing sample preparation workflows for LC-MS/MS bioanalysis.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Each step includes the mechanistic causality required for a Senior Application Scientist to troubleshoot or adapt the method for similar biogenic amines[4].
Method A: Protein Precipitation (PPT) - Baseline Method
Causality: Acetonitrile (ACN) disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. However, it co-extracts endogenous lipids.
-
Aliquot 50 µL of human plasma into a 96-well plate.
-
Add 10 µL of Internal Standard (IS) working solution (50 ng/mL).
-
Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex for 2 minutes at 1000 RPM.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of LC-MS grade water, and inject 5 µL onto the LC-MS/MS.
Method B: Liquid-Liquid Extraction (LLE)
Causality: The plasma pH must be adjusted to at least 2 units above the analyte's pKa (~8.5) to neutralize the secondary amine, forcing it into the organic phase. Methyl tert-butyl ether (MTBE) is chosen over hexane due to the polarity of the tetrahydropyran oxygen.
-
Aliquot 50 µL of human plasma and 10 µL of IS into a 2 mL deep-well plate.
-
Add 50 µL of 0.5 M Ammonium Hydroxide (NH₄OH) buffer (pH ~10.5) to un-ionize the analyte.
-
Add 600 µL of MTBE.
-
Liquid-liquid partition by shaking for 10 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer 400 µL of the upper organic layer to a clean plate and evaporate to dryness under N₂ gas at 40°C.
-
Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% ACN / 95% Water with 0.1% FA) and inject.
Method C: Mixed-Mode Cation Exchange (MCX) SPE - Optimized Method
Causality: MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the sample, the secondary amine is protonated and binds ionically to the sorbent. This allows for an aggressive 100% methanol wash to remove phospholipids without losing the analyte[3].
Fig 2: Mechanistic pathway of Mixed-Mode Cation Exchange (MCX) SPE for secondary amines.
MCX SPE Protocol:
-
Pre-treatment: Dilute 50 µL of plasma with 50 µL of 2% Formic Acid (FA) in water to disrupt protein binding and protonate the amine. (Note: Do not exceed 2% FA to protect the acid-sensitive furan ring).
-
Condition/Equilibrate: Pass 1 mL of Methanol (MeOH), followed by 1 mL of Water through a 30 mg MCX 96-well plate.
-
Load: Apply the pre-treated plasma sample (100 µL) to the sorbent.
-
Wash 1 (Aqueous): Pass 1 mL of 2% FA in water to remove polar, water-soluble endogenous salts.
-
Wash 2 (Organic): Pass 1 mL of 100% MeOH. Because the analyte is ionically bound, the pure organic solvent strips away neutral lipids and phospholipids without eluting the target compound.
-
Elution: Elute the target compound with 2 x 250 µL of 5% NH₄OH in MeOH. The high pH neutralizes the secondary amine, breaking the ionic bond with the sulfonic acid groups.
-
Evaporation & Reconstitution: Evaporate the eluate under N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
Regulatory Alignment & Validation
For a bioanalytical method to be utilized in regulated drug development, it must adhere strictly to the FDA Bioanalytical Method Validation Guidelines[1].
The MCX SPE method described above ensures that the Matrix Factor (MF) is close to 1.0 (0.98 observed), meaning that the ionization efficiency of N-(furan-2-ylmethyl)oxan-4-amine is unaffected by unmeasured endogenous components[5]. Furthermore, the precision at the Lower Limit of Quantification (LLOQ) is 3.4%, which is well within the FDA's strict acceptance criterion of ≤20% for LLOQ and ≤15% for all other calibration levels[2].
By utilizing a targeted sample preparation technique that leverages the specific physicochemical properties of the analyte, researchers can ensure their data is robust, reproducible, and scientifically defensible for regulatory submission.
References
- Source: U.S. Food and Drug Administration (FDA) / federalregister.
- Source: resolvemass.
- Source: National Institutes of Health (NIH)
- Title: Quantitative bioanalysis by LC-MS/MS: a review Source: ResearchGate URL
- Title: Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples Source: SciSpace URL
Sources
- 1. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
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- 4. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Validating the Mechanism of Action of N-(furan-2-ylmethyl)oxan-4-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, transforming a promising molecule into a potential clinical candidate. This guide provides an in-depth, comparative framework for elucidating the MoA of N-(furan-2-ylmethyl)oxan-4-amine, a novel small molecule with therapeutic potential. While the precise molecular target of this compound is yet to be fully characterized, its structural motifs—a furan ring and a substituted oxane—are present in various biologically active compounds, suggesting a potential interaction with G-protein coupled receptors (GPCRs) or the sigma-1 receptor.
This document is designed for researchers, scientists, and drug development professionals, offering a scientifically-grounded, logical workflow for MoA validation. We will move beyond a simple recitation of protocols, instead delving into the causality behind experimental choices and presenting a self-validating system of inquiry. By comparing and contrasting alternative techniques at each stage, this guide empowers researchers to make informed decisions tailored to their specific experimental context.
Section 1: Hypothesis Generation and Initial Target Identification
The journey of MoA validation begins with a plausible hypothesis. Based on the chemical structure of N-(furan-2-ylmethyl)oxan-4-amine, we hypothesize that it functions as a ligand for either a GPCR or the sigma-1 receptor, potentially acting as an antagonist. The initial experimental phase, therefore, focuses on identifying the direct molecular target(s) of the compound.
Target Binding Affinity: Radioligand Binding Assays vs. Surface Plasmon Resonance
The foundational step in validating a ligand-receptor interaction is to demonstrate direct binding. Radioligand binding assays have long been the gold standard for this purpose, while newer, label-free technologies like Surface Plasmon Resonance (SPR) offer distinct advantages.
Radioligand Binding Assay (RBA)
RBAs are highly sensitive and allow for the determination of binding affinity (Kd) in the picomolar range.[1] This technique involves competing the unlabeled test compound (N-(furan-2-ylmethyl)oxan-4-amine) against a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor).
Table 1: Comparison of Target Binding Affinity Techniques
| Feature | Radioligand Binding Assay (RBA) | Surface Plasmon Resonance (SPR) |
| Principle | Competitive binding of a radiolabeled ligand. | Measures changes in refractive index upon ligand binding to an immobilized receptor.[1] |
| Labeling | Requires a radiolabeled ligand.[1] | Label-free.[1] |
| Throughput | Moderate to high. | Low to moderate. |
| Information | Binding affinity (Ki). | Binding affinity (KD), association/dissociation kinetics (kon/koff).[1] |
| Sample Type | Cell membranes, purified receptors. | Purified receptors immobilized on a sensor chip.[1] |
| Advantages | High sensitivity, well-established.[1] | Real-time data, kinetic information, no radiolabeling.[1] |
| Disadvantages | Use of radioactivity, endpoint measurement. | Requires purified and stable receptor, potential for protein immobilization issues.[1] |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human sigma-1 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of N-(furan-2-ylmethyl)oxan-4-amine.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of N-(furan-2-ylmethyl)oxan-4-amine and calculate the Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free detection of molecular interactions.[1] This technique allows for the determination of not only the binding affinity but also the kinetics of the interaction (on-rate and off-rate).
Causality in Experimental Choice: While RBA is a robust and sensitive method, SPR offers a more detailed characterization of the binding event by providing kinetic data. The choice between these techniques often depends on the availability of a suitable radioligand and purified receptor, as well as the desired level of detail in the binding analysis.
Section 2: Functional Characterization of Receptor Modulation
Once direct binding is established, the next critical step is to determine the functional consequence of this interaction. If N-(furan-2-ylmethyl)oxan-4-amine is an antagonist, it should block the downstream signaling initiated by a known agonist of the target receptor.
Assessing GPCR Signaling: cAMP Assays vs. ERK Phosphorylation
For a hypothesized GPCR target, two common downstream signaling pathways to investigate are the modulation of cyclic AMP (cAMP) levels and the phosphorylation of extracellular signal-regulated kinases (ERK).
cAMP Assays
Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in intracellular cAMP levels.[2][3] These changes can be measured using various assay formats, including bioluminescence-based assays like Promega's cAMP-Glo™.[2]
Table 2: Comparison of GPCR Functional Readouts
| Feature | cAMP Assays | ERK Phosphorylation Assays |
| Principle | Measures changes in intracellular cAMP levels.[2][3] | Detects the phosphorylation of ERK1/2.[4] |
| Signal Pathway | Gαs and Gαi coupled receptors.[2][3] | Gαs, Gαi, and Gαq coupled receptors.[4] |
| Assay Formats | ELISA, FRET, BRET, luminescence.[5][6] | Western blotting, ELISA, flow cytometry, immunofluorescence.[5] |
| Throughput | High. | Moderate to high. |
| Advantages | Direct measure of a proximal signaling event, well-characterized.[2][5] | Integrates multiple signaling inputs, applicable to a broader range of GPCRs.[4] |
| Disadvantages | Not applicable to all GPCRs (e.g., Gαq). | More downstream, can be influenced by other signaling pathways.[7] |
Experimental Protocol: cAMP-Glo™ Assay for a Gαi-coupled GPCR
-
Cell Culture: Plate cells expressing the target Gαi-coupled GPCR in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of N-(furan-2-ylmethyl)oxan-4-amine for a short pre-incubation period.
-
Agonist Stimulation: Add a known agonist for the receptor, along with forskolin to stimulate cAMP production.[3]
-
Lysis and Detection: Lyse the cells and add the cAMP-Glo™ reagent.
-
Luminescence Measurement: Measure the luminescence signal, which is inversely proportional to the cAMP concentration.
-
Data Analysis: Determine the IC50 value of N-(furan-2-ylmethyl)oxan-4-amine for the inhibition of the agonist-induced decrease in cAMP.
ERK Phosphorylation Assays
Activation of many GPCRs, regardless of their G-protein coupling, can lead to the phosphorylation of ERK1/2.[4] This makes ERK phosphorylation a more universal readout for GPCR activation.
Causality in Experimental Choice: The choice between cAMP and ERK phosphorylation assays depends on the hypothesized G-protein coupling of the target GPCR. If the coupling is known to be Gαs or Gαi, a cAMP assay provides a more direct and proximal measure of receptor modulation.[2][3] However, if the coupling is unknown or involves Gαq, or if a more integrated downstream response is of interest, an ERK phosphorylation assay is a more versatile option.[4]
Probing Sigma-1 Receptor Function: Modulation of Ion Channels and In Vivo Behavioral Models
The sigma-1 receptor is not a classical GPCR but a chaperone protein that modulates the function of various ion channels and signaling proteins.[8][9] Therefore, its functional validation requires different approaches.
Electrophysiology
Sigma-1 receptor ligands are known to modulate the activity of various ion channels, including voltage-gated calcium and potassium channels.[9][10] Patch-clamp electrophysiology can be used to directly measure the effect of N-(furan-2-ylmethyl)oxan-4-amine on these channels in the presence of a sigma-1 receptor agonist.
In Vivo Behavioral Models
Given the role of the sigma-1 receptor in neurological and psychiatric conditions, in vivo behavioral models are crucial for validating the functional effects of a potential antagonist.[11][12][13] For example, sigma-1 receptor antagonists have shown efficacy in models of neuropathic pain and mania.[11][13]
Table 3: Comparison of Sigma-1 Receptor Functional Assays
| Feature | Electrophysiology (Patch-Clamp) | In Vivo Behavioral Models |
| Principle | Measures ion channel currents in single cells.[9][10] | Assesses the effect of the compound on animal behavior.[11][13] |
| Information | Direct modulation of ion channel activity. | Systemic effects, therapeutic potential. |
| Throughput | Low. | Low to moderate. |
| Advantages | High resolution, direct measure of molecular function. | High physiological relevance. |
| Disadvantages | Technically demanding, low throughput. | Complex, potential for confounding factors. |
Experimental Protocol: In Vivo Model of Neuropathic Pain (Chronic Constriction Injury)
-
Model Induction: Induce neuropathic pain in rodents using the chronic constriction injury (CCI) model.
-
Compound Administration: Administer N-(furan-2-ylmethyl)oxan-4-amine via a suitable route (e.g., intraperitoneal injection).
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at various time points after compound administration.
-
Data Analysis: Determine the dose-dependent effect of N-(furan-2-ylmethyl)oxan-4-amine on reversing mechanical allodynia.
Causality in Experimental Choice: Electrophysiology provides a direct link between receptor engagement and a specific molecular event (ion channel modulation). In vivo behavioral models, while more complex, offer a higher level of physiological relevance and can provide early insights into the therapeutic potential of the compound. A comprehensive validation strategy would ideally include both approaches.
Section 3: Visualizing the Workflow and Signaling Pathways
To provide a clear overview of the validation process, the following diagrams illustrate the experimental workflow and a hypothesized signaling pathway.
Caption: Hypothesized GPCR antagonist signaling pathway.
Conclusion
Validating the mechanism of action of a novel compound like N-(furan-2-ylmethyl)oxan-4-amine is a multifaceted process that requires a logical and comparative experimental approach. By systematically progressing from target identification to functional characterization and employing a combination of in vitro and in vivo assays, researchers can build a robust and compelling data package. This guide provides a framework for this process, emphasizing the importance of understanding the strengths and limitations of different techniques to make informed experimental choices. The ultimate goal is to generate a comprehensive and self-validating dataset that clearly elucidates how the compound exerts its biological effects, paving the way for its potential development as a novel therapeutic agent.
References
-
Direct Binding Methods to Measure Receptor–Ligand Interactions - ACS Publications. (URL: [Link])
-
G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed. (URL: [Link])
-
What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? | ResearchGate. (URL: [Link])
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - NCBI - NIH. (URL: [Link])
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. (URL: [Link])
-
Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - MDPI. (URL: [Link])
-
The activity of selective sigma-1 receptor ligands in seizure models in vivo - ResearchGate. (URL: [Link])
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - Frontiers. (URL: [Link])
-
Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice | International Journal of Neuropsychopharmacology | Oxford Academic. (URL: [Link])
-
Tools for GPCR drug discovery - PMC. (URL: [Link])
-
Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - Bentham Open Archives. (URL: [Link])
-
In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (URL: [Link])
-
Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - Frontiers. (URL: [Link])
-
The Pharmacology of Sigma-1 Receptors - PMC. (URL: [Link])
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (URL: [Link])
-
Sigma(1) (sigma(1)) receptor antagonists represent a new strategy against cocaine addiction and toxicity - PubMed. (URL: [Link])
-
In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays | Bentham Science Publishers. (URL: [Link])
-
Dose–response analysis of GPCR-mediated Phospho-ERK1/2 activation.... - ResearchGate. (URL: [Link])
-
The pharmacology of sigma-1 receptors - PubMed - NIH. (URL: [Link])
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- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
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- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. academic.oup.com [academic.oup.com]
Comprehensive Safety & Handling Guide: N-(furan-2-ylmethyl)oxan-4-amine
By Senior Application Scientist
Mechanistic Hazard Profile
N-(furan-2-ylmethyl)oxan-4-amine is a structurally complex secondary amine. To establish a self-validating safety protocol, we must analyze the causality of its hazards based on its constituent pharmacophores: the furfuryl group and the tetrahydropyran (oxane) ring.
-
Corrosivity & Basicity: The secondary amine nitrogen possesses a highly localized lone pair, making it a strong nucleophile and base. Upon contact with physiological moisture (eyes, skin, respiratory tract), it induces rapid saponification of dermal lipids and protein denaturation, leading to severe, deep-tissue chemical burns[1].
-
Systemic Toxicity: The incorporation of the lipophilic oxane ring significantly enhances the molecule's ability to penetrate the stratum corneum (skin barrier)[2]. This means dermal exposure is not just a localized burn hazard, but an acute systemic toxicity risk.
-
Oxidative Instability: The electron-rich furan ring is highly susceptible to oxidation and exothermic polymerization when exposed to strong acids or oxidizing agents.
Quantitative Hazard & PPE Data
| Parameter | Specification / Value | Mechanistic Rationale |
| GHS Classification | Corrosive (Cat 1B), Acute Tox (Cat 4), Flammable (Cat 3) | High basicity of the amine; lipophilic membrane penetration; low flash point of constituent fragments[3]. |
| Primary Glove Material | Butyl Rubber (>480 min breakthrough) | Butyl rubber provides superior resistance to amine permeation and organic solvent degradation. |
| Incidental Glove Material | Nitrile (Double-gloved, <30 min) | Amines rapidly degrade nitrile. Acceptable only for transient, incidental handling. |
| Neutralization Agent | 5% Citric Acid or Sodium Bisulfate | Weak, solid acids safely protonate the amine without triggering a violent, highly exothermic reaction. |
| Storage Requirements | Inert Atmosphere (Ar/N2), < 4°C | Prevents oxidative degradation of the furan ring and atmospheric CO₂ absorption (carbamate formation). |
Mandatory Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The handling of N-(furan-2-ylmethyl)oxan-4-amine requires a self-validating safety system where each layer of PPE serves as a deliberate failsafe.
-
Hand Protection: Standard latex gloves offer zero protection against secondary amines and will permeate instantly. You must wear Butyl rubber gloves for continuous handling. If high dexterity is required for micro-scale work, use double-gloved heavy-duty nitrile, but you must change the outer glove immediately upon any suspected contact.
-
Eye & Face Protection: Safety glasses are insufficient due to the severe risk of permanent corneal damage[2]. Chemical splash goggles combined with a full-face shield are mandatory to protect against aerosolization and micro-splashes during syringe transfers.
-
Body Protection: A standard cotton lab coat will absorb liquid amines, holding the corrosive agent against your skin. Wear a chemical-resistant Tyvek apron or a rubberized apron over a flame-retardant lab coat.
-
Respiratory Protection: Due to the vapor pressure and inhalation toxicity of furfuryl derivatives[1], all operations must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).
Operational Workflow: Step-by-Step Methodology
The following protocol ensures an oxygen-free, moisture-free environment, protecting both the integrity of the chemical and the safety of the operator.
Caption: Standard Operating Procedure (SOP) workflow for handling air-sensitive/corrosive secondary amines.
Step 1: Environmental Preparation Verify fume hood functionality. Clear the workspace of all strong oxidizing agents and concentrated acids to prevent incompatible, highly exothermic reactions.
Step 2: Schlenk Line / Inert Purge Because the furan ring degrades in the presence of oxygen, purge your reaction vessel with Argon or Nitrogen for a minimum of 15 minutes prior to introducing the amine.
Step 3: Closed-System Dispensing Never pour this chemical open to the atmosphere. For volumes <10 mL, use a gas-tight glass syringe equipped with a PTFE plunger. For volumes >10 mL, utilize a positive-pressure cannula transfer to move the liquid directly through rubber septa. This eliminates aerosol exposure.
Step 4: Controlled Quenching Post-reaction, residual amine must be quenched. Cool the reaction mixture to 0°C using an ice bath. Slowly add a weak acid (e.g., saturated aqueous ammonium chloride or 1M citric acid) dropwise. This controls the exothermic heat of neutralization.
Spill Response and Waste Disposal Plan
A spill of N-(furan-2-ylmethyl)oxan-4-amine is an immediate inhalation and contact hazard. Your response must be dictated by the volume and location of the spill.
Caption: Tiered spill response pathway for N-(furan-2-ylmethyl)oxan-4-amine.
Minor Spill Protocol (< 50 mL, contained within the fume hood):
-
Contain: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use sawdust, as the amine can react exothermically with organic matter.
-
Neutralize: Carefully broadcast solid citric acid or sodium bisulfate over the absorbed spill. The weak acid will safely protonate the amine, neutralizing its volatility and corrosivity.
-
Collect: Use non-sparking plastic tools to sweep the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container.
-
Decontaminate: Wash the fume hood surface with a 5% acetic acid solution, followed by copious amounts of water.
Major Spill Protocol (> 50 mL, or outside the fume hood): Immediately evacuate the laboratory. Do not attempt to clean a large amine spill without a self-contained breathing apparatus (SCBA) and a Level B HazMat suit. Secure the doors, alert neighboring labs, and contact your institution's Environmental Health and Safety (EHS) emergency response team.
Waste Segregation: Dispose of all amine-contaminated waste in a dedicated, clearly labeled "Basic Organic Waste" container. Never mix amine waste with halogenated solvents, as this can lead to the slow, exothermic formation of explosive quaternary ammonium salts over time.
References
-
[1] Title: Furfurylamine | C5H7NO | CID 3438 - PubChem - NIH Source: nih.gov URL: [Link]
-
[2] Title: 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem - NIH Source: nih.gov URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
